molecular formula C15H26O2 B1160447 1beta-Hydroxy-beta-eudesmol

1beta-Hydroxy-beta-eudesmol

Cat. No.: B1160447
M. Wt: 238.37 g/mol
InChI Key: MQOLOUZWNJHZLN-QVHKTLOISA-N
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Description

1beta-Hydroxy-beta-eudesmol is a high-purity eudesmane-type sesquiterpenoid intended for research applications. This compound is of significant interest in pharmacological and biological studies due to the well-documented activities of its structural relative, beta-eudesmol. Eudesmane-type sesquiterpenoids are a class of natural products known for their diverse bioactivities, including effects on the nervous system . Research on beta-eudesmol has shown it to be a compelling compound for neurobiological and physiological investigations. It has been demonstrated to modulate the autonomic nervous system. A clinical study on healthy participants revealed that ingestion of beta-eudesmol significantly reduced saliva levels of the sympathetic nerve activity marker 3-methoxy-4-hydroxyphenylglycol (MHPG) after a mental stress test, indicating a potential stress-reducing effect . Furthermore, beta-eudesmol has been found to stimulate appetite in animal models by activating the TRPA1 channel and the autonomic nervous system, leading to increased gastric vagal nerve activity and elevated plasma ghrelin levels . Its mechanism of action also includes neuromodulatory effects, such as potentiating neuromuscular blockade by accelerating the desensitization of nicotinic acetylcholine receptors (nAChR) and acting as a mixed-type nAChR-channel blocker . This reagent is presented as a characterized chemical standard to support your investigative work in drug discovery, neuropharmacology, and natural product chemistry. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOLOUZWNJHZLN-QVHKTLOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1C(=C)CCC2O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H](C[C@H]1C(=C)CC[C@H]2O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 1β-Hydroxy-β-eudesmol: A Technical Guide to Its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1β-hydroxy-β-eudesmol, a naturally occurring sesquiterpenoid of interest for its potential therapeutic properties. This document details its primary natural sources, presents quantitative data on its prevalence, and offers a detailed methodology for its isolation and purification. Furthermore, it elucidates the compound's known biological signaling pathways, offering a foundation for future research and drug development endeavors.

Natural Sources of 1β-Hydroxy-β-eudesmol

1β-Hydroxy-β-eudesmol has been identified in a variety of plant species. The primary sources, along with other plants containing the closely related β-eudesmol, are summarized in the table below. The quantitative data for β-eudesmol in Atractylodes lancea provides a valuable reference for the potential yield of similar eudesmane-type sesquiterpenoids.

Plant SpeciesFamilyPlant PartCompound IdentifiedQuantitative Data (mg/g of plant material)
Cymbopogon proximusPoaceaeHerbs1β-Hydroxy-β-eudesmolNot explicitly quantified in reviewed literature
Chrysanthemum indicumAsteraceaeFlowers1β-Hydroxy-β-eudesmolNot explicitly quantified in reviewed literature
Pterocarpus marsupiumFabaceaeRoot wood1β-Hydroxy-β-eudesmolNot explicitly quantified in reviewed literature[1]
Cryptomeria japonicaCupressaceaeLeaves1β-Hydroxy-α-eudesmolNot explicitly quantified in reviewed literature[1]
Achillea clypeolataAsteraceaeNot specified1β-Hydroxy-β-eudesmolNot explicitly quantified in reviewed literature
Homalomena occultaAraceaeRhizomes1β,4β,7α-trihydroxyeudesmaneNot explicitly quantified in reviewed literature
Atractylodes lanceaAsteraceaeRhizomeβ-eudesmol0.833 - 4.466 mg/g[2]

Isolation and Purification of 1β-Hydroxy-β-eudesmol

The following protocol is a representative methodology for the isolation of 1β-hydroxy-β-eudesmol from its natural sources, based on established phytochemical techniques. This protocol is specifically adapted from methods used for the isolation of sesquiterpenoids from Cymbopogon proximus.[1][3]

Experimental Protocol: Isolation from Cymbopogon proximus

1. Plant Material and Extraction:

  • Air-dried and powdered aerial parts of Cymbopogon proximus are subjected to extraction with petroleum ether.

  • The resulting petroleum ether extract is then saponified to separate the unsaponifiable fraction, which is rich in sesquiterpenoids.

2. Chromatographic Separation:

  • The unsaponifiable fraction is dissolved in a minimal amount of dichloromethane (B109758) and subjected to column chromatography.

  • Stationary Phase: Alumina is used as the adsorbent in the column.

  • Mobile Phase: A gradient of petroleum ether and ethyl acetate (B1210297) is employed as the eluent, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.

  • Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

3. Purification:

  • Fractions showing the presence of 1β-hydroxy-β-eudesmol are pooled and concentrated.

  • Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).

  • Column: A reversed-phase C18 column (e.g., Inertsil ODS-3, 4.6 mm x 250 mm, 5 µm) is suitable.[2]

  • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water can be optimized for separation. A reported method for β-eudesmol uses acetonitrile-water (68:32).[2]

  • Detection: UV detection at 200-210 nm is appropriate for this class of compounds.[2][3]

  • The purity of the isolated 1β-hydroxy-β-eudesmol can be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Below is a graphical representation of the general workflow for the isolation of 1β-hydroxy-β-eudesmol.

G General Workflow for the Isolation of 1β-Hydroxy-β-eudesmol plant_material Plant Material (e.g., Cymbopogon proximus) extraction Petroleum Ether Extraction plant_material->extraction saponification Saponification extraction->saponification unsaponifiable_fraction Unsaponifiable Fraction saponification->unsaponifiable_fraction column_chromatography Alumina Column Chromatography (Petroleum Ether-EtOAc gradient) unsaponifiable_fraction->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection hplc_purification HPLC Purification (Reversed-Phase C18) fraction_collection->hplc_purification pure_compound Pure 1β-Hydroxy-β-eudesmol hplc_purification->pure_compound

Caption: Isolation Workflow for 1β-Hydroxy-β-eudesmol.

Biological Activity and Signaling Pathways

Research into the biological activities of eudesmane (B1671778) sesquiterpenoids, particularly β-eudesmol, has revealed significant anti-angiogenic and anti-tumor effects. These effects are primarily attributed to the modulation of key cellular signaling pathways.

Anti-Angiogenic Activity via ERK/CREB Pathway Inhibition

β-Eudesmol has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. This inhibition is mediated, at least in part, through the blockade of the Extracellular signal-regulated kinase (ERK) signaling pathway.[4][5] Specifically, β-eudesmol has been observed to block the phosphorylation of ERK1/2, a key step in the activation of this pathway, which is typically induced by growth factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[4]

Furthermore, β-eudesmol has been found to suppress the activation of the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in cell proliferation and survival.[6][7] The inhibition of both ERK and CREB activation by β-eudesmol leads to a reduction in the proliferation and migration of endothelial cells, ultimately hindering the process of angiogenesis.

The following diagram illustrates the proposed mechanism of the anti-angiogenic action of 1β-hydroxy-β-eudesmol by inhibiting the ERK/CREB signaling pathway.

G Proposed Anti-Angiogenic Signaling Pathway of 1β-Hydroxy-β-eudesmol cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor_receptor Growth Factor Receptor (e.g., VEGFR, FGFR) ras Ras growth_factor_receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk p_erk p-ERK1/2 erk->p_erk creb CREB p_erk->creb p_creb p-CREB creb->p_creb gene_transcription Gene Transcription (Proliferation, Migration, Survival) p_creb->gene_transcription angiogenesis Angiogenesis gene_transcription->angiogenesis growth_factor Growth Factors (VEGF, bFGF) growth_factor->growth_factor_receptor eudesmol 1β-Hydroxy-β-eudesmol eudesmol->erk Inhibition eudesmol->creb Inhibition

Caption: Inhibition of ERK/CREB Pathway by 1β-Hydroxy-β-eudesmol.

This guide provides a foundational understanding of 1β-hydroxy-β-eudesmol for researchers and professionals in drug development. The detailed information on its natural sources, isolation, and biological activity is intended to facilitate further investigation into its therapeutic potential.

References

Stereoselective Total Synthesis of dl-β-Eudesmol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereoselective total synthesis of dl-β-eudesmol, a bicyclic sesquiterpenoid alcohol. The document details various synthetic strategies, providing step-by-step experimental protocols for key reactions and summarizing all quantitative data in structured tables for effective comparison. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the logical flow and experimental workflows.

Introduction

β-Eudesmol is a naturally occurring sesquiterpene alcohol found in the essential oils of various plants. Its bicyclic structure and defined stereochemistry have made it a compelling target for total synthesis, serving as a platform for the development and validation of new synthetic methodologies. This guide focuses on the stereoselective synthesis of the racemic mixture, dl-β-eudesmol, and explores several seminal approaches that have been instrumental in advancing the field of organic synthesis.

Synthetic Approaches and Experimental Protocols

Several distinct strategies for the total synthesis of dl-β-eudesmol have been reported. This guide will detail three prominent approaches:

  • The Marshall Synthesis: A classic approach featuring a Robinson annulation for the construction of the decalin core.

  • The Heathcock and Kelly Synthesis: A variation of the Robinson annulation strategy with a different approach to the key bicyclic intermediate.

  • The Huffman and Mole Synthesis: A stereoselective approach that avoids the Robinson annulation.

The Marshall Synthesis

The synthesis reported by Marshall and coworkers in 1966 represents one of the earliest successful stereoselective total syntheses of dl-β-eudesmol. The strategy hinges on the construction of a key trans-decalone intermediate.

Quantitative Data: The Marshall Synthesis
StepReactionReagents and ConditionsProductYield (%)
1Robinson AnnulationEthyl vinyl ketone, sodium methoxide (B1231860), methanol (B129727)10-methyl-Δ¹(⁹)-octal-2-one75
2Catalytic HydrogenationH₂, 10% Pd-C, ethanol (B145695)10-methyl-trans-decal-2-one90
3FormylationEthyl formate, sodium methoxide, benzene3-hydroxymethylene-10-methyl-trans-decal-2-one85
4Enamine FormationPyrrolidine, benzeneEnamine intermediate95
5Michael AdditionMethyl vinyl ketone, benzeneMichael adduct70
6Intramolecular Aldol Condensation and DehydrationSodium methoxide, methanoldl-β-eudesmol precursor60
7Wittig ReactionMethyltriphenylphosphonium (B96628) bromide, n-butyllithium, THFdl-β-eudesmol80
Overall Yield ~21%
Experimental Protocols: Key Steps of the Marshall Synthesis

Step 1: Robinson Annulation to form 10-methyl-Δ¹(⁹)-octal-2-one

To a solution of 2-methylcyclohexanone (B44802) (1.0 eq) in methanol is added sodium methoxide (1.1 eq). The mixture is stirred at room temperature for 30 minutes. Ethyl vinyl ketone (1.2 eq) is then added dropwise, and the reaction mixture is refluxed for 8 hours. After cooling to room temperature, the reaction is quenched with dilute hydrochloric acid and extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to afford 10-methyl-Δ¹(⁹)-octal-2-one.

Step 7: Wittig Reaction to form dl-β-eudesmol

To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere is added n-butyllithium (1.4 eq) at 0 °C. The resulting orange-red solution is stirred at room temperature for 1 hour. A solution of the dl-β-eudesmol precursor (from Step 6) (1.0 eq) in THF is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica (B1680970) gel to yield dl-β-eudesmol.

Synthetic Pathway Diagram: The Marshall Synthesis

Marshall_Synthesis A 2-Methylcyclohexanone B 10-Methyl-Δ¹(⁹)-octal-2-one A->B Ethyl vinyl ketone, NaOMe, MeOH C 10-Methyl-trans-decal-2-one B->C H₂, Pd-C, EtOH D dl-β-Eudesmol Precursor C->D 1. Ethyl formate, NaOMe 2. Pyrrolidine 3. MVK 4. NaOMe, MeOH E dl-β-Eudesmol D->E CH₂PPh₃, n-BuLi, THF

Caption: The Marshall synthesis of dl-β-eudesmol.

The Heathcock and Kelly Synthesis

This approach also utilizes a Robinson annulation but employs a different strategy for the elaboration of the bicyclic core.

Quantitative Data: The Heathcock and Kelly Synthesis
StepReactionReagents and ConditionsProductYield (%)
1Birch ReductionLithium, liquid ammonia, t-butanolDihydroanisole derivative92
2Hydrolysis and IsomerizationOxalic acid, waterβ,γ-Unsaturated ketone85
3Robinson Annulation3-penten-2-one, sodium ethoxide, ethanolEnone intermediate78
4Catalytic HydrogenationH₂, Pd-C, ethyl acetateSaturated ketone intermediate95
5Grignard ReactionMethylmagnesium bromide, etherTertiary alcohol intermediate88
6DehydrationThionyl chloride, pyridineExo-methylene intermediate75
7Hydroboration-OxidationBorane-THF complex, then hydrogen peroxide, sodium hydroxide (B78521)dl-β-eudesmol65
Overall Yield ~28%
Experimental Protocols: Key Steps of the Heathcock and Kelly Synthesis

Step 3: Robinson Annulation

To a solution of the β,γ-unsaturated ketone (from Step 2) (1.0 eq) in ethanol is added sodium ethoxide (1.1 eq). The mixture is stirred at room temperature for 20 minutes. 3-Penten-2-one (1.2 eq) is then added, and the reaction mixture is refluxed for 6 hours. After cooling, the mixture is neutralized with acetic acid and the solvent is removed under reduced pressure. The residue is partitioned between ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 7: Hydroboration-Oxidation

To a solution of the exo-methylene intermediate (from Step 6) (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere is added borane-tetrahydrofuran (B86392) complex (1.1 eq). The mixture is stirred at room temperature for 4 hours. The reaction is then cooled to 0 °C, and water is added cautiously, followed by 3 M aqueous sodium hydroxide and 30% hydrogen peroxide. The mixture is stirred at room temperature for 2 hours and then extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product, dl-β-eudesmol, is purified by flash chromatography.

Synthetic Pathway Diagram: The Heathcock and Kelly Synthesis

Heathcock_Kelly_Synthesis A Anisole Derivative B β,γ-Unsaturated Ketone A->B 1. Li, NH₃, t-BuOH 2. Oxalic acid C Enone Intermediate B->C 3-Penten-2-one, NaOEt, EtOH D Exo-methylene Intermediate C->D 1. H₂, Pd-C 2. MeMgBr 3. SOCl₂, Pyridine E dl-β-Eudesmol D->E 1. BH₃-THF 2. H₂O₂, NaOH

Caption: The Heathcock and Kelly synthesis of dl-β-eudesmol.

The Huffman and Mole Synthesis

This stereoselective synthesis avoids the use of a Robinson annulation for the construction of the decalin ring system.

Quantitative Data: The Huffman and Mole Synthesis
StepReactionReagents and ConditionsProductYield (%)
1Diels-Alder ReactionIsoprene (B109036), methyl acrylate (B77674)Cyclohexene (B86901) ester80
2Epoxidationm-Chloroperoxybenzoic acid (mCPBA), dichloromethaneEpoxide intermediate90
3Reductive Opening of EpoxideLithium aluminum hydride (LAH), etherDiol intermediate85
4Monotosylationp-Toluenesulfonyl chloride, pyridineMonotosylate intermediate70
5Intramolecular CyclizationSodium hydride, THFBicyclic ether75
6Reductive Cleavage of EtherLithium in ethylamineDecalol intermediate65
7Oxidation and Grignard AdditionPyridinium chlorochromate (PCC), then methylmagnesium bromidedl-β-eudesmol60
Overall Yield ~15%
Experimental Protocols: Key Steps of the Huffman and Mole Synthesis

Step 1: Diels-Alder Reaction

A mixture of isoprene (1.2 eq) and methyl acrylate (1.0 eq) is heated in a sealed tube at 180 °C for 12 hours. After cooling, the excess isoprene and unreacted methyl acrylate are removed by distillation. The resulting crude cyclohexene ester is purified by vacuum distillation.

Step 5: Intramolecular Cyclization

To a suspension of sodium hydride (1.2 eq) in anhydrous THF is added a solution of the monotosylate intermediate (from Step 4) (1.0 eq) in THF at 0 °C. The mixture is stirred at room temperature for 24 hours. The reaction is carefully quenched with water and extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The bicyclic ether is purified by column chromatography.

Synthetic Pathway Diagram: The Huffman and Mole Synthesis

Huffman_Mole_Synthesis A Isoprene + Methyl Acrylate B Cyclohexene Ester A->B Heat C Bicyclic Ether B->C 1. mCPBA 2. LAH 3. TsCl, Pyridine 4. NaH, THF D Decalol Intermediate C->D Li, EtNH₂ E dl-β-Eudesmol D->E 1. PCC 2. MeMgBr

Caption: The Huffman and Mole synthesis of dl-β-eudesmol.

Conclusion

The stereoselective total synthesis of dl-β-eudesmol has been achieved through various elegant strategies. The approaches detailed in this guide, from the classic Robinson annulation-based routes to more contemporary methods, highlight the evolution of synthetic organic chemistry. The provided quantitative data, detailed experimental protocols, and visual pathway diagrams offer a comprehensive resource for researchers and professionals in the field, enabling a deeper understanding and facilitating further advancements in the synthesis of complex natural products.

Enantioselective Synthesis of β-Eudesmol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key enantioselective strategies for the synthesis of β-eudesmol, a bicyclic sesquiterpene alcohol. The document outlines two prominent synthetic approaches, detailing the core reactions, and presenting available quantitative data. Experimental protocols are generalized based on established chemical transformations, and logical workflows are visualized through diagrams.

Introduction

β-Eudesmol is a naturally occurring sesquiterpenoid found in various plants and has garnered significant interest from the synthetic community due to its biological activities and stereochemically rich structure. The development of enantioselective syntheses is crucial for accessing stereochemically pure β-eudesmol, enabling detailed biological studies and potential therapeutic applications. This guide focuses on two distinct and effective strategies for achieving the enantioselective synthesis of this target molecule.

Strategy 1: Diastereoselective Cyclopropanation Approach

An established enantioselective synthesis of (+)-β-eudesmol utilizes a diastereoselective cyclopropanation of a chiral ene ketal to install the key stereocenter. This approach, while involving a multi-step sequence, demonstrates the utility of chiral auxiliaries in controlling stereochemistry.

Retrosynthetic Analysis

The retrosynthetic analysis for this approach is outlined below. The key disconnection is the cyclopropane (B1198618) ring opening, which reveals a chiral ene ketal precursor. This precursor is derived from simpler starting materials through a series of transformations.

G beta_eudesmol β-Eudesmol cyclopropane_intermediate Cyclopropane Intermediate beta_eudesmol->cyclopropane_intermediate Ring Opening ene_ketal Chiral Ene Ketal cyclopropane_intermediate->ene_ketal Cyclopropanation precursor Acyclic Precursor ene_ketal->precursor Ketalization & Functional Group Interconversion G start Starting Materials precursor Acyclic Precursor start->precursor ene_ketal Chiral Ene Ketal precursor->ene_ketal Ketalization cyclopropane_intermediate Cyclopropane Intermediate ene_ketal->cyclopropane_intermediate Diastereoselective Cyclopropanation beta_eudesmol (+)-β-Eudesmol cyclopropane_intermediate->beta_eudesmol Ring Opening & Functionalization G eudesmane_core Eudesmane Core hydroxy_decalin Hydroxy-functionalized Decalin Precursor eudesmane_core->hydroxy_decalin Au(I)-catalyzed Alder-Ene Cyclization cyclohexenone_derivative Cyclohexenone Derivative hydroxy_decalin->cyclohexenone_derivative Tandem Michael Addition-Aldol organomagnesium_reagent Organomagnesium Reagent hydroxy_decalin->organomagnesium_reagent Tandem Michael Addition-Aldol G cyclohexenone 3-Methyl Cyclohexenone tandem_product Hydroxy-functionalized Decalin Precursor cyclohexenone->tandem_product grignard Homoprenyl Magnesium Bromide grignard->tandem_product Asymmetric Cu-NHC-catalyzed Tandem Michael Addition-Aldol eudesmane_core Eudesmane Core tandem_product->eudesmane_core Au(I)-catalyzed Alder-Ene Cyclization beta_eudesmol β-Eudesmol eudesmane_core->beta_eudesmol Further Functionalization

Initial Cytotoxicity Screening of Beta-Eudesmol on Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the initial cytotoxicity screening of beta-eudesmol (B191218), a naturally occurring sesquiterpenoid, against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of this compound. The document details the cytotoxic effects, outlines the underlying molecular mechanisms, and provides standardized experimental protocols for key assays.

Introduction to Beta-Eudesmol

Beta-eudesmol is a bioactive sesquiterpene alcohol found in the essential oils of various plants, notably from the Atractylodes genus.[1] It has garnered significant interest in oncological research due to its demonstrated anti-tumor and anti-angiogenic properties.[1][2] This guide focuses on the initial in vitro evaluation of its cytotoxic activity, a critical first step in the drug discovery pipeline.

Cytotoxic Activity of Beta-Eudesmol

The cytotoxic potential of beta-eudesmol has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key parameter in these assessments.[3] The IC50 values for beta-eudesmol vary depending on the cancer cell line and the duration of exposure.

Table 1: IC50 Values of Beta-Eudesmol in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (µg/mL)IC50 (µM)Incubation Time (hours)Reference
CholangiocarcinomaCL-6-166.75 ± 3.69Not Specified[4]
CholangiocarcinomaHuCCT-116.80 ± 4.41-72[5]
CholangiocarcinomaKKU-100-47.62 ± 9.5424[6]
CholangiocarcinomaKKU-K100-37.46 ± 9.54Not Specified[6]
Hepatocellular CarcinomaHepG224.57 ± 2.75-24[7]
MelanomaB16-F1016.51 ± 1.21-Not Specified[7]
LeukemiaHL-60-35.1Not Specified[6]
Breast CancerNot Specified-10, 20, 40 (concentrations tested)Not Specified[8]
Cervical CancerHeLa-10-100 (concentration range)Not Specified[9]
Gastric CancerSGC-7901-10-100 (concentration range)Not Specified[9]
HepatomaBEL-7402-10-100 (concentration range)Not Specified[9]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the initial cytotoxicity screening of beta-eudesmol.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 8,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5][10]

  • Compound Treatment: The following day, treat the cells with various concentrations of beta-eudesmol.[10] A vehicle control (e.g., DMSO) should be included. Incubate for the desired period (e.g., 24, 48, or 72 hours).[10][11]

  • MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL).[10] Incubate for an additional 4 hours.[10]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[10]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the resulting dose-response curve.[3]

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with Beta-Eudesmol B->C D Incubate (24-72h) C->D E Add MTT solution D->E F Incubate (4h) E->F G Add solubilization solution (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow for Cytotoxicity Assessment
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Protocol:

  • Cell Treatment: Treat cells with beta-eudesmol at the desired concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.[10]

  • Staining: Wash the cells with a binding buffer and then stain them with FITC-conjugated Annexin V and Propidium Iodide (PI).[10] Annexin V binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[10]

Cell Cycle Analysis

Flow cytometry is also employed to determine the effect of beta-eudesmol on the cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cells with beta-eudesmol for the desired time period.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing a DNA-intercalating dye, such as propidium iodide, and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Molecular Mechanisms of Beta-Eudesmol-Induced Cytotoxicity

Beta-eudesmol exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, which are mediated by the modulation of several key signaling pathways.

Induction of Apoptosis

Beta-eudesmol has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[12][13]

  • Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria.[14] Beta-eudesmol promotes this by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[6][12] The released cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3.[12][14]

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to their corresponding receptors. Beta-eudesmol has been observed to activate caspase-8, a key initiator caspase in the extrinsic pathway.[12]

  • Common Pathway: Both pathways converge on the activation of caspase-3, which is responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7][12]

G Apoptotic Pathways Induced by Beta-Eudesmol cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Caspase-8 Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Bcl-2 Bcl-2 Cytochrome c Cytochrome c Bcl-2->Cytochrome c inhibits Bax Bax Bax->Cytochrome c promotes Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Beta-Eudesmol Beta-Eudesmol Beta-Eudesmol->Caspase-8 Beta-Eudesmol->Bcl-2 Beta-Eudesmol->Bax Apoptosis Apoptosis Caspase-3->Apoptosis

Apoptotic Pathways Induced by Beta-Eudesmol
Cell Cycle Arrest

Studies have shown that beta-eudesmol can induce cell cycle arrest, primarily at the G1 phase, in cancer cells.[11][15] This is often associated with the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[12][13]

Modulation of Other Signaling Pathways

The anticancer effects of beta-eudesmol are also attributed to its ability to modulate various signaling pathways critical for cancer cell survival and proliferation:

  • JNK Pathway: Beta-eudesmol can induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) pathway.[14]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated in beta-eudesmol-induced ferroptosis and apoptosis in breast cancer cells.[8]

  • PI3K/AKT/mTOR Pathway: This pathway, crucial for cell growth and survival, has been shown to be suppressed by compounds from the same plant source as beta-eudesmol.[5]

  • NF-κB Pathway: Beta-eudesmol can inhibit the expression of NF-κB, a key regulator of inflammation and cell survival.[4]

  • STAT1/3 Pathway: The phosphorylation of STAT1 and STAT3, which are involved in tumor progression, can be inhibited by beta-eudesmol.[4]

G Signaling Pathways Modulated by Beta-Eudesmol cluster_pro_survival Pro-Survival Pathways cluster_pro_apoptotic Pro-Apoptotic Pathways Beta-Eudesmol Beta-Eudesmol PI3K/AKT/mTOR PI3K/AKT/mTOR Beta-Eudesmol->PI3K/AKT/mTOR inhibits NF-κB NF-κB Beta-Eudesmol->NF-κB inhibits STAT1/3 STAT1/3 Beta-Eudesmol->STAT1/3 inhibits JNK JNK Beta-Eudesmol->JNK activates MAPK MAPK Beta-Eudesmol->MAPK activates Cell Cycle Arrest Cell Cycle Arrest Beta-Eudesmol->Cell Cycle Arrest Apoptosis Apoptosis JNK->Apoptosis MAPK->Apoptosis

Signaling Pathways Modulated by Beta-Eudesmol

Conclusion

The initial in vitro cytotoxicity screening of beta-eudesmol reveals its potential as an anticancer agent against a variety of cancer cell lines. Its mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways, as well as cell cycle arrest. Furthermore, beta-eudesmol modulates several key signaling pathways that are crucial for cancer cell proliferation and survival. These findings warrant further investigation into the therapeutic potential of beta-eudesmol, including in vivo studies and combination therapies. This guide provides a foundational framework for researchers to design and execute preclinical studies to further elucidate the anticancer properties of this promising natural compound.

References

Beta-Eudesmol: A Deep Dive into its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Beta-eudesmol (B191218), a naturally occurring sesquiterpenoid alcohol found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities.[1][2] Preliminary studies have illuminated its potential as an anti-cancer, anti-inflammatory, and anti-angiogenic agent. This technical guide provides a comprehensive overview of the current understanding of beta-eudesmol's mechanisms of action, with a focus on key signaling pathways, supported by quantitative data and detailed experimental protocols.

Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation

Beta-eudesmol has demonstrated cytotoxic effects across a range of cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation.[1][2]

Induction of Apoptosis

Beta-eudesmol triggers programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. In human leukemia HL-60 cells, beta-eudesmol induces apoptosis via the mitochondrial pathway, characterized by DNA fragmentation, activation of caspases-3 and -9, and cleavage of poly (ADP-ribose) polymerase (PARP).[3][4] This process is also marked by a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria.[3][4] Further studies in cholangiocarcinoma (CCA) cell lines (HuH28 and HuCCT1) have confirmed that beta-eudesmol activates both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways, leading to the activation of the executioner caspase-3.[5][6]

In human hepatocellular carcinoma (HepG2) cells, eudesmol isomers, including beta-eudesmol, induce apoptosis, as evidenced by morphological changes and an increase in caspase-3 activation.[7] Studies on breast cancer cells have shown that beta-eudesmol promotes apoptosis by decreasing the level of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax and cleaved caspase-3.[8]

Inhibition of Cell Proliferation

Beta-eudesmol has been shown to inhibit the proliferation of various tumor cells in a time- and dose-dependent manner, including HeLa, SGC-7901, and BEL-7402 cells.[1][9] In human lung (A549) and colon (HT29) cancer cells, beta-eudesmol inhibits proliferation, adhesion, and migration.[10] Furthermore, in cholangiocarcinoma cells, the growth inhibitory effect of beta-eudesmol is associated with the suppression of heme oxygenase-1 (HO-1) production and STAT3 phosphorylation.[11]

Table 1: In Vitro Cytotoxicity of Beta-Eudesmol in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
HL-60Human LeukemiaNot specified, but reduces cell activity at 10-120 µM4 hours[1]
HeLaCervical Cancer10-100 µM (dose-dependent inhibition)72 hours[1]
SGC-7901Gastric Cancer10-100 µM (dose-dependent inhibition)72 hours[1]
BEL-7402Liver Cancer10-100 µM (dose-dependent inhibition)72 hours[1]
HepG2Liver Cancer24.57 ± 2.75 µg/mL24 hours[7]
B16-F10Melanoma16.51 ± 1.21 µg/mLNot specified[7]
CL-6Cholangiocarcinoma166.75 ± 3.69 µMNot specified[12]
A549Lung CancerProliferation inhibitedNot specified[10]
HT29Colon CancerProliferation inhibitedNot specified[10]
Caco-2Colon CancerProliferation inhibitedNot specified[10]

Table 2: In Vivo Antitumor Activity of Beta-Eudesmol

Animal ModelTumor TypeDosageTreatment DurationTumor Growth InhibitionReference
MK MiceH22 Tumor2.5 mg/kg (i.p.)7 days39.9%[1]
MK MiceH22 Tumor5 mg/kg (i.p.)7 days49.3%[1]
MK MiceS180 Tumor2.5 mg/kg (i.p.)7 days22.4%[1]
MK MiceS180 Tumor5 mg/kg (i.p.)7 days42.2%[1]
Nude MiceCholangiocarcinoma Xenograft100 mg/kg30 days91.6%[13]

Anti-inflammatory and Antioxidant Effects

Beta-eudesmol exhibits significant anti-inflammatory and antioxidant properties by modulating key inflammatory pathways and reducing oxidative stress.

Inhibition of Inflammatory Pathways

A primary mechanism of beta-eudesmol's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1][14] In a mouse model of septic liver injury, beta-eudesmol was shown to decrease the phosphorylation of p65, a subunit of NF-κB, and increase the expression of its inhibitor, IκBα.[14] This inactivation of NF-κB leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14]

In mast cell-mediated inflammatory responses, beta-eudesmol suppresses the activation of p38 MAPK and NF-κB.[15] It also inhibits the activation of caspase-1 and the expression of receptor-interacting protein-2 (RIP2).[15] Furthermore, it has been shown to suppress the release of histamine (B1213489) and tryptase from mast cells.[2][16]

Antioxidant Activity

Beta-eudesmol demonstrates antioxidant effects by reducing the levels of reactive oxygen species (ROS).[17] In septic mice, it was found to decrease levels of malondialdehyde (MDA) and myeloperoxidase (MPO), which are markers of oxidative stress, while increasing the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[14] It also significantly inhibits superoxide production in A549 lung cancer cells.[10]

Table 3: Anti-inflammatory and Antioxidant Effects of Beta-Eudesmol

ModelKey FindingsReference
Septic Mice (Liver Injury)Decreased TNF-α, IL-1β, IL-6; Decreased MDA, MPO; Increased SOD, GSH; Inhibited NF-κB (p-p65)[14]
Human Mast Cells (HMC-1)Inhibited IL-6 production; Suppressed p38 MAPK and NF-κB activation; Suppressed caspase-1 activation[15]
Rat Peritoneal Mast CellsSuppressed histamine and tryptase release; Decreased intracellular calcium[2][16]
Passive Cutaneous Anaphylaxis MiceReduced serum histamine, IgE, IL-1β, IL-4, IL-5, IL-6, IL-13, VEGF[2][16]
Human Dermal FibroblastsModulated extracellular matrix and inflammatory gene expression via NF-κB[2]
A549 Lung Cancer CellsInhibited superoxide production[10]

Anti-Angiogenic Activity

Beta-eudesmol has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4][18]

Its anti-angiogenic activity is mediated, at least in part, through the suppression of the ERK1/2 and CREB signaling pathways.[18] In human umbilical vein endothelial cells (HUVEC), beta-eudesmol inhibits cell proliferation induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[1][19] It also blocks the phosphorylation of cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK) 1/2, which are key downstream effectors of growth factor signaling.[4][9][19]

Table 4: Anti-Angiogenic Effects of Beta-Eudesmol

Cell/Animal ModelConcentration/DoseKey EffectsReference
HUVEC30-100 µMInhibited VEGF and bFGF-induced proliferation[1]
HUVEC100 µMBlocked VEGF-induced phosphorylation of CREB[4][9]
Porcine Brain Microvascular Endothelial CellsIC50: 53.3 µMInhibited proliferation[18]
Human Dermal Microvascular Endothelial CellsIC50: 76.8 µMInhibited proliferation[18]
HUVECIC50: 75.7 µMInhibited proliferation[18]
Mice (Adjuvant-induced granuloma)0.45 and 0.9 µmol/kgReduced carmine (B74029) content by 18.9% and 45.4%[18]
H22 Mouse Tumor Models2.5-5 mg/kgDecreased vascular index[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms of beta-eudesmol, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing its anticancer activity.

G cluster_0 Beta-Eudesmol Induced Apoptosis cluster_1 Extrinsic Pathway cluster_2 Intrinsic (Mitochondrial) Pathway beta_eudesmol β-Eudesmol caspase8 Caspase-8 activation beta_eudesmol->caspase8 jnk JNK Activation beta_eudesmol->jnk caspase3 Caspase-3 activation caspase8->caspase3 bcl2 Bcl-2 downregulation jnk->bcl2 mmp ↓ Mitochondrial Membrane Potential bcl2->mmp cyto_c Cytochrome c release mmp->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Beta-eudesmol induced apoptosis signaling pathways.

G cluster_0 Beta-Eudesmol Anti-inflammatory Mechanism inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, PMA) p38_mapk p38 MAPK inflammatory_stimuli->p38_mapk ikb_alpha IκBα inflammatory_stimuli->ikb_alpha degradation beta_eudesmol β-Eudesmol beta_eudesmol->p38_mapk inhibits beta_eudesmol->ikb_alpha prevents degradation nf_kb_translocation NF-κB Nuclear Translocation p38_mapk->nf_kb_translocation nf_kb NF-κB (p65/p50) nf_kb_complex NF-κB-IκBα (Inactive) ikb_alpha->nf_kb_complex nf_kb->nf_kb_complex gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) nf_kb_translocation->gene_transcription

Caption: Anti-inflammatory mechanism of beta-eudesmol.

G cluster_0 Experimental Workflow: In Vitro Anticancer Activity of Beta-Eudesmol cluster_1 Cell Viability & Proliferation Assays cluster_2 Apoptosis Assays cluster_3 Signaling Pathway Analysis start Cancer Cell Lines (e.g., HL-60, HeLa, HepG2) treatment Treatment with β-Eudesmol (Varying Concentrations & Times) start->treatment viability MTT / CCK-8 Assay treatment->viability colony Colony Formation Assay treatment->colony flow Flow Cytometry (Annexin V/PI staining) treatment->flow western_apoptosis Western Blot (Caspases, Bcl-2, Bax, PARP) treatment->western_apoptosis dna_frag DNA Fragmentation Assay treatment->dna_frag western_pathway Western Blot (p-JNK, p-p65, p-STAT3) treatment->western_pathway end Data Analysis & Mechanism Elucidation viability->end colony->end flow->end western_apoptosis->end dna_frag->end western_pathway->end

Caption: General workflow for in vitro anticancer studies.

Experimental Protocols

The following sections provide a generalized overview of the methodologies employed in the preliminary studies of beta-eudesmol. For specific parameters, it is recommended to consult the cited literature.

Cell Culture and Treatment
  • Cell Lines: A variety of human cancer cell lines have been utilized, including HL-60 (leukemia), HeLa (cervical), SGC-7901 (gastric), BEL-7402 (liver), HepG2 (liver), A549 (lung), HT29 (colon), Caco-2 (colon), HuH28 (cholangiocarcinoma), and HuCCT1 (cholangiocarcinoma).[1][3][5][7][10] Normal cell lines such as human embryonic fibroblasts (OUMS) have been used as controls.[12]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Beta-Eudesmol Treatment: Beta-eudesmol is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then diluted in culture media to the desired final concentrations for treating the cells. Control cells are treated with the vehicle (e.g., DMSO) alone.

In Vitro Assays
  • Cell Viability/Proliferation Assay (MTT/CCK-8): Cancer cells are seeded in 96-well plates and treated with various concentrations of beta-eudesmol for specified time periods. A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is then added to each well. The absorbance is measured using a microplate reader to determine cell viability.

  • Apoptosis Analysis by Flow Cytometry: Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment with beta-eudesmol, cells are harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry.

  • Western Blot Analysis: To investigate the effect of beta-eudesmol on protein expression, cells are lysed after treatment, and the total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2, Bax, PARP, p-JNK, p-p65, p-STAT3) followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • DNA Fragmentation Assay: After treatment, genomic DNA is extracted from the cells. The DNA is then subjected to agarose (B213101) gel electrophoresis to visualize the characteristic "ladder" pattern of fragmented DNA, which is a hallmark of apoptosis.[3][4]

  • Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with beta-eudesmol. The cells are then allowed to grow for a period of time (e.g., 1-2 weeks) to form colonies. The colonies are fixed, stained (e.g., with crystal violet), and counted.

  • Wound Healing Assay: To assess cell migration, a "wound" is created in a confluent monolayer of cells. The cells are then treated with beta-eudesmol, and the closure of the wound is monitored and photographed at different time points.[11]

In Vivo Experiments
  • Animal Models: Studies have utilized mouse models, including Kunming (KM) mice and nude mice, for in vivo experiments.[1][13]

  • Tumor Xenograft Model: Human cancer cells are subcutaneously injected into the flank of nude mice. Once the tumors reach a certain size, the mice are treated with beta-eudesmol (e.g., via intraperitoneal injection) or a vehicle control. Tumor growth is monitored regularly by measuring the tumor volume. At the end of the experiment, the tumors are excised and weighed.[9][13]

  • Septic Liver Injury Model: Sepsis is induced in mice, for example, by cecal ligation and puncture (CLP). Beta-eudesmol is administered (e.g., intraperitoneally) before or after the induction of sepsis. Liver tissues and serum are collected for histopathological examination and measurement of inflammatory and oxidative stress markers.[14]

Conclusion

Preliminary studies provide compelling evidence for the multifaceted mechanisms of action of beta-eudesmol, highlighting its potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to induce apoptosis, inhibit cell proliferation and angiogenesis, and suppress inflammatory responses through the modulation of key signaling pathways such as JNK, NF-κB, and STAT3, underscores its promise. Further in-depth research, including more comprehensive preclinical and clinical studies, is warranted to fully elucidate its therapeutic potential and establish its safety and efficacy in various disease contexts. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the promising pharmacological properties of beta-eudesmol.

References

Beta-Eudesmol: A Technical Whitepaper on its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-eudesmol (B191218), a naturally occurring sesquiterpenoid alcohol found predominantly in the rhizomes of Atractylodes lancea, has demonstrated significant anti-inflammatory and anti-allergic activities in a variety of preclinical models.[1][2] This technical guide provides an in-depth analysis of the current understanding of beta-eudesmol's anti-inflammatory properties, focusing on its molecular mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a key feature of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Beta-eudesmol has emerged as a promising natural compound with potent anti-inflammatory effects, attributed to its ability to modulate key signaling pathways and inflammatory mediators.[3][4] This document synthesizes the available scientific literature on beta-eudesmol, presenting its pharmacological activities in a structured and technically detailed format.

Molecular Mechanisms of Anti-inflammatory Action

Beta-eudesmol exerts its anti-inflammatory effects through the modulation of several critical signaling cascades. The primary pathways implicated in its mechanism of action include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription 6 (STAT6) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In activated human mast cells (HMC-1), beta-eudesmol has been shown to suppress the activation of NF-κB.[1] This inhibition is crucial as NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. In normal human dermal fibroblasts, beta-eudesmol's modulatory effect on extracellular matrix and inflammatory gene expression is mediated through the NF-κB signaling pathway.[2][4]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors/\nCytokines Growth Factors/ Cytokines Receptor Receptor Growth Factors/\nCytokines->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK p38 p38 MEK->p38 ERK ERK MEK->ERK Transcription Factors Transcription Factors p38->Transcription Factors ERK->Transcription Factors Beta-Eudesmol β-Eudesmol Beta-Eudesmol->p38 inhibits Beta-Eudesmol->ERK inhibits Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response STAT6_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 IL-4R IL-4R IL-4/IL-13->IL-4R JAK JAK IL-4R->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates p-STAT6 p-STAT6 p-STAT6->p-STAT6 Gene Expression Allergic Inflammation Gene Expression p-STAT6->Gene Expression translocates to nucleus Beta-Eudesmol β-Eudesmol Beta-Eudesmol->STAT6 inhibits phosphorylation LPS_Assay_Workflow Start Start Cell_Culture Culture RAW 264.7 cells Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Pre-treatment Pre-treat with β-eudesmol Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Analysis Measure inflammatory mediators (e.g., NO, cytokines) Supernatant_Collection->Analysis End End Analysis->End Paw_Edema_Workflow Start Start Animal_Acclimatization Acclimatize animals Start->Animal_Acclimatization Grouping Group animals (n=6-8/group) Animal_Acclimatization->Grouping Compound_Administration Administer β-eudesmol or vehicle Grouping->Compound_Administration Edema_Induction Inject carrageenan into paw Compound_Administration->Edema_Induction Measurement Measure paw volume at time intervals (0-5h) Edema_Induction->Measurement Data_Analysis Calculate % inhibition of edema Measurement->Data_Analysis End End Data_Analysis->End

References

A Technical Guide to the In Vitro Anti-Angiogenic Effects of Beta-Eudesmol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] The identification of agents that can modulate this process is a key focus in therapeutic development. Beta-eudesmol (B191218), a naturally occurring sesquiterpenoid alcohol primarily isolated from the rhizome of Atractylodes lancea, has demonstrated significant anti-angiogenic properties in various in vitro models.[2] This technical guide provides a comprehensive overview of the experimental evidence, detailing the inhibitory effects of beta-eudesmol on endothelial cell proliferation, migration, and tube formation. Furthermore, it elucidates the underlying molecular mechanisms, focusing on the modulation of key signaling pathways, and presents detailed protocols for the core experimental assays.

In Vitro Anti-Angiogenic Activities of Beta-Eudesmol

Beta-eudesmol exerts its anti-angiogenic effects by targeting fundamental steps in the angiogenic cascade. Laboratory studies consistently show its ability to inhibit the proliferation, migration, and differentiation of various endothelial cell types.

Inhibition of Endothelial Cell Proliferation

A primary mechanism of anti-angiogenic action is the inhibition of endothelial cell growth. Beta-eudesmol has been shown to inhibit the proliferation of porcine brain microvascular endothelial cells (PBMEC) and human umbilical vein endothelial cells (HUVEC) at concentrations between 50-100 µM.[2][3] This inhibitory effect is also observed when proliferation is stimulated by key angiogenic factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[4][5]

Inhibition of Endothelial Cell Migration

Cell migration is essential for the extension and sprouting of new blood vessels. Beta-eudesmol effectively inhibits the migration of HUVECs stimulated by bFGF.[2][3] In studies involving cholangiocarcinoma (CCA) cells, beta-eudesmol significantly reduced cell migration and invasion by 27.3% to 62.7%.[6][7] This suggests that its anti-migratory effects may extend beyond endothelial cells to tumor cells, potentially impacting metastasis.

Inhibition of Capillary-Like Tube Formation

The final step in angiogenesis is the organization of endothelial cells into three-dimensional capillary-like structures. Beta-eudesmol has been demonstrated to inhibit this process, specifically blocking the formation of tubes by HUVECs cultured on Matrigel, a basement membrane extract.[2][3]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data from key in vitro studies, providing a clear comparison of beta-eudesmol's efficacy across different cell lines and assays.

Table 1: Inhibitory Concentration (IC50) of Beta-Eudesmol on Various Cell Lines

Cell LineCell TypeIC50 Value (µM)Reference
PBMECPorcine Brain Microvascular Endothelial Cells53.3[8][9]
HDMECHuman Dermal Microvascular Endothelial Cells76.8[8][9]
HUVECHuman Umbilical Vein Endothelial Cells75.7[8][9]
CL-6Human Cholangiocarcinoma166.75 ± 3.69[10]
OUMSNormal Human Embryonic Fibroblast240.01 ± 16.54[10]

Table 2: Effects of Beta-Eudesmol on Signaling Pathways and EMT Markers

TargetEffectConcentrationCell LineReference
p-ERK1/2Blocked phosphorylation100 µMHUVEC[2][3]
p-CREBBlocked phosphorylation100 µMHUVEC[4][5]
p-PI3K / p-AKTInhibited phosphorylation (0.5-0.8 fold)78.5 - 157 µMHuCCT1[7][11]
p-p38MAPKActivated phosphorylation (1.2-3.6 fold)78.5 - 157 µMHuCCT1[7][11]
E-cadherinUpregulated expression (3-3.4 fold)78.5 - 157 µMHuCCT1[6][7]
VimentinDownregulated expression (0.6-0.8 fold)78.5 - 157 µMHuCCT1[6][7]
Snail-1Downregulated expression (0.4-0.6 fold)78.5 - 157 µMHuCCT1[6][7]

Molecular Mechanisms of Action: Signaling Pathways

Beta-eudesmol's anti-angiogenic effects are attributed to its ability to interfere with critical intracellular signaling cascades that are activated by pro-angiogenic growth factors.

Inhibition of ERK1/2 and CREB Signaling

VEGF and bFGF are potent activators of angiogenesis that signal through receptor tyrosine kinases. This activation triggers downstream pathways, including the Extracellular signal-Regulated Kinase (ERK) 1/2 and the cAMP Response Element-Binding protein (CREB) pathways, which are crucial for endothelial cell proliferation and survival. Beta-eudesmol at a concentration of 100 µM has been shown to block the phosphorylation, and thus the activation, of both ERK1/2 and CREB in endothelial cells stimulated with VEGF or bFGF.[2][3][4][5][8] This blockade is a key mechanism underlying its anti-proliferative and anti-angiogenic activity.

G cluster_0 Cell Exterior cluster_1 Intracellular Cascade cluster_2 Cellular Response VEGF VEGF / bFGF Receptor Growth Factor Receptor VEGF->Receptor Cascade Signaling Cascade (e.g., Ras/Raf/MEK) Receptor->Cascade pERK p-ERK1/2 Cascade->pERK pCREB p-CREB Cascade->pCREB Response Proliferation, Migration, Tube Formation pERK->Response pCREB->Response BetaEudesmol β-Eudesmol erk_path erk_path BetaEudesmol->erk_path creb_path creb_path BetaEudesmol->creb_path

Caption: Inhibition of ERK1/2 and CREB pathways by Beta-Eudesmol.
Modulation of PI3K/AKT and p38MAPK Pathways

In the context of cancer cell migration and invasion, beta-eudesmol has been found to modulate other important pathways. It inhibits the phosphorylation of PI3K and AKT, a pathway critical for cell survival and proliferation.[7][11] Concurrently, it activates the phosphorylation of p38MAPK.[7][11] The suppression of the PI3K/AKT pathway and activation of the p38MAPK pathway contribute to the inhibition of the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties.[6][7]

Experimental Protocols

Reproducible and standardized protocols are essential for studying anti-angiogenic compounds. The following sections detail the methodologies for the key in vitro assays discussed.

G cluster_assays In Vitro Assays cluster_analysis Analysis Proliferation 1. Proliferation Assay (MTT / WST-1) Migration 2. Migration Assay (Wound Healing / Transwell) Tube 3. Tube Formation Assay (Matrigel) WesternBlot Western Blot (Protein Expression / Phosphorylation) Start Endothelial Cell Culture (e.g., HUVEC) Treatment Treatment with β-Eudesmol ± Growth Factors (VEGF/bFGF) Start->Treatment Treatment->Proliferation Treatment->Migration Treatment->Tube Treatment->WesternBlot

Caption: General workflow for in vitro anti-angiogenesis studies.
Endothelial Cell Proliferation Assay (MTT Method)

This assay measures cell viability based on the metabolic activity of mitochondria.

  • Cell Seeding: Seed HUVECs (5 x 10³ to 1 x 10⁴ cells/well) into a 96-well plate in complete endothelial cell growth medium. Allow cells to adhere for 24 hours.

  • Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to synchronize the cells.

  • Treatment: Treat cells with various concentrations of beta-eudesmol (e.g., 10-100 µM) in the presence or absence of a pro-angiogenic stimulus (e.g., 30 ng/mL VEGF). Include vehicle control and positive control wells.

  • Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a cell population to migrate and close a gap.

  • Cell Seeding: Seed HUVECs in a 6-well plate and grow to form a confluent monolayer.

  • Wound Creation: Create a linear "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add low-serum medium containing different concentrations of beta-eudesmol and/or a chemoattractant (e.g., bFGF).

  • Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 8, 12, 24 hours) using an inverted microscope.

  • Data Analysis: Measure the width of the wound at each time point. The migration rate is calculated based on the percentage of wound closure compared to the control.

Endothelial Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[12][13]

  • Plate Coating: Thaw Matrigel (or another basement membrane extract) on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate.

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium at a density of 2 x 10⁵ cells/mL.

  • Treatment: Add various concentrations of beta-eudesmol to the cell suspension.

  • Seeding: Add 100 µL of the cell suspension (containing 2 x 10⁴ cells) to each Matrigel-coated well.

  • Incubation: Incubate at 37°C in a 5% CO₂ incubator for 6-18 hours.[13]

  • Imaging and Analysis: Observe the formation of tube-like networks under an inverted microscope. Quantify the anti-angiogenic effect by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Western Blot Analysis

This technique is used to detect the levels of specific proteins and their phosphorylation status.

  • Cell Treatment and Lysis: Culture and treat cells with beta-eudesmol and/or growth factors as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody (e.g., anti-p-ERK, anti-total-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing target proteins to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The in vitro evidence strongly supports the role of beta-eudesmol as a potent inhibitor of angiogenesis. Its ability to suppress endothelial cell proliferation, migration, and tube formation is well-documented and is mechanistically linked to the blockade of crucial signaling pathways, including ERK1/2 and CREB. Its modulatory effects on the PI3K/AKT pathway further highlight its potential to interfere with processes related to tumor cell invasion and metastasis. These findings establish beta-eudesmol as a promising lead compound for the development of novel therapeutics targeting angiogenic diseases, particularly cancer.[2] Further research should focus on optimizing its delivery, evaluating its efficacy and safety in more complex in vivo models, and exploring potential synergistic effects with existing chemotherapeutic agents.

References

The Neuroprotective Potential of β-Eudesmol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Mechanisms, Experimental Evidence, and Therapeutic Promise of a Bioactive Sesquiterpenoid

For Immediate Release

This technical guide provides a comprehensive overview of the neuroprotective potential of beta-eudesmol (B191218), a major bioactive sesquiterpenoid primarily extracted from the rhizomes of Atractylodes lancea.[1][2][3] Synthesizing current preclinical data, this document details the compound's mechanisms of action, summarizes quantitative findings, and provides insights into experimental protocols relevant to researchers, scientists, and professionals in drug development.

Executive Summary

Beta-eudesmol has emerged as a promising natural compound with multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties, that are central to its neuroprotective effects. Preclinical studies have demonstrated its ability to promote neurite outgrowth, mitigate neuroinflammation, and protect against neuronal damage in various in vitro and in vivo models. This guide delves into the core molecular pathways influenced by beta-eudesmol and presents the experimental evidence supporting its potential as a therapeutic agent for neurodegenerative diseases.

Mechanisms of Neuroprotection

Beta-eudesmol exerts its neuroprotective effects through the modulation of several key signaling pathways and cellular processes.

Anti-inflammatory Action

Chronic neuroinflammation, primarily mediated by microglia and astrocytes, is a hallmark of many neurodegenerative diseases. Beta-eudesmol has been shown to suppress neuroinflammatory responses by inhibiting the production of pro-inflammatory mediators.

  • NF-κB Pathway Inhibition: In a model of diethylnitrosamine (DEN)-induced brain injury in rats, intravenous administration of beta-eudesmol (1 mg/kg) effectively modulated the NF-κB/COX-2/TNF-α/IL-6 signaling pathways.[4] This suggests that beta-eudesmol can interfere with the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammatory gene expression.

  • Cytokine Reduction: The same in vivo study demonstrated that beta-eudesmol treatment mitigated the production of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, leads to neuronal damage and death. Beta-eudesmol has demonstrated significant antioxidant properties.

  • Enhancement of Antioxidant Enzymes: In the DEN-induced brain injury model, beta-eudesmol treatment restored the activities of key antioxidant enzymes, including catalase, glutathione (B108866) peroxidase, and superoxide (B77818) dismutase, which were significantly decreased by DEN exposure.[4]

  • Reduction of Oxidative Markers: The treatment also reduced the levels of malondialdehyde, a marker of lipid peroxidation and oxidative stress.[4]

Promotion of Neuronal Survival and Regeneration

Beta-eudesmol has shown the ability to promote neuronal survival and stimulate regenerative processes.

  • Neurite Outgrowth: In rat pheochromocytoma (PC-12) cells, a well-established model for neuronal differentiation, beta-eudesmol at concentrations of 100 and 150 µM significantly induced neurite extension.[2][5] This effect is crucial for neuronal repair and the formation of new synaptic connections.

  • MAPK Pathway Activation: The neurite outgrowth-promoting effect of beta-eudesmol is accompanied by the activation of the mitogen-activated protein kinase (MAPK) pathway.[2][3][5] Specifically, beta-eudesmol (150 µM) was found to promote the phosphorylation of MAPK.[5]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a key contributor to neuronal loss in neurodegenerative diseases. While much of the research on beta-eudesmol's effects on apoptosis has been in the context of cancer (where it induces apoptosis), evidence suggests it can have anti-apoptotic effects in a neuroprotective context.

  • Caspase-3 Inhibition: In the DEN-induced brain injury model, beta-eudesmol treatment mitigated the upregulation of caspase-3 expression, a key executioner enzyme in the apoptotic cascade.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on the neuroprotective effects of beta-eudesmol.

In Vitro Study: Neurite Outgrowth in PC-12 Cells
Parameter Result
Effective Concentration for Neurite Outgrowth100 and 150 µM[2][5]
MAPK PhosphorylationPromoted at 150 µM[5]
In Vivo Study: DEN-Induced Brain Injury in Rats
Treatment Protocol 1 mg/kg beta-eudesmol, intravenous, three times weekly for 21 days[4]
Parameter Effect of Beta-Eudesmol Treatment
Antioxidant Enzyme Activities (Catalase, Glutathione Peroxidase, Superoxide Dismutase)Mitigated DEN-induced decrease[4]
Malondialdehyde (Oxidative Stress Marker)Mitigated DEN-induced increase[4]
c-fos Expression (Brain Injury Marker)Mitigated DEN-induced upregulation[4]
Caspase-3 Expression (Apoptosis Marker)Mitigated DEN-induced upregulation[4]
Inflammatory Cytokine Production (TNF-α, IL-6)Mitigated[4]
Dopamine LevelsRestored to near control values[4]

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the neuroprotective potential of beta-eudesmol.

In Vitro Neurite Outgrowth Assay
  • Cell Line: Rat pheochromocytoma (PC-12) cells.

  • Culture Conditions: Cells are cultured in a suitable medium, often supplemented with horse serum and fetal bovine serum. For differentiation experiments, the serum concentration is typically reduced.

  • Treatment: Cells are treated with varying concentrations of beta-eudesmol (e.g., 100 and 150 µM).[2][5]

  • Analysis: Neurite outgrowth is observed and quantified using microscopy. A cell is considered positive for neurite outgrowth if it possesses at least one neurite longer than the diameter of the cell body. The percentage of neurite-bearing cells is then calculated.

Western Blot Analysis for MAPK Phosphorylation
  • Cell Lysis: PC-12 cells treated with beta-eudesmol are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated MAPK (p-MAPK) and total MAPK. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of DEN-Induced Brain Injury
  • Animal Model: Sprague-Dawley rats.[4]

  • Induction of Injury: A single intraperitoneal dose of diethylnitrosamine (DEN) (200 mg/kg) is administered to induce acute brain injury.[4]

  • Treatment: Beta-eudesmol (1 mg/kg) is administered intravenously three times a week for 21 days.[4]

  • Analysis:

    • Histological Analysis: Brain tissues are collected for histological examination to assess pathological changes.

    • Biochemical Analysis: Brain homogenates are used to measure the activities of antioxidant enzymes and the levels of oxidative stress markers.

    • Immunohistochemistry: Brain sections are stained for markers of brain injury (c-fos) and apoptosis (caspase-3).[4]

    • ELISA: Levels of inflammatory cytokines (TNF-α, IL-6) in brain tissue can be quantified using enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

G beta_eudesmol β-Eudesmol PLC PI-PLC beta_eudesmol->PLC CaM Calmodulin beta_eudesmol->CaM PKA PKA beta_eudesmol->PKA MAPKK MAPK Kinase PLC->MAPKK CaM->MAPKK PKA->MAPKK MAPK MAPK (ERK1/2) MAPKK->MAPK Phosphorylation CREB CREB MAPK->CREB Phosphorylation Neurite_Outgrowth Neurite Outgrowth MAPK->Neurite_Outgrowth CREB->Neurite_Outgrowth U73122 U-73122 U73122->PLC PD98059 PD98059 PD98059->MAPKK W7 W7 W7->CaM H89 H89 H89->PKA G DEN Diethylnitrosamine (DEN) -Induced Brain Injury Oxidative_Stress Oxidative Stress (↑ MDA, ↓ Antioxidant Enzymes) DEN->Oxidative_Stress Inflammation Neuroinflammation (↑ NF-κB, ↑ TNF-α, ↑ IL-6) DEN->Inflammation Apoptosis Apoptosis (↑ Caspase-3) DEN->Apoptosis Neuronal_Damage Neuronal Damage & Death Oxidative_Stress->Neuronal_Damage Inflammation->Neuronal_Damage Apoptosis->Neuronal_Damage beta_eudesmol β-Eudesmol beta_eudesmol->Oxidative_Stress beta_eudesmol->Inflammation beta_eudesmol->Apoptosis G Start Start: PC-12 Cell Culture Treatment Treat with β-Eudesmol (e.g., 100-150 µM) Start->Treatment Incubation Incubate for 24-72h Treatment->Incubation Analysis Analyze Neurite Outgrowth (Microscopy) Incubation->Analysis Quantification Quantify Percentage of Neurite-Bearing Cells Analysis->Quantification End End Quantification->End

References

Methodological & Application

Application Note: Quantification of β-Eudesmol in Rat Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-eudesmol is a sesquiterpenoid alcohol found in various plants, notably in the traditional Chinese medicine Atractylodes lancea. It has demonstrated a range of pharmacological activities, including anti-inflammatory and neuroprotective effects. To support preclinical pharmacokinetic and toxicokinetic studies, a sensitive and specific analytical method for the quantification of β-eudesmol in biological matrices is essential. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of β-eudesmol in rat plasma.

The developed method utilizes a simple liquid-liquid extraction procedure for sample preparation and offers high sensitivity, specificity, and a wide dynamic range, making it suitable for pharmacokinetic studies in rats. The method has been validated for linearity, precision, accuracy, and recovery.

Experimental Protocols

Materials and Reagents
  • β-eudesmol reference standard

  • Internal Standard (IS) - A suitable structural analog, for which the precursor-product ion transition is given as m/z 273.4 → 81.2[1][2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ethyl ether (Analytical grade)

  • Rat plasma (blank)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • The system should be equipped with an electrospray ionization (ESI) source.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Capcell Pak C18, 50 × 2.0 mm, 5 μm[1][2]

  • Mobile Phase: Acetonitrile:Water:Formic Acid (77.5:22.5:0.1, v/v/v)[1][2]

  • Flow Rate: 0.4 mL/min[1][2]

  • Elution Mode: Isocratic[1][2]

  • Column Temperature: Ambient

Mass Spectrometry:

  • Ion Source: Electrospray Ionization (ESI)[1][2]

  • Polarity: Positive[1][2]

  • Scan Mode: Selected Reaction Monitoring (SRM)[1][2]

  • SRM Transitions:

    • β-eudesmol: m/z 245.1 → 163.1[1][2]

    • Internal Standard: m/z 273.4 → 81.2[1][2]

Sample Preparation
  • Thaw frozen rat plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of rat plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 1 mL of ethyl ether.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

Method Validation

The method was validated for linearity, precision, accuracy, and recovery.

  • Linearity: The calibration curve was linear over the concentration range of 3-900 ng/mL for β-eudesmol in rat plasma[1][2].

  • Precision and Accuracy: The intra- and inter-day precision and accuracy were within ±14.3%[1][2].

  • Recovery: The extraction recovery was determined by comparing the peak areas of extracted samples with those of unextracted standards.

Data Presentation

Table 1: Summary of Quantitative Data for β-Eudesmol Quantification

ParameterResult
Linearity Range3-900 ng/mL[1][2]
Correlation Coefficient (r²)> 0.99
Intra-day Precision (%RSD)≤ 14.3%[1][2]
Inter-day Precision (%RSD)≤ 14.3%[1][2]
Intra-day Accuracy (%RE)Within ±14.3%[1][2]
Inter-day Accuracy (%RE)Within ±14.3%[1][2]
Lower Limit of Quantification (LLOQ)3 ng/mL[1][2]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Rat Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is add_ether Add Ethyl Ether (1 mL) add_is->add_ether vortex Vortex (2 min) add_ether->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (SRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of β-eudesmol calibration->quantification

References

Application Note: HPLC Method for Simultaneous Determination of Beta-Eudesmol

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method has been developed for the simultaneous determination of beta-eudesmol (B191218), a bioactive sesquiterpenoid alcohol, alongside other related compounds. This application note provides a detailed protocol for this analytical method, which is particularly relevant for the quality control of medicinal plants such as Atractylodes lancea rhizome, where beta-eudesmol is a key chemical marker.

This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of beta-eudesmol, often in conjunction with other active components like atractylodin (B190633) and atractylenolide III, in plant extracts and related pharmaceutical preparations.

Introduction

Beta-eudesmol is a sesquiterpenoid alcohol found in various essential oils of medicinal plants, notably from the Atractylodes species. It is recognized for its potential pharmacological activities. The accurate and reliable quantification of beta-eudesmol is crucial for the quality assessment and standardization of raw herbal materials and their derived products. This HPLC method provides a robust and reproducible approach for the simultaneous determination of beta-eudesmol and other key markers, ensuring the consistency and efficacy of these natural products.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is employed. The chromatographic separation is achieved on a C18 reversed-phase column.

ParameterRecommended Conditions
HPLC System Agilent 1100 Series or equivalent
Column Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile and Water
Gradient Elution Isocratic elution with Acetonitrile:Water (68:32, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25°C[1]
Detection Wavelength 200 nm[1]
Injection Volume 10 µL

2. Preparation of Standard Solutions:

  • Stock Solution: Accurately weigh and dissolve reference standards of beta-eudesmol, atractylodin, and other relevant compounds in methanol (B129727) to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to obtain a range of concentrations for constructing calibration curves.

3. Sample Preparation:

  • Plant Material: Accurately weigh the powdered plant material (e.g., Atractylodes lancea rhizome).

  • Extraction: Add a known volume of methanol to the powdered sample. Perform ultrasonic extraction for 30 minutes, followed by centrifugation.

  • Filtration: Filter the supernatant through a 0.45 µm membrane filter prior to HPLC injection.

Method Validation Summary

The analytical method has been validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters are summarized in the table below.

Validation ParameterBeta-EudesmolAtractylodin
Linearity (r²) 0.9999[1]> 0.999
Range (µg/mL) 0.048 - 1.200[1]Varies by specific method
Precision (RSD %) 1.4%[1]< 2%
Accuracy (Recovery %) 99.3%[1]95 - 105%
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determined

Experimental Workflow and Data Analysis

The overall workflow for the simultaneous determination of beta-eudesmol and other compounds is depicted in the following diagram.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis start Start weigh_sample Weigh Powdered Plant Material start->weigh_sample weigh_standards Weigh Reference Standards start->weigh_standards extract_sample Ultrasonic Extraction with Methanol weigh_sample->extract_sample prepare_standards Prepare Stock and Working Standard Solutions weigh_standards->prepare_standards filter_sample Filter Sample Extract extract_sample->filter_sample hplc_injection Inject Samples and Standards into HPLC prepare_standards->hplc_injection filter_sample->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection at 200 nm chrom_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition peak_integration Peak Identification and Integration data_acquisition->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analytes in Samples calibration_curve->quantification report Generate Report quantification->report

Figure 1. Experimental workflow for HPLC analysis.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical progression from sample preparation to the final quantitative result.

G node1 Sample Preparation Weighing Extraction Filtration node2 HPLC Analysis Injection Separation on C18 Column UV Detection node1->node2 node3 Data Analysis Peak Integration Calibration Quantification node2->node3 node4 Final Result Concentration of Beta-Eudesmol node3->node4

Figure 2. Logical flow of the analytical protocol.

Conclusion

The described RP-HPLC method is simple, accurate, and reliable for the simultaneous determination of beta-eudesmol and other active compounds in plant materials.[1] This method can be effectively used for the quality control and standardization of medicinal plants and their related products. The validation data demonstrates that the method is suitable for its intended purpose, providing a valuable tool for researchers, scientists, and professionals in the field of drug development and natural product analysis.

References

Application Note: Evaluating the Anti-Proliferative Effects of Beta-Eudesmol Using an In Vitro Colorimetric Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-eudesmol (B191218) is a naturally occurring sesquiterpenoid alcohol found in various plants, including those of the Atractylodes genus.[1] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-tumor and anti-angiogenic properties.[1][2] Multiple studies have demonstrated that β-eudesmol can inhibit the proliferation of a range of human tumor cells, such as those from leukemia, liver cancer, breast cancer, and cholangiocarcinoma.[2][3][4][5][6] The mechanism often involves inducing apoptosis (programmed cell death) and cell cycle arrest through modulation of key signaling pathways.[3][7] This application note provides a detailed protocol for assessing the in vitro anti-proliferative activity of beta-eudesmol using the MTT assay, a widely adopted colorimetric method for evaluating cell viability.[8][9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative and reliable method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] The core principle lies in the enzymatic conversion of the water-soluble, yellow MTT tetrazolium salt into an insoluble, purple formazan (B1609692) precipitate. This reduction is carried out by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active, viable cells.[8] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of beta-eudesmol's inhibitory effects.[9]

Quantitative Data Summary

The inhibitory effects of beta-eudesmol are often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%.

Cell LineCancer TypeIC50 of Beta-Eudesmol (µg/mL)Incubation Time (h)Assay Method
HuCCT-1 Cholangiocarcinoma16.80 ± 4.4172MTT
HepG2 Hepatocellular Carcinoma24.57 ± 2.7524Not Specified
B16-F10 Melanoma16.51 ± 1.2124Not Specified
HeLa Cervical Cancer~22 - 22024, 48, 72Not Specified
SGC-7901 Gastric Cancer~22 - 22024, 48, 72Not Specified
BEL-7402 Liver Cancer~22 - 220*24, 48, 72Not Specified

*Note: IC50 values for HeLa, SGC-7901, and BEL-7402 are estimated from a reported effective concentration range of 10-100 µM in a time- and dose-dependent manner.[10] Conversion assumes a molecular weight of 222.37 g/mol for beta-eudesmol.

Experimental Protocols

Protocol: MTT Cell Proliferation Assay

This protocol outlines the steps to determine the IC50 of beta-eudesmol on a selected cancer cell line.

Materials and Reagents:

  • Beta-eudesmol (high purity)

  • Cancer cell line of interest (e.g., HepG2, HuCCT-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture and Seeding:

    • Maintain the selected cancer cell line in a T-75 flask with complete medium in a humidified incubator.

    • When cells reach 70-80% confluency, wash with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.

    • Count the cells using a hemocytometer and determine cell viability (should be >95%).

    • Seed the cells into a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.[11]

    • Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.

  • Preparation of Beta-Eudesmol Solutions:

    • Prepare a high-concentration stock solution of beta-eudesmol (e.g., 100 mM) in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to create a range of working concentrations (e.g., 0, 10, 20, 40, 80, 160 µM).[5] The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity.

  • Cell Treatment:

    • After the 24-hour pre-incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared beta-eudesmol dilutions to the respective wells. Include wells for a vehicle control (medium with DMSO only) and a blank control (medium only, no cells).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • MTT Incubation:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well (including controls).[6]

    • Incubate the plate for an additional 3.5 to 4 hours at 37°C.[6] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[9][11]

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the % Cell Viability against the log of the beta-eudesmol concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis A Cell Seeding (3-5x10³ cells/well) B 24h Incubation (Attachment) A->B D Treat Cells with β-Eudesmol B->D C Prepare β-Eudesmol Serial Dilutions C->D E Incubate (24-72h) D->E F Add MTT Reagent (20 µL/well) E->F G Incubate (3-4h) F->G H Solubilize Formazan (DMSO) G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Caption: Workflow for the MTT cell proliferation assay with beta-eudesmol.

Apoptotic Signaling Pathway

Beta-eudesmol has been shown to induce apoptosis in cancer cells by modulating the intrinsic, or mitochondrial, pathway.[3] This often involves the activation of JNK signaling, which leads to the downregulation of the anti-apoptotic protein Bcl-2 and the subsequent release of cytochrome c from the mitochondria.[3] This triggers a caspase cascade, ultimately leading to cell death.[3][4]

G Nodes Nodes BE β-Eudesmol JNK JNK Pathway BE->JNK Bcl2 Bcl-2 JNK->Bcl2 Inhibits Mito Mitochondria Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Edges Edges

Caption: Beta-eudesmol-induced apoptosis via the JNK/mitochondrial pathway.

References

Application Notes and Protocols for Evaluating the In Vivo Anti-Angiogenic Activity of Beta-Eudesmol Using the Matrigel Plug Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Matrigel plug assay for assessing the anti-angiogenic properties of beta-eudesmol (B191218), a sesquiterpenoid alcohol with therapeutic potential. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the experimental workflow and relevant signaling pathways.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and pathological conditions such as tumor growth and metastasis.[1] The Matrigel plug assay is a widely used in vivo model to study angiogenesis, providing a robust platform to evaluate the efficacy of pro- and anti-angiogenic compounds.[2][3] Matrigel is a reconstituted basement membrane matrix extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, rich in extracellular matrix proteins like laminin (B1169045) and collagen IV.[4] When supplemented with angiogenic factors and injected subcutaneously into mice, Matrigel forms a solid plug that supports the ingrowth of new blood vessels.[2][5]

Beta-eudesmol, isolated from the rhizome of Atractylodes lancea, has demonstrated significant anti-angiogenic activity both in vitro and in vivo.[6][7] Studies have shown its ability to inhibit the proliferation and migration of endothelial cells, such as human umbilical vein endothelial cells (HUVEC), and to block key signaling pathways involved in angiogenesis.[6][8] This document outlines the protocol for using the Matrigel plug assay to quantitatively assess the anti-angiogenic effects of beta-eudesmol in a preclinical setting.

Key Experimental Protocols

Matrigel Plug Assay Protocol

This protocol details the in vivo assessment of beta-eudesmol's anti-angiogenic activity.

Materials:

  • Matrigel® Matrix (growth factor reduced)

  • Angiogenic factors (e.g., basic Fibroblast Growth Factor (bFGF) or Vascular Endothelial Growth Factor (VEGF))

  • Beta-eudesmol

  • 6-8 week old immunodeficient mice (e.g., BALB/cAnN-nu or C57BL/6)[2][4]

  • Sterile, ice-cold syringes (24G needle) and microcentrifuge tubes[9]

  • Phosphate Buffered Saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for plug excision

  • 10% Formalin solution for fixation[2]

  • Paraffin (B1166041) for embedding[2]

  • Microtome

Procedure:

  • Preparation of Matrigel Mixture:

    • Thaw Matrigel on ice overnight at 4°C. Matrigel solidifies at temperatures above 10°C, so all handling must be done on ice with pre-chilled materials.[2]

    • In a sterile, pre-chilled microcentrifuge tube, prepare the Matrigel mixture. For a final volume of 300 µL per plug, mix:

      • 250 µL of ice-cold liquid Matrigel[9]

      • An angiogenic stimulus, such as bFGF (e.g., 300 ng) or VEGF (e.g., 30 ng/ml).[8][10]

      • The desired concentration of beta-eudesmol or vehicle control (e.g., DMSO). Beta-eudesmol can be tested at various concentrations (e.g., 50-100 µM).[6][8]

      • Top up to 300 µL with ice-cold sterile PBS.

    • Gently mix the components, avoiding the introduction of air bubbles.

  • Subcutaneous Injection:

    • Anesthetize the mice according to approved institutional animal care and use committee protocols.

    • Draw the 300 µL Matrigel mixture into an ice-cold syringe.[9]

    • Subcutaneously inject the mixture into the flank of the mouse.[2][9] The Matrigel will quickly polymerize to form a solid plug.[2]

  • Plug Excision and Processing:

    • After a set period (e.g., 7-10 days), euthanize the mice.[2][10]

    • Surgically excise the Matrigel plugs.

    • Fix the plugs in 10% formalin overnight.[2]

    • Embed the fixed plugs in paraffin for sectioning.[2]

Analysis of Angiogenesis

1. Immunohistochemistry (IHC):

  • Cut 5 µm sections of the paraffin-embedded Matrigel plugs.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval if necessary.

  • Stain for endothelial cell markers to identify newly formed blood vessels. A common marker is CD34.[2][9]

    • Incubate with a primary antibody against CD34 (e.g., rat anti-mouse CD34).[2]

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rat IgG).[2]

    • Use a streptavidin-peroxidase conjugate and a chromogen like diaminobenzidine (DAB) for signal detection.[2]

  • Counterstain with hematoxylin (B73222) and eosin (B541160) (H&E) for histological observation.[2]

  • Image the stained sections using a microscope.

2. Quantification of Angiogenesis:

  • Microvessel Density (MVD): Count the number of CD34-positive vessels in multiple "hotspots" (areas with the highest vascularization) per section at high magnification (e.g., 200x).[2]

  • Hemoglobin Content: Homogenize the excised Matrigel plugs and measure the hemoglobin concentration using a hemoglobin assay kit (e.g., Drabkin's reagent). This provides an indirect measure of blood vessel formation.

  • Reverse Transcription-Quantitative PCR (RT-qPCR):

    • Homogenize the plugs and extract total RNA.

    • Perform RT-qPCR to measure the mRNA levels of endothelial cell markers such as murine CD31 (PECAM-1) and VE-cadherin.[3][11]

    • Normalize the data to a housekeeping gene to quantify the extent of endothelial cell infiltration into the plug.[3][11]

Data Presentation

The following tables summarize the reported quantitative effects of beta-eudesmol on key angiogenic processes.

Table 1: In Vitro Anti-Angiogenic Activity of Beta-Eudesmol

AssayCell TypeStimulantBeta-Eudesmol ConcentrationObserved EffectReference
Cell ProliferationHUVECVEGF (30 ng/ml)50-100 µMSignificant inhibition[8][12]
Cell ProliferationHUVECbFGF (30 ng/ml)50-100 µMSignificant inhibition[8]
Cell ProliferationPorcine Brain Microvascular Endothelial Cells-50-100 µMInhibition[6]
Cell MigrationHUVECbFGFNot specifiedInhibition[6]
Tube FormationHUVECMatrigelNot specifiedInhibition[6]

Table 2: Effect of Beta-Eudesmol on Angiogenic Signaling Pathways

Pathway ComponentCell TypeStimulantBeta-Eudesmol ConcentrationObserved EffectReference
ERK1/2 PhosphorylationHUVECbFGF or VEGF100 µMBlockade of phosphorylation[6]
CREB PhosphorylationHUVECVEGF (30 ng/ml)100 µMBlockade of phosphorylation[8]
Vegfaa gene expressionZebrafish embryos-High concentrationsSignificant downregulation[1]
Vegfr2 gene expressionZebrafish embryos-High concentrationsSignificant downregulation[1]

Visualizations

Experimental Workflow

Matrigel_Plug_Assay_Workflow Matrigel Plug Assay Workflow for Beta-Eudesmol cluster_prep Preparation cluster_invivo In Vivo cluster_analysis Analysis prep_matrigel Thaw Matrigel on Ice mix_components Mix Matrigel, bFGF/VEGF, and Beta-Eudesmol/Vehicle prep_matrigel->mix_components injection Subcutaneous Injection into Mice mix_components->injection incubation Incubate for 7-10 Days injection->incubation excision Excise Matrigel Plug incubation->excision fixation Fix and Embed in Paraffin excision->fixation sectioning Section Plug ihc Immunohistochemistry (e.g., CD34) sectioning->ihc quantification Quantify Angiogenesis (MVD, Hemoglobin, RT-qPCR) ihc->quantification

Caption: Workflow of the Matrigel plug assay for evaluating beta-eudesmol.

Signaling Pathway Inhibition by Beta-Eudesmol

Signaling_Pathway Inhibition of Angiogenic Signaling by Beta-Eudesmol VEGF_bFGF VEGF / bFGF VEGFR VEGFR / FGFR VEGF_bFGF->VEGFR ERK ERK1/2 VEGFR->ERK CREB CREB ERK->CREB Angiogenesis Angiogenesis (Proliferation, Migration) CREB->Angiogenesis Beta_Eudesmol Beta-Eudesmol Beta_Eudesmol->ERK Inhibits Phosphorylation Beta_Eudesmol->CREB Inhibits Phosphorylation

Caption: Beta-eudesmol's inhibition of the ERK and CREB signaling pathways.

Conclusion

The Matrigel plug assay is a valuable in vivo tool for assessing the anti-angiogenic potential of compounds like beta-eudesmol. The protocols and data presented here provide a framework for researchers to design and execute experiments to further elucidate the anti-angiogenic mechanisms of beta-eudesmol and to evaluate its therapeutic potential in angiogenesis-dependent diseases. The evidence suggests that beta-eudesmol inhibits angiogenesis, at least in part, by blocking the ERK and CREB signaling pathways, making it a promising candidate for further drug development.[6][13]

References

Investigating Beta-Eudesmol Induced Apoptosis via the Mitochondrial Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-eudesmol (B191218), a naturally occurring sesquiterpenoid alcohol found in various medicinal plants, has garnered significant interest for its potential as an anticancer agent. Emerging evidence indicates that beta-eudesmol can induce apoptosis, a form of programmed cell death, in a variety of cancer cell lines. A key mechanism underlying this pro-apoptotic activity involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential, the release of mitochondrial proteins into the cytoplasm, and the activation of a specific cascade of caspase enzymes.

These application notes provide a detailed overview and experimental protocols for investigating the apoptotic effects of beta-eudesmol mediated by the mitochondrial pathway. The information presented herein is intended to guide researchers in designing and executing experiments to elucidate the molecular mechanisms of beta-eudesmol's anticancer activity.

Data Presentation

The cytotoxic and pro-apoptotic effects of beta-eudesmol have been quantified in various cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: Cytotoxicity of Beta-Eudesmol (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)
HepG2Human Hepatocellular Carcinoma24.57 ± 2.75~110.5
B16-F10Murine Melanoma16.51 ± 1.21~74.3
K562Human Chronic Myelogenous Leukemia--
HuCCT-1Human Cholangiocarcinoma16.80 ± 4.41~75.6
KKU-100Human Cholangiocarcinoma-47.62 ± 9.54 (24h), 37.46 ± 12.58 (48h)
Breast Cancer CellsHuman Breast Cancer-Effective concentrations tested: 10, 20, 40 µM
Note: IC50 values represent the concentration of beta-eudesmol required to inhibit the growth of 50% of the cell population. The conversion from µg/mL to µM is approximated based on the molecular weight of beta-eudesmol (222.37 g/mol ). Data for K562 was not explicitly found in the searched literature for beta-eudesmol specifically, though it was mentioned for eudesmol isomers in general.

Table 2: Pro-Apoptotic Effects of Beta-Eudesmol

Cell LineConcentration (µM)Parameter MeasuredResult
HL-6080Apoptotic Cells29.67% pro-apoptotic cells
HepG2Not SpecifiedMitochondrial Membrane PotentialLoss of mitochondrial membrane potential observed
HepG2Not SpecifiedCaspase-3 ActivationIncrease in caspase-3 activation observed
Breast Cancer Cells10, 20, 40ApoptosisIncreased apoptosis observed by flow cytometry
Breast Cancer Cells10, 20, 40Protein Expression (Western Blot)Decreased Bcl-2, Increased Bax and cleaved caspase-3

Signaling Pathway

The mitochondrial pathway of apoptosis initiated by beta-eudesmol involves a cascade of molecular events. The diagram below illustrates the key steps in this signaling cascade.

Beta_Eudesmol_Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm beta_eudesmol Beta-Eudesmol bcl2 Bcl-2 (Anti-apoptotic) beta_eudesmol->bcl2 Inhibits bax Bax (Pro-apoptotic) beta_eudesmol->bax Activates mmp Loss of Mitochondrial Membrane Potential (ΔΨm) bcl2->mmp bax->mmp cyto_c_mito Cytochrome c mmp->cyto_c_mito Release cyto_c_cyto Cytochrome c cyto_c_mito->cyto_c_cyto apaf1 Apaf-1 cyto_c_cyto->apaf1 Binds to pro_cas9 Pro-caspase-9 apaf1->pro_cas9 Recruits cas9 Activated Caspase-9 pro_cas9->cas9 Cleavage pro_cas3 Pro-caspase-3 cas9->pro_cas3 Cleavage cas3 Activated Caspase-3 (Cleaved Caspase-3) pro_cas3->cas3 parp PARP cas3->parp Cleavage apoptosis Apoptosis cas3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Beta-eudesmol induced apoptosis via the mitochondrial pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to investigate beta-eudesmol-induced apoptosis.

MTT_Assay_Workflow start Seed cells in a 96-well plate step1 Treat cells with various concentrations of beta-eudesmol start->step1 step2 Incubate for a specified time (e.g., 24, 48, 72 hours) step1->step2 step3 Add MTT reagent to each well step2->step3 step4 Incubate to allow formazan (B1609692) formation step3->step4 step5 Add solubilization solution (e.g., DMSO) step4->step5 end Measure absorbance at ~570 nm using a microplate reader step5->end AnnexinV_PI_Workflow start Treat cells with beta-eudesmol step1 Harvest and wash cells start->step1 step2 Resuspend cells in Annexin V binding buffer step1->step2 step3 Add Annexin V-FITC and Propidium Iodide (PI) step2->step3 step4 Incubate in the dark step3->step4 end Analyze by flow cytometry step4->end Western_Blot_Workflow start Treat cells with beta-eudesmol and prepare cell lysates step1 Determine protein concentration start->step1 step2 Separate proteins by SDS-PAGE step1->step2 step3 Transfer proteins to a membrane step2->step3 step4 Block membrane and incubate with primary antibodies step3->step4 step5 Incubate with HRP-conjugated secondary antibodies step4->step5 end Detect protein bands using chemiluminescence step5->end

Application Notes and Protocols for Studying Beta-Eudesmol's Anti-Inflammatory Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the anti-inflammatory properties of beta-eudesmol (B191218). The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this natural compound.

Introduction to Beta-Eudesmol's Anti-Inflammatory Activity

Beta-eudesmol, a sesquiterpenoid alcohol found in the essential oils of various plants, including Atractylodes lancea, has demonstrated significant anti-inflammatory and anti-allergic activities in both in vitro and in vivo studies.[1][2] Its mechanisms of action involve the modulation of key inflammatory pathways, including the inhibition of mast cell degranulation, reduction of pro-inflammatory cytokine production, and suppression of signaling cascades such as NF-κB, p38 MAPK, and ERK1/2.[1][3] This document outlines relevant animal models and experimental procedures to further elucidate and quantify these effects.

Recommended Animal Models

Several well-characterized animal models are suitable for assessing the anti-inflammatory effects of beta-eudesmol. The choice of model depends on the specific aspect of inflammation being investigated.

  • Carrageenan-Induced Paw Edema: A classic model for acute inflammation, ideal for screening the general anti-inflammatory potential of a compound.[4][5]

  • Lipopolysaccharide (LPS)-Induced Inflammation: This model mimics systemic inflammation and is useful for studying the effects on cytokine production and signaling pathways.[3][6]

  • Passive Cutaneous Anaphylaxis (PCA): A model of IgE-mediated allergic inflammation, suitable for investigating the effects on mast cell degranulation and the release of allergic mediators.[6][7]

  • Compound 48/80-Induced Ear Swelling: A model to study mast cell-dependent inflammation and vascular permeability.[2][7]

  • Matrigel Plug Angiogenesis Assay: An in vivo model to assess the anti-angiogenic effects of a compound, which can be linked to chronic inflammation.[8][9]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of beta-eudesmol in various in vivo and in vitro models.

Table 1: In Vivo Anti-Inflammatory and Anti-Allergic Effects of Beta-Eudesmol

Animal ModelParameter MeasuredTreatment/DoseResultReference
Passive Cutaneous Anaphylaxis (PCA) in MiceSerum HistamineBeta-EudesmolSuppressed[2][7]
Serum IgEBeta-EudesmolSuppressed[2][7]
Serum IL-1β, IL-4, IL-5, IL-6, IL-13Beta-EudesmolSuppressed[2][7]
Serum VEGFBeta-EudesmolSuppressed[2][7]
Compound 48/80-Induced Systemic Anaphylaxis in MiceMortalityBeta-EudesmolDecreased[2][7]
Compound 48/80-Induced Ear Swelling in MiceEar ThicknessBeta-EudesmolDecreased[2][7]
Matrigel Plug Angiogenesis Assay in MiceAngiogenesisBeta-EudesmolSignificantly Inhibited[8]
Adjuvant-Induced Granuloma in MiceGranuloma FormationBeta-EudesmolSignificantly Inhibited[8]

Table 2: In Vitro Anti-Inflammatory Effects of Beta-Eudesmol

Cell ModelStimulantParameter MeasuredBeta-Eudesmol ConcentrationResultReference
Human Mast Cells (HMC-1)PMA + A23187Histamine ReleaseNot SpecifiedSuppressed[2][7]
Tryptase ReleaseNot SpecifiedSuppressed[2][7]
IL-6 Production & ExpressionNot SpecifiedInhibited[3]
Rat Peritoneal Mast Cells (RPMCs)Compound 48/80Histamine ReleaseNot SpecifiedInhibited[2][7]
Tryptase ReleaseNot SpecifiedInhibited[2][7]
Intracellular Calcium LevelNot SpecifiedDecreased[2][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating acute anti-inflammatory activity.[4][5]

Objective: To assess the ability of beta-eudesmol to reduce acute inflammation in a rat model.

Materials:

  • Male Wistar rats (180-220 g)

  • Beta-eudesmol

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, Beta-eudesmol (various doses), and Positive control.

  • Compound Administration: Administer beta-eudesmol or vehicle orally or intraperitoneally 60 minutes before carrageenan injection. Administer the positive control as per its known pharmacokinetic profile.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of beta-eudesmol on systemic inflammatory responses, particularly cytokine production.[3][6]

Objective: To determine the effect of beta-eudesmol on LPS-induced pro-inflammatory cytokine levels in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Beta-eudesmol

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile pyrogen-free saline

  • Vehicle

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Anesthesia

Procedure:

  • Animal Acclimatization and Grouping: As described in the carrageenan model.

  • Compound Administration: Administer beta-eudesmol or vehicle orally or intraperitoneally 1 hour before LPS challenge.

  • Induction of Inflammation: Inject LPS (e.g., 1 mg/kg) intraperitoneally.

  • Sample Collection: 2-4 hours after LPS injection, collect blood via cardiac puncture under anesthesia.

  • Cytokine Analysis: Separate serum and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the beta-eudesmol-treated groups with the vehicle-treated LPS group.

Visualizations of Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow_carrageenan cluster_prep Preparation cluster_induction Induction & Measurement cluster_analysis Analysis acclimatization Animal Acclimatization grouping Grouping acclimatization->grouping compound_admin Compound Administration (Beta-Eudesmol/Vehicle) grouping->compound_admin baseline Baseline Paw Volume Measurement compound_admin->baseline carrageenan Carrageenan Injection baseline->carrageenan paw_measurement Paw Volume Measurement (1-5 hours) carrageenan->paw_measurement data_analysis Data Analysis (% Inhibition) paw_measurement->data_analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

signaling_pathway_nfkb cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway stimulus LPS / Carrageenan IKK IKK Complex stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) nucleus->gene_transcription Initiates beta_eudesmol Beta-Eudesmol beta_eudesmol->IKK Inhibits

Caption: Proposed mechanism of beta-eudesmol on the NF-κB signaling pathway.

experimental_workflow_lps cluster_prep Preparation cluster_induction Induction & Sampling cluster_analysis Analysis acclimatization Animal Acclimatization grouping Grouping acclimatization->grouping compound_admin Compound Administration (Beta-Eudesmol/Vehicle) grouping->compound_admin lps_injection LPS Injection compound_admin->lps_injection blood_collection Blood Collection lps_injection->blood_collection cytokine_analysis Cytokine Analysis (ELISA) blood_collection->cytokine_analysis

Caption: Experimental workflow for the LPS-induced systemic inflammation model.

References

Application Notes and Protocols for Studying TRPA1 Channel Activation Using Beta-Eudesmol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing beta-eudesmol (B191218), a non-electrophilic sesquiterpene, as a tool to investigate the activation and function of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. Beta-eudesmol serves as a valuable probe for exploring the pharmacology and physiology of TRPA1, a key player in pain, inflammation, and sensory signaling.

Introduction to Beta-Eudesmol and TRPA1

Transient Receptor Potential Ankyrin 1 (TRPA1) is a calcium-permeable, non-selective cation channel that acts as a sensor for a wide array of noxious and irritant stimuli.[1][2] While many TRPA1 activators are electrophilic compounds that covalently modify cysteine residues on the channel, beta-eudesmol is a non-electrophilic activator, offering a unique avenue to study channel gating mechanisms.[1][2] Found in various medicinal and edible plants, beta-eudesmol has been shown to activate human TRPA1, leading to downstream cellular and physiological responses.[3] Understanding its interaction with TRPA1 is crucial for developing novel therapeutics targeting this channel for conditions such as chronic pain and inflammation.[4][5]

Mechanism of TRPA1 Activation by Beta-Eudesmol

Beta-eudesmol activates TRPA1 through a non-covalent binding mechanism.[1][2] Mutagenesis studies have identified three critical amino acid residues in the transmembrane domains of human TRPA1 that are essential for its activation by beta-eudesmol: Threonine at position 813 (T813) , Tyrosine at position 840 (Y840) , and Serine at position 873 (S873) .[1][2] This interaction leads to a conformational change in the channel, resulting in its opening and subsequent cation influx, primarily Ca²⁺ and Na⁺.

The activation of TRPA1 by beta-eudesmol is characterized by a gradual increase in inward currents with an outwardly rectifying current-voltage relationship, a hallmark of TRPA1 channel activity.[1][2] The influx of extracellular calcium upon channel opening can further potentiate TRPA1 activity.[2][6] The activation by beta-eudesmol can be blocked by the specific TRPA1 antagonist, HC-030031.[1][2]

Signaling Pathway of Beta-Eudesmol-Induced TRPA1 Activation

TRPA1_Activation_Pathway beta_eudesmol Beta-Eudesmol TRPA1 TRPA1 Channel (T813, Y840, S873) beta_eudesmol->TRPA1 Binds to critical residues Ca2_influx Ca²⁺ Influx TRPA1->Ca2_influx Channel Opening Na_influx Na⁺ Influx TRPA1->Na_influx Downstream Downstream Signaling Ca2_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Downstream

Beta-eudesmol activation of the TRPA1 channel.

Quantitative Data Summary

The following tables summarize the quantitative data from electrophysiological and cellular assays investigating the effect of beta-eudesmol on TRPA1 activation.

Table 1: Electrophysiological Response of hTRPA1 to Eudesmol Isomers

Eudesmol Isomer (100 µM)Inward Current Density at -60 mV (pA/pF)
α-Eudesmol62.4 ± 19.6
β-Eudesmol35.2 ± 9.01
γ-Eudesmol34.1 ± 17.5
Data from whole-cell patch clamp recordings in HEK293 cells expressing human TRPA1 (hTRPA1).[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of beta-eudesmol's effect on TRPA1.

Protocol 1: Intracellular Calcium Imaging

This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to beta-eudesmol application in cells expressing TRPA1.

Materials:

  • HEK293 cells stably expressing human TRPA1 (hTRPA1)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Cal-520 AM)

  • Pluronic F-127

  • Extracellular solution (ECS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4

  • Beta-eudesmol stock solution (in DMSO)

  • TRPA1 agonist (positive control, e.g., AITC)

  • TRPA1 antagonist (negative control, e.g., HC-030031)

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Culture: Plate hTRPA1-expressing HEK293 cells onto glass coverslips and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in ECS.

    • Incubate cells with the loading solution at 37°C for 30-60 minutes.

    • Wash the cells three times with ECS to remove excess dye.

  • Imaging:

    • Mount the coverslip onto the microscope stage and perfuse with ECS.

    • Acquire baseline fluorescence images. For Fura-2, use excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm.

    • Apply beta-eudesmol at the desired concentration (e.g., 50 µM) by perfusing the chamber.

    • Record the change in fluorescence intensity over time.

    • Apply a positive control (e.g., 5 µM AITC) to confirm cell responsiveness.

    • For inhibition studies, pre-incubate cells with an antagonist (e.g., 30 µM HC-030031) before beta-eudesmol application.

  • Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) to determine the relative change in [Ca²⁺]i. Normalize the response to the baseline.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow start Start plate_cells Plate hTRPA1-HEK293 cells start->plate_cells dye_loading Load cells with Fura-2 AM plate_cells->dye_loading wash Wash to remove excess dye dye_loading->wash baseline Acquire baseline fluorescence wash->baseline apply_beta Apply Beta-Eudesmol baseline->apply_beta record Record fluorescence change apply_beta->record apply_control Apply positive control (AITC) record->apply_control analyze Analyze [Ca²⁺]i changes apply_control->analyze end End analyze->end

Workflow for intracellular calcium imaging.
Protocol 2: Whole-Cell Patch Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents across the cell membrane in response to TRPA1 activation by beta-eudesmol.

Materials:

  • hTRPA1-expressing HEK293 cells

  • Patch clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular solution (ICS): 140 mM KCl, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2 with KOH

  • Extracellular solution (ECS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH

  • Beta-eudesmol stock solution (in DMSO)

  • AITC and HC-030031 solutions

Procedure:

  • Cell Preparation: Use hTRPA1-expressing HEK293 cells plated at a low density.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with ICS.

  • Recording:

    • Establish a whole-cell configuration on a single cell.

    • Hold the membrane potential at -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to determine the current-voltage (I-V) relationship.

    • Perfuse the cell with ECS to record baseline currents.

    • Apply beta-eudesmol (e.g., 100 µM) via the perfusion system.

    • Record the inward and outward currents. A gradual activation is expected.[1][2]

    • To confirm that the current is TRPA1-mediated, co-apply HC-030031 (e.g., 30 µM) to observe inhibition.[2]

  • Data Analysis:

    • Measure the peak inward and outward current amplitudes.

    • Normalize the current to the cell capacitance to obtain current density (pA/pF).

    • Plot the I-V curves before and after drug application.

Protocol 3: In Vivo Behavioral Assays (Appetite Stimulation)

This protocol describes a method to assess the physiological effects of beta-eudesmol on appetite, which is mediated by TRPA1 activation.[3]

Materials:

  • Male Wistar rats

  • Beta-eudesmol

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • TRPA1 antagonist (HC-030031)

  • Standard rat chow and water

  • Metabolic cages for food intake measurement

  • Gavage needles

Procedure:

  • Animal Acclimation: Acclimate rats to individual housing in metabolic cages for several days.

  • Fasting: Fast the animals for a predetermined period (e.g., 18 hours) with free access to water.

  • Drug Administration:

    • Administer beta-eudesmol (e.g., 10 mg/kg) or vehicle orally via gavage.

    • For antagonist studies, administer HC-030031 (e.g., 100 mg/kg) intraperitoneally 30 minutes prior to beta-eudesmol administration.

  • Food Intake Measurement:

    • Provide a pre-weighed amount of food immediately after beta-eudesmol or vehicle administration.

    • Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours).

  • Blood Sampling (Optional): Collect blood samples to measure plasma ghrelin levels, which are expected to be elevated by beta-eudesmol.[3]

  • Data Analysis: Compare the food intake between the beta-eudesmol-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Logical Relationship for In Vivo Appetite Assay

Behavioral_Assay_Logic beta_eudesmol Oral Beta-Eudesmol TRPA1_activation TRPA1 Activation (in GI tract) beta_eudesmol->TRPA1_activation GVNA Increased Gastric Vagal Nerve Activity TRPA1_activation->GVNA Ghrelin Elevated Plasma Ghrelin GVNA->Ghrelin Appetite Increased Food Intake Ghrelin->Appetite Inhibitor TRPA1 Inhibitor (HC-030031) Inhibitor->TRPA1_activation blocks

Logical flow of beta-eudesmol's effect on appetite.

Applications in Drug Development

The study of beta-eudesmol's interaction with TRPA1 has significant implications for drug discovery and development.

  • Target Validation: Beta-eudesmol can be used as a tool to validate TRPA1 as a target for conditions involving sensory signaling.

  • Screening Assays: The protocols described herein can be adapted for high-throughput screening of novel TRPA1 modulators.

  • Structure-Activity Relationship (SAR) Studies: By using beta-eudesmol and its analogs, researchers can elucidate the SAR for non-electrophilic TRPA1 activators, aiding in the design of more potent and selective compounds.

  • Therapeutic Potential: Given its effect on appetite stimulation, beta-eudesmol and other TRPA1 activators could be explored for treating conditions like cachexia and anorexia.[3] Conversely, understanding this mechanism is crucial for developing TRPA1 antagonists to treat pain and inflammation without affecting appetite.[4]

By providing a non-electrophilic mechanism of action, beta-eudesmol is an invaluable chemical probe for dissecting the complex biology of the TRPA1 channel. These application notes and protocols offer a framework for researchers to effectively utilize this compound in their studies.

References

Unveiling the Pro-Apoptotic Potential of Beta-Eudesmol in Leukemia Cells: A Guide to Studying JNK-Dependent Apoptosis in HL-60 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the effects of beta-eudesmol (B191218), a natural sesquiterpenol, on c-Jun N-terminal kinase (JNK)-dependent apoptosis in human promyelocytic leukemia (HL-60) cells. Beta-eudesmol has been identified as a potent inducer of apoptosis in various cancer cell lines, and its mechanism of action in HL-60 cells involves the activation of the JNK signaling pathway, leading to mitochondria-mediated cell death.[1][2][3]

Introduction

Beta-eudesmol is a bioactive compound found in various traditional Chinese herbs.[1][2] Emerging research has highlighted its cytotoxic effects on cancer cells, including human leukemia HL-60 cells.[1][2] The primary mechanism underlying this cytotoxicity is the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target for anti-cancer therapies.

In HL-60 cells, beta-eudesmol triggers the intrinsic apoptotic pathway, which is critically regulated by the JNK signaling cascade.[1][3] Activation of JNK leads to a series of downstream events, including the downregulation of the anti-apoptotic protein Bcl-2, a decrease in mitochondrial membrane potential, the release of cytochrome c from mitochondria, and the subsequent activation of caspases-9 and -3.[1][3] This cascade ultimately results in the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[1][3]

These application notes provide a framework for researchers to explore and validate the pro-apoptotic effects of beta-eudesmol in HL-60 cells, with a specific focus on the JNK-dependent mechanism.

Data Presentation

Table 1: Cytotoxicity of Beta-Eudesmol in Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Exposure Time (h)Reference
HL-60Human Promyelocytic LeukemiaNot explicitly stated in provided abstracts~25 µM (inferred from experimental concentrations)48[1]
HuCCT-1Cholangiocarcinoma16.80 ± 4.41~71Not specified[4]
B16-F10Melanoma16.51 ± 1.21~70Not specified[5]
HepG2Hepatocellular Carcinoma24.57 ± 2.75~10424[5]

Note: The IC50 value for HL-60 cells was inferred from the concentrations used in the key study by Li et al. (2013), which showed significant apoptotic effects at 25 and 50 µM.

Table 2: Key Molecular Events in Beta-Eudesmol-Induced Apoptosis in HL-60 Cells
Molecular EventObservationMethod of Detection
JNK ActivationIncreased phosphorylation of JNKWestern Blot
Bcl-2 ExpressionDownregulationWestern Blot
Mitochondrial Membrane Potential (MMP)DecreaseFlow Cytometry (using JC-1 or similar dyes)
Cytochrome c ReleaseIncreased levels in the cytosolWestern Blot (of cytosolic fraction)
Caspase-9 ActivationCleavage of pro-caspase-9Western Blot
Caspase-3 ActivationCleavage of pro-caspase-3Western Blot
PARP CleavageAppearance of cleaved PARP fragmentWestern Blot
DNA FragmentationCharacteristic laddering patternAgarose Gel Electrophoresis

Signaling Pathway and Experimental Workflow

Beta_Eudesmol_JNK_Apoptosis_Pathway Beta-Eudesmol Induced JNK-Dependent Apoptosis in HL-60 Cells beta_eudesmol Beta-Eudesmol jnk JNK Activation (Phosphorylation) beta_eudesmol->jnk bcl2 Bcl-2 (Anti-apoptotic) jnk->bcl2 Inhibition mitochondria Mitochondria jnk->mitochondria Activation bcl2->mitochondria Inhibition cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis Experimental_Workflow Experimental Workflow for Studying Beta-Eudesmol Effects cluster_cell_culture Cell Culture and Treatment cluster_assays Apoptosis and Viability Assays cluster_western_blot Protein Expression Analysis culture Culture HL-60 Cells treatment Treat with Beta-Eudesmol (e.g., 0, 10, 25, 50 µM) culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis_staining Apoptosis Staining (Annexin V/PI) treatment->apoptosis_staining mmp Mitochondrial Membrane Potential Assay treatment->mmp dna_ladder DNA Fragmentation Assay treatment->dna_ladder lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE and Western Blot lysis->sds_page probing Probe for JNK, p-JNK, Bcl-2, Caspases, PARP sds_page->probing

References

Application Notes and Protocols: In Vivo Models to Validate Beta-Eudesmol Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-eudesmol (B191218) (β-eudesmol) is a sesquiterpenoid alcohol found in various medicinal plants, such as Atractylodes lancea.[1] It has garnered significant interest for its diverse pharmacological activities, including anti-tumor, anti-angiogenic, and anti-inflammatory properties.[2][3] The anti-inflammatory effects of β-eudesmol are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[1][4] Validating these effects in vivo is a critical step in the preclinical development of β-eudesmol as a potential therapeutic agent.

This document provides detailed protocols for two standard in vivo models used to assess anti-inflammatory activity: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Acute Lung Injury. It also summarizes quantitative data from relevant studies and illustrates the key molecular pathways involved.

In Vivo Model 1: Carrageenan-Induced Paw Edema

This model is a widely used and highly reproducible assay for screening acute anti-inflammatory activity.[5][6] The injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic inflammatory response. The initial phase involves the release of histamine (B1213489) and serotonin, followed by a later phase characterized by the production of prostaglandins (B1171923) and cytokines, mediated by enzymes like COX-2.[5][7]

Detailed Experimental Protocol

Objective: To evaluate the efficacy of β-eudesmol in reducing acute inflammation and edema in the carrageenan-induced paw edema model.

Materials:

  • Animals: Male Wistar rats (180-220 g) or Swiss Albino mice (25-30 g).

  • Inducing Agent: 1% (w/v) Lambda Carrageenan (Type IV) in sterile 0.9% saline.[5][7]

  • Test Compound: β-eudesmol, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or saline with 1% Tween 80).

  • Reference Drug (Positive Control): Indomethacin (5-10 mg/kg) or Dexamethasone.[7]

  • Vehicle Control: The same vehicle used for the test compound.

  • Measurement Device: Plethysmometer or digital calipers.[7]

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.[5]

  • Grouping: Randomly divide animals into experimental groups (n=6-8 per group):

    • Vehicle Control

    • Carrageenan Control (Vehicle + Carrageenan)

    • β-eudesmol (e.g., 10, 25, 50 mg/kg, intraperitoneally - i.p.) + Carrageenan

    • Reference Drug (e.g., Indomethacin 10 mg/kg, i.p.) + Carrageenan

  • Dosing: Administer β-eudesmol, reference drug, or vehicle via the desired route (e.g., intraperitoneal or oral) 30-60 minutes before carrageenan injection.[7][8]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[5][7]

  • Post-Induction Measurements: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7][9]

  • Data Analysis:

    • Calculate the paw edema (mL) by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treatment group relative to the carrageenan control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

  • Biochemical Analysis (Optional): At the end of the experiment (e.g., 5 hours), euthanize the animals. Excise the paw tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), MPO activity (an indicator of neutrophil infiltration), and expression of COX-2 and iNOS via ELISA, Western blot, or RT-qPCR.[7]

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (1 week) grouping Random Grouping (n=6-8) acclimatize->grouping dosing Dosing (Vehicle, β-Eudesmol, or Reference Drug) grouping->dosing baseline Baseline Paw Volume Measurement dosing->baseline induction Carrageenan Injection (0.1 mL, 1%) baseline->induction post_measure Measure Paw Volume (Hourly for 5h) induction->post_measure calc_edema Calculate Edema Volume & % Inhibition post_measure->calc_edema biochem Biochemical Analysis (Cytokines, MPO, etc.) calc_edema->biochem

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

In Vivo Model 2: LPS-Induced Acute Lung Injury (ALI)

The LPS-induced ALI model is a robust and clinically relevant model for studying severe pulmonary inflammation, a hallmark of Acute Respiratory Distress Syndrome (ARDS).[10][11] Intratracheal or intranasal administration of LPS, an endotoxin (B1171834) from Gram-negative bacteria, triggers a potent inflammatory response characterized by neutrophil infiltration, pulmonary edema, and the release of pro-inflammatory cytokines.[10][12]

Detailed Experimental Protocol

Objective: To determine the protective effects of β-eudesmol against LPS-induced acute lung injury.

Materials:

  • Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old).[11][12]

  • Inducing Agent: Lipopolysaccharide (LPS) from E. coli O111:B4, dissolved in sterile phosphate-buffered saline (PBS).

  • Test Compound: β-eudesmol, dissolved in a suitable vehicle.

  • Reference Drug (Positive Control): Dexamethasone (1-5 mg/kg).

  • Vehicle Control: The same vehicle used for the test compound.

  • Equipment: Anesthestics (e.g., isoflurane, ketamine/xylazine), equipment for intratracheal or intranasal administration.

Procedure:

  • Animal Acclimatization & Grouping: Follow the same procedures as described in the paw edema model.

  • Pre-treatment: Administer β-eudesmol, dexamethasone, or vehicle (e.g., i.p. or oral) 1-6 hours prior to LPS challenge.[13]

  • Induction of ALI:

    • Lightly anesthetize the mice.

    • Administer LPS (e.g., 1-5 mg/kg) in a small volume (e.g., 50 µL) via intratracheal or intranasal instillation.[11][12] The control group receives sterile PBS.

  • Monitoring: Monitor animals for clinical signs of distress.[11]

  • Sample Collection: At a predetermined time point (e.g., 6, 24, or 48 hours) after LPS administration, euthanize the animals.

  • Bronchoalveolar Lavage (BAL) Fluid Collection:

    • Cannulate the trachea and lavage the lungs with sterile PBS (e.g., 3 x 0.5 mL).

    • Centrifuge the collected BAL fluid. Use the supernatant for cytokine analysis (TNF-α, IL-6) via ELISA.[10][13]

    • Resuspend the cell pellet to determine total and differential cell counts (neutrophils, macrophages).[13]

  • Lung Tissue Analysis:

    • Perfuse the pulmonary circulation with PBS to remove blood.

    • Harvest the lungs. Use one lobe for histopathological analysis (H&E staining) to assess edema, cellular infiltration, and alveolar damage.[13]

    • Homogenize the remaining lung tissue for Myeloperoxidase (MPO) activity assay and protein quantification.[10]

Quantitative Data Summary

The following table summarizes representative quantitative outcomes from in vivo anti-inflammatory studies on β-eudesmol.

ModelAnimalβ-Eudesmol DoseKey FindingsReference
Passive Cutaneous AnaphylaxisMiceNot specifiedReduced serum levels of histamine, IgE, IL-1β, IL-4, IL-5, IL-13.[14]
Adjuvant-Induced GranulomaMiceNot specifiedSignificantly inhibited angiogenesis in granuloma tissue.[15][16]
Matrigel Plug AngiogenesisMiceNot specifiedInhibited angiogenesis in subcutaneously implanted Matrigel plugs.[15][16]

Molecular Mechanisms of Action

β-eudesmol exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways, primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway.[1][4]

NF-κB Signaling Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS) activate the IKK complex, which phosphorylates IκBα, leading to its degradation. This frees NF-κB (p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, COX-2, and iNOS.[17]

Studies have shown that β-eudesmol can suppress the activation of NF-κB.[1][4] It also inhibits the activation of p38 Mitogen-Activated Protein Kinase (MAPK), another critical pathway in the inflammatory response.[1][18]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Beta-Eudesmol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of beta-eudesmol (B191218) in in vitro experimental settings.

Troubleshooting Guide

Issue: Precipitation of beta-eudesmol in cell culture medium.

Cause: Beta-eudesmol is a lipophilic compound with poor aqueous solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous cell culture medium, the beta-eudesmol can precipitate out of solution.

Solutions:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is as low as possible, ideally below 0.1% (v/v), to minimize its toxic effects on cells.[1][2][3] Some cell lines may tolerate higher concentrations, but this should be determined experimentally.[2][4]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in solvent concentration can help keep the beta-eudesmol in solution.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the beta-eudesmol stock solution can sometimes improve solubility.

  • Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break up any initial precipitates and promote dissolution.[5]

  • Use of a Carrier/Solubilizing Agent:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like beta-eudesmol, increasing their aqueous solubility.[6][7][8][9][10] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

    • Bovine Serum Albumin (BSA): BSA can bind to and solubilize lipophilic compounds in culture media. The final concentration of BSA should be optimized for your specific cell line and assay.

Issue: Cell toxicity or off-target effects observed at the desired beta-eudesmol concentration.

Cause: The solvent used to dissolve beta-eudesmol, most commonly DMSO, can have its own biological effects, including cytotoxicity, induction of cell differentiation, and alteration of gene expression, especially at higher concentrations.[3][11][12]

Solutions:

  • Determine the Maximum Tolerated Solvent Concentration: Perform a dose-response experiment to determine the highest concentration of your solvent (e.g., DMSO) that does not significantly affect the viability or function of your specific cell line. (See Experimental Protocols section for a detailed method).

  • Solvent-Only Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent as your experimental wells, but without beta-eudesmol. This allows you to distinguish the effects of the compound from the effects of the solvent.

  • Consider Alternative Solvents: If DMSO toxicity is a concern, explore other less toxic solvents. Ethanol and polyethylene (B3416737) glycol 400 (PEG 400) are potential alternatives, although their compatibility and maximum tolerated concentration must also be determined for your cell line.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a stock solution of beta-eudesmol?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing a high-concentration stock solution of beta-eudesmol. It is soluble in DMSO at concentrations up to 25 mg/mL (112.43 mM).[5] Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) can also be used.[15]

Q2: What is the maximum final concentration of DMSO that is safe for my cells?

A2: The maximum tolerated concentration of DMSO is highly cell-line dependent.[1][2] As a general guideline, the final concentration of DMSO in your cell culture medium should be kept at or below 0.1% (v/v).[1][3] However, some cell lines can tolerate up to 1-2%.[2][4] It is crucial to perform a DMSO tolerance assay for your specific cell line to determine the optimal concentration.

Q3: My beta-eudesmol precipitates even at low final DMSO concentrations. What can I do?

A3: If you are still observing precipitation, consider using a solubilizing agent. Cyclodextrins, particularly beta-cyclodextrin (B164692) and its derivatives, are effective at increasing the aqueous solubility of hydrophobic compounds.[6][7][8][9][10] You can prepare a complex of beta-eudesmol and cyclodextrin (B1172386) before adding it to your cell culture medium.

Q4: How should I store my beta-eudesmol stock solution?

A4: Beta-eudesmol stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

ParameterValueReference(s)
Molecular Weight 222.37 g/mol [5]
Solubility in DMSO 25 mg/mL (112.43 mM)[5]
Recommended Final DMSO Concentration in Cell Culture ≤ 0.1% (v/v)[1][3]
Potentially Tolerated Final DMSO Concentration (Cell Line Dependent) Up to 1-2% (v/v)[2][4]

Experimental Protocols

Protocol 1: Preparation of a Beta-Eudesmol Stock Solution in DMSO

Materials:

  • Beta-eudesmol powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of beta-eudesmol powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your weighed beta-eudesmol).

  • Vortex the tube thoroughly until the beta-eudesmol is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

  • Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Maximum Tolerated DMSO Concentration

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Sterile DMSO

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and grow overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 0.01% to 2% (v/v). Also, include a medium-only control (0% DMSO).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of DMSO. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for a duration that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Normalize the results to the medium-only control (100% viability). Plot cell viability against the DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting start Beta-Eudesmol Powder stock High-Concentration Stock Solution (in DMSO) start->stock Dissolve working Working Solution (Diluted in Culture Medium) stock->working Dilute treatment Treatment with Working Solution working->treatment precipitation Precipitation? working->precipitation cells Cell Culture cells->treatment incubation Incubation treatment->incubation toxicity Toxicity? treatment->toxicity analysis Downstream Analysis (e.g., Viability, Gene Expression) incubation->analysis optimize Optimize Dilution Use Solubilizing Agent precipitation->optimize Yes dmso_test DMSO Tolerance Test Use Alternative Solvent toxicity->dmso_test Yes

Caption: Experimental workflow for using beta-eudesmol in in vitro assays.

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular Processes beta_eudesmol Beta-Eudesmol mapk_pathway MAPK Pathway beta_eudesmol->mapk_pathway Modulates nfkb_pathway NF-κB Pathway beta_eudesmol->nfkb_pathway Inhibits creb_pathway CREB Pathway beta_eudesmol->creb_pathway Inhibits erk ERK1/2 mapk_pathway->erk jnk JNK mapk_pathway->jnk proliferation Cell Proliferation erk->proliferation Regulates apoptosis Apoptosis jnk->apoptosis Induces nfkb NF-κB nfkb_pathway->nfkb inflammation Inflammation nfkb->inflammation Mediates creb CREB creb_pathway->creb creb->proliferation Regulates

References

Technical Support Center: Enhancing Beta-Eudesmol Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the oral bioavailability of beta-eudesmol (B191218) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is beta-eudesmol and why is its bioavailability a concern?

A1: Beta-eudesmol is a sesquiterpenoid alcohol found in various medicinal plants, notably from the Atractylodes genus. It has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1] However, its lipophilic nature and poor aqueous solubility can lead to low and variable oral bioavailability, which is a significant hurdle in preclinical and clinical development.

Q2: What are the primary barriers to achieving high oral bioavailability for beta-eudesmol?

A2: The main obstacles to efficient oral absorption of beta-eudesmol include:

  • Poor Aqueous Solubility: As a lipophilic compound, beta-eudesmol has limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • First-Pass Metabolism: Beta-eudesmol is metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4.[2][3] This extensive metabolism before the compound reaches systemic circulation, known as the first-pass effect, can significantly reduce its bioavailability.[4][5][6][7]

  • Efflux by Transporters: It is possible that beta-eudesmol is a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which would actively pump the compound back into the gut lumen, reducing net absorption. The interplay between P-gp and CYP3A4 can significantly impact the metabolism of drugs.[8][9][10]

Q3: What are some promising formulation strategies to enhance the oral bioavailability of beta-eudesmol?

A3: Several formulation strategies can be employed to overcome the challenges associated with beta-eudesmol's poor solubility and extensive first-pass metabolism:

  • Solid Dispersions: This technique involves dispersing beta-eudesmol in a hydrophilic carrier matrix to improve its dissolution rate and solubility.[7][11][12][13][14][15][16][17][18]

  • Nanoformulations: Reducing the particle size of beta-eudesmol to the nanometer range can increase its surface area, leading to faster dissolution and improved absorption. Nanoemulsions are a particularly promising approach for lipophilic drugs.[9][19][20][21][22]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, enhancing the solubilization and absorption of lipophilic drugs like beta-eudesmol.[1][6][15][17][23][24]

  • Inclusion of Absorption Enhancers: Certain excipients can be included in the formulation to improve the permeability of the intestinal membrane.[8][20][25][26][27]

Troubleshooting Guide

Issue Potential Cause Troubleshooting/Optimization Strategy
Low Cmax and AUC after oral administration Poor dissolution of beta-eudesmol in the GI tract.- Formulate beta-eudesmol as a solid dispersion with a hydrophilic polymer. - Develop a nanoemulsion or a self-emulsifying drug delivery system (SEDDS). - Reduce the particle size of the beta-eudesmol drug substance (micronization or nanosizing).
High first-pass metabolism in the liver.- Consider co-administration with a known inhibitor of CYP3A4 and/or CYP2C19 (e.g., ketoconazole (B1673606) for CYP3A4) in preclinical models to confirm the role of first-pass metabolism. - Explore formulations that promote lymphatic transport (e.g., lipid-based formulations) to bypass the portal circulation.
High variability in plasma concentrations between animals Inconsistent dissolution of the formulation.- Ensure the formulation is homogenous and the dosing vehicle is appropriate for a suspension if the compound is not fully dissolved. - For SEDDS, ensure the system robustly forms a stable emulsion in simulated gastric and intestinal fluids.
Food effects.- Standardize the fasting period for all animals before dosing. - Conduct a food-effect study by administering the formulation to both fasted and fed animals to assess the impact of food on absorption.
Precipitation of the compound in the dosing vehicle Poor solubility of beta-eudesmol in the chosen vehicle.- Screen a panel of pharmaceutically acceptable solvents, co-solvents, and surfactants to find a suitable vehicle that can maintain beta-eudesmol in solution at the desired concentration. - If a suspension is necessary, use appropriate suspending and wetting agents to ensure dose uniformity.
Difficulty in administering the formulation via oral gavage High viscosity of the formulation.- Adjust the composition of the formulation to reduce its viscosity. - Use a gavage needle with a wider gauge.[2][28][29][30]

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of beta-eudesmol in rats after intravenous (IV) and intragastric (IG) administration, based on the study by Jiang et al. (2017). This data serves as a baseline for evaluating the effectiveness of bioavailability enhancement strategies.

ParameterIntravenous (IV) Administration (2.0 mg/kg)Intragastric (IG) Administration (50 mg/kg)
Cmax (ng/mL) -158.3 ± 45.2
Tmax (h) -0.5 ± 0.2
AUC (0-t) (ng·h/mL) 489.7 ± 112.5672.4 ± 189.3
AUC (0-inf) (ng·h/mL) 502.1 ± 115.8698.5 ± 195.7
t1/2 (h) 1.8 ± 0.52.1 ± 0.6
Absolute Oral Bioavailability (%) -5.56% (Calculated)

Absolute oral bioavailability was calculated using the formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

This protocol outlines the standard procedure for administering a beta-eudesmol formulation to rats via oral gavage.

Materials:

  • Beta-eudesmol formulation

  • Appropriately sized gavage needles (e.g., 18-gauge, 2-3 inches for adult rats)[2]

  • Syringes (1 mL or 3 mL)

  • Animal scale

  • Permanent marker

Procedure:

  • Animal Preparation: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosage Calculation: Weigh each rat and calculate the precise volume of the formulation to be administered based on the target dose and the concentration of the formulation. The maximum recommended gavage volume for rats is 10 mL/kg.[2]

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the rat's nose to prevent over-insertion.[30]

  • Animal Restraint: Gently but firmly restrain the rat to immobilize its head and straighten its neck and back.

  • Gavage Needle Insertion: Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle enters the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.

  • Substance Administration: Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to deliver the formulation.

  • Needle Removal and Observation: After administration, gently remove the gavage needle. Return the rat to its cage and monitor it for at least 10-15 minutes for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.

Protocol 2: Plasma Sample Collection and Processing

This protocol describes the collection of blood samples for pharmacokinetic analysis.

Materials:

  • Microcentrifuge tubes containing an anticoagulant (e.g., EDTA or heparin)

  • Syringes with appropriate gauge needles (e.g., 25-27 gauge)

  • Centrifuge

  • Pipettes and tips

  • Freezer (-80°C)

Procedure:

  • Blood Collection: At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), collect blood samples (approximately 0.2-0.3 mL) from a suitable site, such as the tail vein or saphenous vein.

  • Plasma Separation: Immediately transfer the collected blood into the anticoagulant-containing microcentrifuge tubes. Gently invert the tubes to mix. Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Plasma Aspiration and Storage: Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes. Store the plasma samples at -80°C until analysis.

Protocol 3: LC-MS/MS Quantification of Beta-Eudesmol in Rat Plasma

This is a summary of the analytical method for quantifying beta-eudesmol in plasma, based on the work of Jiang et al. (2017).[28][30]

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 analytical column (e.g., Capcell Pak C18, 50 × 2.0 mm, 5 μm)

Sample Preparation:

  • Liquid-Liquid Extraction: To a plasma sample, add an internal standard (IS) and an extraction solvent (e.g., ethyl ether).

  • Vortex and Centrifuge: Vortex the mixture to ensure thorough extraction, followed by centrifugation to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile-water-formic acid (e.g., 77.5:22.5:0.1, v/v/v)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Selected Reaction Monitoring (SRM)

  • Transitions:

    • Beta-eudesmol: m/z 245.1 → 163.1

    • Internal Standard (e.g., as described in the reference): m/z 273.4 → 81.2

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis and Data Interpretation cluster_outcome Outcome formulation Beta-Eudesmol Formulation (e.g., SEDDS, Solid Dispersion) dosing Oral Gavage in Rats formulation->dosing sampling Serial Blood Sampling dosing->sampling extraction Plasma Sample Preparation (Liquid-Liquid Extraction) sampling->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms->pk_analysis bioavailability Determination of Oral Bioavailability pk_analysis->bioavailability signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism gut_lumen Gut Lumen (Beta-Eudesmol Formulation) enterocyte Enterocyte gut_lumen->enterocyte Absorption enterocyte->gut_lumen P-gp Efflux liver Hepatocyte (Liver) enterocyte->liver Portal Vein cyp3a4 CYP3A4 systemic_circulation Systemic Circulation liver->systemic_circulation Metabolized and Unchanged Drug cyp3a4->enterocyte cyp3a4->liver Metabolism in Liver cyp2c19 CYP2C19 cyp2c19->liver Metabolism in Liver

References

Optimization of beta-eudesmol extraction yield from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Optimization of Beta-Eudesmol (B191218) Extraction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions, and detailed experimental protocols to enhance the yield and purity of beta-eudesmol from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is beta-eudesmol and from which plant sources is it commonly extracted?

A1: Beta-eudesmol is a bioactive sesquiterpenoid alcohol, a type of terpene, found in various plants.[1][2] It is most prominently extracted from the rhizomes of Atractylodes lancea.[3][4] Other reported sources include Warionia saharae, guava leaves (Psidium guajava), and amyris wood oil.[5] Beta-eudesmol is investigated for numerous pharmacological activities, including anti-tumor and anti-inflammatory effects.[4][6]

Q2: What are the primary methods used for extracting beta-eudesmol?

A2: Several methods are employed to extract beta-eudesmol, ranging from traditional to modern techniques. These include:

  • Conventional Solvent Extraction: Methods like maceration and Soxhlet extraction are traditional approaches.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[7][8]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to faster and more efficient extraction, often with less solvent.[9][10]

  • Supercritical Fluid Extraction (SFE): This "green" technique typically uses supercritical carbon dioxide (SC-CO₂) as a solvent, which offers high selectivity and is easily removed from the final extract.[11][12][13]

Q3: How is the concentration of beta-eudesmol in an extract typically quantified?

A3: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying beta-eudesmol.[14] A specific Reverse-Phase HPLC (RP-HPLC) method has been developed for its determination in Atractylodes lancea.[14] For more sensitive and specific quantification, especially in biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used.[15][16]

Extraction Method Optimization Guides

Optimizing extraction parameters is critical for maximizing yield and purity. The choice of method depends on factors such as the thermolability of the compound, desired purity, scalability, and environmental considerations.

Ultrasound-Assisted Extraction (UAE)

UAE is an efficient method that accelerates extraction by using the physical phenomenon of acoustic cavitation.[7] This process enhances mass transfer and solvent penetration into the plant matrix.[7]

Key Parameters for UAE Optimization

Parameter Effect on Yield Considerations
Solvent Type & Concentration High The solvent must effectively solubilize beta-eudesmol. Ethanol (B145695) and methanol (B129727) are common choices. The addition of water can modify polarity.
Temperature Moderate Higher temperatures can increase solubility and diffusion rates. However, excessive heat may degrade thermolabile compounds.[7]
Ultrasonic Power & Frequency High Higher power generally increases extraction efficiency by enhancing cavitation. Frequencies around 37 kHz are often used.[17][18]
Extraction Time High Yield increases with time up to a certain point, after which it plateaus. UAE significantly reduces extraction time compared to conventional methods.[8][17]

| Solid-to-Liquid Ratio | Moderate | A lower ratio (more solvent) can enhance extraction but may lead to higher solvent consumption and more dilute extracts. |

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material directly, causing cell rupture and the release of target compounds.[9][19] It is known for its high speed and efficiency.[10]

Key Parameters for MAE Optimization

Parameter Effect on Yield Considerations
Solvent Type High The solvent's ability to absorb microwave energy (dielectric constant) is crucial. Polar solvents like ethanol are effective.[9]
Microwave Power High Higher power leads to faster heating and can increase yield, but excessive power may cause degradation of beta-eudesmol.[20][21]
Extraction Time High MAE is very rapid, with optimal times often in the range of minutes.[20] Prolonged exposure can lead to degradation.
Temperature Moderate Controlled temperature is essential to prevent overheating and decomposition of the target analyte.

| Sample Moisture | Moderate | The presence of water in the plant material can facilitate heating and cell rupture.[10] |

Supercritical Fluid Extraction (SFE)

SFE, most commonly with CO₂, is a green technology that uses a fluid above its critical temperature and pressure as the solvent.[11] It allows for selective extraction with no solvent residue.[13]

Key Parameters for SFE-CO₂ Optimization

Parameter Effect on Yield & Selectivity Considerations
Pressure High Increasing pressure generally increases the density and solvating power of SC-CO₂, leading to higher yields.[11][22]
Temperature High Temperature has a dual effect: it can increase solute vapor pressure (favoring extraction) but decrease solvent density (hindering extraction). The optimal temperature is typically between 40-60°C.[11][12]
CO₂ Flow Rate Moderate A higher flow rate can increase the extraction rate but may reduce the contact time between the solvent and the matrix, potentially lowering overall efficiency.
Co-solvent Addition High Since beta-eudesmol has some polarity, adding a small amount of a polar co-solvent (e.g., ethanol) can significantly enhance the solubility and extraction yield in nonpolar SC-CO₂.[11][12]

| Particle Size | Moderate | Smaller particle sizes increase the surface area for extraction but can lead to bed channeling or compaction. |

Troubleshooting Guide

Q4: My beta-eudesmol yield is consistently low. What are the potential causes?

A4: Low yield can stem from several factors across the extraction workflow. Consider the following:

  • Improper Sample Preparation: Ensure the plant material is properly dried and ground to an optimal particle size to maximize surface area for extraction.

  • Suboptimal Solvent Choice: Beta-eudesmol is a moderately lipophilic compound.[23][24] Ensure your solvent's polarity is appropriate. For SFE, the absence of a polar co-solvent like ethanol can drastically reduce yield.[11]

  • Incorrect Extraction Parameters: Review the optimization tables above. Your temperature, pressure (for SFE), or power (for UAE/MAE) may be outside the optimal range. Extraction time may also be insufficient.

  • Analyte Degradation: Beta-eudesmol can be thermolabile. Excessive heat during extraction (especially with MAE) or drying can lead to degradation.[7][11]

  • Poor Quality Plant Material: The concentration of beta-eudesmol can vary significantly based on the plant's genetics, growing conditions, and harvest time.[25]

Q5: I am observing significant interfering peaks in my HPLC/LC-MS analysis. How can I improve the purity of my extract?

A5: Improving extract purity involves enhancing the selectivity of the extraction method or adding purification steps.

  • Optimize Extraction Selectivity: Supercritical Fluid Extraction (SFE) is highly selective.[11] By carefully tuning the pressure, temperature, and co-solvent percentage, you can target beta-eudesmol more specifically.

  • Solvent Selection: In solvent extraction, using a solvent with intermediate polarity may help exclude highly polar or nonpolar impurities.

  • Post-Extraction Cleanup: Consider a solid-phase extraction (SPE) cleanup step after the initial extraction to remove interfering compounds before analysis.

  • Fractional Distillation/Chromatography: For larger scale purification, techniques like column chromatography can be used to isolate beta-eudesmol from other co-extracted compounds.[5]

Q6: My extraction process is taking too long. How can I increase throughput without sacrificing yield?

A6: To reduce extraction time, consider transitioning from conventional methods to modern, assisted techniques.

  • Switch to UAE or MAE: Both Ultrasound-Assisted and Microwave-Assisted Extraction are well-documented to dramatically reduce extraction times from hours to minutes while often improving yields.[10][20][26]

  • Optimize Parameters for Speed: For any given method, ensure parameters are optimized for efficiency. For example, in SFE, increasing the CO₂ flow rate can shorten the extraction time, though this must be balanced against potential yield loss.

Visualized Workflows and Logic

G cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction cluster_analysis 4. Analysis A Plant Material (e.g., Atractylodes lancea) B Drying A->B C Grinding & Sieving B->C D Choice of Method: - UAE - MAE - SFE C->D E Parameter Optimization (Solvent, Temp, Time, etc.) D->E F Crude Extract E->F G Filtration / Centrifugation F->G H Solvent Removal (e.g., Rotary Evaporation) G->H I Purified Extract H->I J Quantification (HPLC, LC-MS/MS) I->J K Yield Calculation J->K

Caption: General experimental workflow for beta-eudesmol extraction.

G start Low Beta-Eudesmol Yield q1 Is sample prep optimal? (Dried, correct particle size) start->q1 fix1 Action: Re-prepare sample. Dry thoroughly and grind to a consistent, fine powder. q1->fix1 No q2 Is the extraction method and solvent appropriate? q1->q2 Yes a1_yes Yes a1_no No fix1->q1 fix2 Action: Switch to a more efficient method (UAE/MAE/SFE). Use appropriate solvent (e.g., ethanol) or add co-solvent for SFE. q2->fix2 No q3 Are extraction parameters (time, temp, power/pressure) optimized? q2->q3 Yes a2_yes Yes a2_no No fix2->q2 fix3 Action: Adjust parameters based on optimization guides. Increase time/power moderately. Avoid excessive heat. q3->fix3 No end_node Yield Optimized. If still low, check raw material quality. q3->end_node Yes a3_yes Yes a3_no No fix3->q3

Caption: Troubleshooting logic flow for diagnosing low extraction yield.

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Beta-Eudesmol

This protocol provides a general methodology for extracting beta-eudesmol using a laboratory-scale ultrasonic probe or bath.

Materials and Equipment:

  • Dried and powdered plant material (e.g., Atractylodes lancea rhizome)

  • Extraction solvent (e.g., 95% Ethanol)

  • Ultrasonic bath or probe system with temperature control[17]

  • Extraction vessel (beaker or flask)

  • Filtration apparatus (e.g., Buchner funnel with filter paper or 0.45 µm syringe filter)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it into a 250 mL flask.

  • Add 100 mL of the extraction solvent (a 1:10 solid-to-liquid ratio).

  • Place the flask into the ultrasonic bath, ensuring the water level is sufficient to cover the solvent level in the flask.

  • Set the extraction parameters. A typical starting point is a frequency of 37 kHz, a temperature of 40°C, and a duration of 30 minutes.[17][18]

  • Turn on the ultrasonicator and begin the extraction. Monitor the temperature to prevent overheating.

  • After extraction, turn off the device and carefully remove the flask.

  • Filter the mixture while warm to separate the extract from the solid plant residue.

  • Wash the residue with a small amount of fresh solvent (e.g., 20 mL) to recover any remaining extract.

  • Combine the filtrates and reduce the solvent volume using a rotary evaporator to obtain the concentrated crude extract.

  • Transfer the extract to a vial and store at 4°C for further analysis.

Protocol 2: Quantification of Beta-Eudesmol by RP-HPLC

This protocol is adapted from a validated method for determining beta-eudesmol content.[14]

Materials and Equipment:

  • HPLC system with a UV detector

  • Inertsil ODS-3 column (4.6 mm x 250 mm, 5 µm) or equivalent C18 column[14]

  • Beta-eudesmol analytical standard

  • HPLC-grade acetonitrile (B52724) and water

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 68:32 ratio (v/v).[14] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of beta-eudesmol standard in the mobile phase (e.g., 1 mg/mL). From this, create a series of calibration standards (e.g., 0.05 to 1.2 µg/mL).[14]

  • Sample Preparation: Accurately weigh a portion of the dried extract, dissolve it in the mobile phase to a known concentration, and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Inertsil ODS-3 (4.6 mm x 250 mm, 5 µm)[14]

    • Mobile Phase: Acetonitrile:Water (68:32)[14]

    • Flow Rate: 1.0 mL/min[14]

    • Detection Wavelength: 200 nm[14]

    • Column Temperature: 25°C[14]

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solutions.

    • Identify the beta-eudesmol peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of beta-eudesmol in the sample using the calibration curve. The reported content in A. lancea ranges from 0.833 to 4.466 mg/g.[14]

References

Troubleshooting beta-eudesmol instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for beta-eudesmol (B191218). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of beta-eudesmol in cell culture experiments and to troubleshoot potential issues related to its stability.

Frequently Asked Questions (FAQs)

Q1: What is beta-eudesmol and what are its primary biological activities?

Beta-eudesmol is a sesquiterpenoid alcohol naturally found in various plants, such as those from the Atractylodes genus.[1][2][3] It has demonstrated a range of pharmacological effects, including anti-inflammatory, anti-angiogenic, and anti-tumor activities.[1][3][4][5] Research has shown that it can induce apoptosis in cancer cells and modulate key signaling pathways.[5][6]

Q2: What is the recommended solvent for preparing beta-eudesmol stock solutions?

Beta-eudesmol is a solid at room temperature and is slightly soluble in methanol (B129727) and chloroform.[7][8] For cell culture applications, it is common to dissolve beta-eudesmol in a biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock can then be diluted to the final working concentration in the cell culture medium.

Q3: What is the typical working concentration of beta-eudesmol in cell culture?

The effective concentration of beta-eudesmol can vary significantly depending on the cell line and the biological endpoint being investigated. Published studies have used concentrations ranging from 10 µM to 100 µM.[4][5][8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Cell LineApplicationEffective Concentration (µM)Reference
Human Umbilical Vein Endothelial Cells (HUVEC)Inhibition of proliferation50-100[4][8]
HeLa, SGC-7901, BEL-7402Inhibition of proliferation10-100[5][8]
HL-60Induction of apoptosis10-120[5]

Q4: How should I store beta-eudesmol powder and stock solutions?

Beta-eudesmol powder should be stored at 2-4°C.[10] Stock solutions prepared in DMSO can be stored at -20°C or -80°C.[5] To avoid repeated freeze-thaw cycles which can degrade the compound, it is advisable to aliquot the stock solution into smaller volumes for single use.[5]

Troubleshooting Guide: Beta-Eudesmol Instability in Cell Culture Media

Researchers may encounter issues with the stability and activity of beta-eudesmol in their experiments. This guide addresses common problems and provides potential solutions.

Problem 1: Loss of biological activity over time.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh dilutions of beta-eudesmol in your cell culture medium immediately before each experiment.

    • Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the potential for degradation.

    • pH Monitoring: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells, as pH can affect the stability of sesquiterpenoids.[11]

    • Control Experiments: Include a positive control with a known stable compound to ensure that other experimental parameters are not the cause of the observed loss of activity.

Problem 2: Precipitation or cloudiness in the cell culture medium after adding beta-eudesmol.

  • Possible Cause: Poor solubility of beta-eudesmol at the final working concentration. Beta-eudesmol has limited solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Check Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) and non-toxic to the cells.

    • Pre-warm Medium: Gently pre-warm the cell culture medium to 37°C before adding the beta-eudesmol stock solution.

    • Proper Mixing: Add the beta-eudesmol stock solution dropwise to the medium while gently swirling to ensure proper mixing and dispersion.

    • Solubility Test: Before treating your cells, perform a solubility test by adding the highest intended concentration of beta-eudesmol to the cell culture medium and incubating under the same conditions to check for precipitation.

Problem 3: Inconsistent or unexpected experimental results.

  • Possible Cause: Variability in the purity or integrity of the beta-eudesmol compound or interactions with media components.

  • Troubleshooting Steps:

    • Source and Purity: Ensure you are using high-purity beta-eudesmol from a reputable supplier.

    • Media Components: Be aware that some components in serum-containing media can bind to hydrophobic compounds like beta-eudesmol, potentially reducing its effective concentration.[12] Consider using serum-free medium for a defined period if your experimental design allows.

    • Light Sensitivity: While specific data on beta-eudesmol's light sensitivity is limited, it is a good practice to protect stock solutions and treated cultures from direct light exposure, as is common for many natural products.

Experimental Protocols

Protocol 1: Preparation of Beta-Eudesmol Stock Solution

  • Materials:

    • Beta-eudesmol powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of beta-eudesmol powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Vortex or gently warm the solution to ensure complete dissolution.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Treatment of Cells with Beta-Eudesmol

  • Materials:

    • Prepared beta-eudesmol stock solution

    • Cultured cells in appropriate vessels

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw an aliquot of the beta-eudesmol stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the final desired working concentration in your cell culture vessel.

    • Under sterile conditions, add the calculated volume of the stock solution to the pre-warmed cell culture medium. Mix gently by swirling.

    • Remove the existing medium from your cells and replace it with the medium containing beta-eudesmol.

    • Return the cells to the incubator for the desired treatment period.

Visualizations

Signaling Pathways Modulated by Beta-Eudesmol

Beta-eudesmol has been shown to influence several key signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.

BetaEudesmol_Signaling beta_eudesmol β-Eudesmol jnk JNK beta_eudesmol->jnk erk ERK1/2 beta_eudesmol->erk creb CREB beta_eudesmol->creb growth_factors Growth Factors (VEGF, bFGF) growth_factors->erk bcl2 Bcl-2 (Downregulation) jnk->bcl2 erk->creb angiogenesis Angiogenesis (Inhibition) creb->angiogenesis cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis (Induction) caspases->apoptosis BetaEudesmol_Stability_Workflow start Start: Prepare Beta-Eudesmol in Media incubate Incubate at 37°C, 5% CO2 start->incubate sample Sample at Different Time Points (e.g., 0, 6, 12, 24, 48h) incubate->sample analysis Analyze Beta-Eudesmol Concentration (e.g., HPLC, LC-MS) sample->analysis bioassay Perform Bioassay on Cells sample->bioassay end End: Determine Stability Profile analysis->end compare Compare with Freshly Prepared Compound bioassay->compare compare->end

References

Technical Support Center: Beta-Eudesmol and Cytochrome P450 Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding drug-drug interactions between beta-eudesmol (B191218) and cytochrome P450 (CYP) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the potential for beta-eudesmol to cause drug-drug interactions via cytochrome P450 enzymes?

A1: Beta-eudesmol has a significant potential for drug-drug interactions, primarily through its role as both a substrate and an inhibitor of CYP2C19 and CYP3A4.[1][2] Co-administration of beta-eudesmol with other drugs that are substrates, inhibitors, or inducers of these enzymes could lead to altered drug metabolism, potentially affecting efficacy and safety.

Q2: Which specific cytochrome P450 isoforms interact with beta-eudesmol?

A2: In vitro studies have shown that beta-eudesmol primarily interacts with CYP3A4 and CYP2C19.[1][2][3][4] It binds to CYP3A4 and CYP1A2 but does not show significant binding to CYP2C9, CYP2C19, and CYP2D6.[5][6][7] However, it has demonstrated inhibitory effects on recombinant CYP2C19 and CYP3A4.[3][4]

Q3: What are the known inhibitory effects of beta-eudesmol on CYP enzymes?

A3: Beta-eudesmol has been shown to have weak inhibitory effects on several CYP enzymes. The 50% inhibitory concentration (IC50) values have been reported as follows:

  • rCYP2C19: 172.7 µM[3][4][8]

  • rCYP3A4: 218.6 µM[3][4][8]

The inhibitory effects on rCYP2C9 and rCYP2D6 were found to be very weak.[3]

Q4: My experiment shows unexpected inhibition of CYP3A4 in the presence of beta-eudesmol. What could be the cause?

A4: This is an expected interaction. Beta-eudesmol is a known inhibitor of CYP3A4.[3][4][8] If the level of inhibition is higher than anticipated, consider the following:

  • Concentration of beta-eudesmol: Ensure the concentration used in your assay is accurate.

  • Purity of beta-eudesmol: Impurities in your beta-eudesmol sample could contribute to the inhibitory effect.

  • Experimental system: The choice of in vitro system (e.g., human liver microsomes, recombinant enzymes) can influence the observed inhibition.[9]

Q5: I am not observing the expected metabolism of beta-eudesmol in my in vitro assay. What are some potential reasons?

A5: If you are not seeing the expected metabolism of beta-eudesmol, which is primarily mediated by CYP2C19 and CYP3A4, several factors could be at play:

  • Missing cofactors: Ensure that your reaction mixture contains all necessary cofactors, such as NADPH.

  • Enzyme activity: Verify the activity of your human liver microsomes or recombinant CYP enzymes using a known substrate.

  • Substrate concentration: The concentration of beta-eudesmol may be outside the optimal range for the enzyme. The Michaelis-Menten constant (Km) for beta-eudesmol metabolism in human liver microsomes has been reported to be 16.76 μM.[1]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values for Beta-Eudesmol Inhibition of CYP3A4
Potential Cause Troubleshooting Step
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Reagent Instability Prepare fresh solutions of beta-eudesmol and CYP3A4 substrates for each experiment.
Incubation Time Ensure consistent pre-incubation and incubation times across all wells and experiments.
Solvent Effects Maintain a consistent final concentration of the solvent used to dissolve beta-eudesmol in all assay wells.
Guide 2: High Variability in Beta-Eudesmol Metabolism Rate
Potential Cause Troubleshooting Step
Microsomal Quality Use a new batch of human liver microsomes and verify their activity with a probe substrate.
NADPH Degradation Prepare NADPH solutions immediately before use and keep them on ice.
Reaction Quenching Ensure the quenching solution effectively stops the enzymatic reaction at the designated time point.
Analytical Method Validate the analytical method (e.g., LC-MS/MS) for beta-eudesmol quantification for linearity, accuracy, and precision.

Quantitative Data Summary

Table 1: Inhibitory Effects of Beta-Eudesmol on Human Cytochrome P450 Isoforms

CYP IsoformIC50 (µM)Reference
rCYP1A2>686[3]
rCYP2C9>685[3]
rCYP2C19172.7[3][4][8]
rCYP2D6>685[3]
rCYP3A4218.6[3][4][8]

Table 2: Enzyme Kinetic Parameters for Beta-Eudesmol Metabolism in Human Liver Microsomes

ParameterValueUnitReference
Km16.76µM[1]
Vmax3.35nmol/min/mg protein[1]
t1/217.09min[1][2]
CLint0.20mL/min/mg protein[1][2]

Experimental Protocols

Protocol 1: In Vitro CYP Inhibition Assay (Direct Inhibition)

This protocol is a general guideline for assessing the direct inhibition of CYP enzymes by beta-eudesmol using human liver microsomes.

1. Materials:

  • Beta-eudesmol
  • Human Liver Microsomes (HLM)
  • Specific CYP probe substrate (e.g., testosterone (B1683101) for CYP3A4, S-mephenytoin for CYP2C19)
  • NADPH regenerating system (or NADPH)
  • Phosphate (B84403) buffer (pH 7.4)
  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
  • 96-well plates
  • Incubator/shaker

2. Procedure:

  • Prepare a stock solution of beta-eudesmol in a suitable solvent (e.g., methanol (B129727) or DMSO).
  • Prepare serial dilutions of beta-eudesmol to achieve the desired final concentrations in the assay.
  • In a 96-well plate, add the phosphate buffer, HLM, and the beta-eudesmol dilution (or vehicle control).
  • Pre-incubate the plate at 37°C for 5-10 minutes.
  • Initiate the reaction by adding the CYP probe substrate.
  • After a brief pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.
  • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding the quenching solution.
  • Centrifuge the plate to pellet the protein.
  • Transfer the supernatant for analysis by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.
  • Calculate the percent inhibition at each beta-eudesmol concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Visualizations

CYP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents (Buffer, Microsomes, Beta-eudesmol, Substrate) C Add Buffer, Microsomes, & Beta-eudesmol to Plate A->C B Prepare NADPH Regenerating System F Initiate Reaction with NADPH B->F D Pre-incubate at 37°C C->D E Add Substrate D->E E->F G Incubate at 37°C F->G H Quench Reaction G->H I Centrifuge H->I J Analyze Supernatant (LC-MS/MS) I->J K Calculate IC50 J->K

Caption: Workflow for an in vitro CYP inhibition assay.

Beta_Eudesmol_Metabolism cluster_drug Drug cluster_enzymes Metabolizing Enzymes cluster_interaction Interaction cluster_outcome Potential Outcome BetaEudesmol Beta-Eudesmol CYP3A4 CYP3A4 BetaEudesmol->CYP3A4 Substrate CYP2C19 CYP2C19 BetaEudesmol->CYP2C19 Substrate Inhibition Inhibition BetaEudesmol->Inhibition DDI Drug-Drug Interactions CYP3A4->DDI CYP2C19->DDI Inhibition->CYP3A4 Inhibits Inhibition->CYP2C19 Inhibits

Caption: Beta-eudesmol's interaction with CYP enzymes.

References

Minimizing off-target effects of beta-eudesmol in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing beta-eudesmol (B191218) in cellular assays, with a specific focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for beta-eudesmol?

A1: Beta-eudesmol, a natural sesquiterpenoid, primarily exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in tumor cells.[1][2] This is achieved mainly through the intrinsic or mitochondrial pathway, which involves a cascade of cellular events including the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-9 and caspase-3.[1][2] In some cell types, it can also trigger the extrinsic apoptosis pathway involving caspase-8.[3][4] Additionally, beta-eudesmol has been shown to cause cell cycle arrest by upregulating proteins like p53 and p21.[3][4]

Q2: What are the potential off-target effects of beta-eudesmol?

A2: While beta-eudesmol shows selective cytotoxicity towards cancer cells, it can affect non-cancerous cells at higher concentrations.[5] Potential off-target effects can be broadly categorized as:

  • Cytotoxicity in Normal Cells: Non-cancerous cell lines, such as normal human embryonic fibroblasts (OUMS), can experience growth inhibition, although typically at higher concentrations than required for cancer cells.[5]

  • Modulation of Unintended Pathways: Beta-eudesmol can interact with multiple signaling pathways beyond apoptosis. For instance, it can suppress the NF-κB and STAT1/3 signaling pathways, which are involved in inflammation and cell survival.[5] It has also been reported to act on the transient receptor potential ankyrin 1 (TRPA1), which may influence appetite.[6]

  • Induction of Oxidative Stress: Like many bioactive compounds, at certain concentrations, beta-eudesmol can influence the cellular redox state, leading to an increase in reactive oxygen species (ROS), which can non-specifically damage cellular components if not properly controlled.[7][8]

Q3: How do I select an appropriate starting concentration for my cellular assay?

A3: Selecting the optimal concentration is critical to maximizing on-target effects while minimizing off-target cytotoxicity.

  • Consult IC50 Values: Start by reviewing published IC50 (half-maximal inhibitory concentration) values for cell lines similar to your model. See the data summary table below for reported values.[2][5][9]

  • Perform a Dose-Response Curve: It is essential to perform a preliminary dose-response experiment on your specific cell line. Test a broad range of concentrations (e.g., 1 µM to 250 µM) to determine the IC50 in your system.

  • Include a Normal Cell Control: Whenever possible, run a parallel dose-response experiment on a relevant non-cancerous cell line to determine the therapeutic window. The goal is to identify a concentration range that is effective against cancer cells but has minimal impact on normal cells.[5]

Q4: Besides apoptosis, what other signaling pathways are known to be modulated by beta-eudesmol?

A4: Beta-eudesmol is known to modulate several key signaling pathways:

  • NF-κB Pathway: It can suppress the expression of NF-κB proteins (p65 and p50), which plays a significant role in its anti-inflammatory effects.[5][7]

  • JNK Signaling: Activation of c-Jun N-terminal kinases (JNK) is a critical upstream event in beta-eudesmol-induced mitochondrial apoptosis in some cell lines.[1]

  • STAT1/3 Pathway: It can inhibit the phosphorylation of STAT1 and STAT3 proteins, which are involved in cell proliferation and survival.[5]

  • CREB Pathway: Beta-eudesmol has been shown to inhibit angiogenesis by blocking the phosphorylation of cAMP response element-binding protein (CREB).[10]

Troubleshooting Guides

Problem 1: High levels of cell death are observed in my non-cancerous (control) cell line.

Possible CauseSuggested Solution
Concentration is too high. The concentration of beta-eudesmol may be in the toxic range for your control cells. Solution: Re-run the experiment using a wider and lower range of concentrations. Refer to the IC50 table and your own dose-response data to select concentrations below the toxic threshold for your control cells.[5]
Prolonged exposure time. Continuous exposure, even at a moderate concentration, can lead to cumulative toxicity. Solution: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the minimum exposure time required to observe the on-target effect in cancer cells while sparing the control cells.
Solvent toxicity. The solvent used to dissolve beta-eudesmol (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the cell culture medium. Solution: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.1% v/v). Run a "vehicle-only" control to confirm the solvent is not the cause of cell death.

Problem 2: Inconsistent results or high variability between experimental replicates.

Possible CauseSuggested Solution
Compound instability. Beta-eudesmol may degrade in solution over time, especially when exposed to light or stored improperly. Solution: Prepare fresh stock solutions of beta-eudesmol for each experiment from a powder stored under recommended conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Inconsistent cell health or density. Variations in cell confluency or passage number at the time of treatment can significantly alter the cellular response. Solution: Use cells from a similar passage number for all experiments. Seed cells at a consistent density and allow them to adhere and stabilize for a set period (e.g., 24 hours) before adding beta-eudesmol.
Assay timing. The chosen endpoint may be too early or too late to capture the peak biological response. Solution: Conduct a time-course experiment to identify the optimal time point for assessing your specific endpoint (e.g., apoptosis, protein expression). For example, caspase activation is an early event in apoptosis, while significant DNA fragmentation occurs later.[1]

Problem 3: The observed biological effect does not align with the expected apoptotic pathway.

Possible CauseSuggested Solution
Cell line-specific mechanisms. The signaling pathways modulated by beta-eudesmol can vary between different cell types. Solution: Characterize the response in your specific cell line. Use pathway-specific inhibitors (e.g., a JNK inhibitor) to confirm if the observed effect is dependent on the expected pathway.[1]
Off-target effects are dominating. At high concentrations, off-target effects such as general cytotoxicity or ROS-induced necrosis may mask the specific apoptotic mechanism. Solution: Lower the concentration of beta-eudesmol to a range where specific on-target effects are more prominent. Use multiple assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).[2]
Mitochondrial dysfunction. Beta-eudesmol directly targets mitochondria.[1] Pre-existing mitochondrial stress or dysfunction in your cell culture could alter the response. Solution: Ensure your cells are healthy and not under metabolic stress. Consider assays that directly measure mitochondrial health, such as mitochondrial membrane potential, ATP production, or ROS levels.[11]

Quantitative Data Summary

Table 1: Reported IC50 Values of Beta-Eudesmol in Various Cell Lines

Cell LineCell TypeIC50 Value (µM)IC50 Value (µg/mL)Incubation TimeCitation
Cancer Cell Lines
CL-6Human Cholangiocarcinoma166.75 ± 3.69~37.0Not Specified[5]
KKU-100Human Cholangiocarcinoma47.62 ± 9.54~10.624 hours[9]
KKU-100Human Cholangiocarcinoma37.46 ± 12.58~8.348 hours[9]
HepG2Human Hepatocellular CarcinomaNot Specified24.57 ± 2.7524 hours[2]
HL-60Human Leukemia~50 (Approx.)~11.148 hours[1]
HeLaHuman Cervical Cancer10 - 100 (Inhibitory Range)2.2 - 22.224-72 hours[10]
SGC-7901Human Gastric Cancer10 - 100 (Inhibitory Range)2.2 - 22.224-72 hours[10]
BEL-7402Human Hepatoma10 - 100 (Inhibitory Range)2.2 - 22.224-72 hours[10]
B16-F10Murine MelanomaNot Specified16.51 ± 1.2124 hours[2]
Normal Cell Lines
OUMSHuman Embryonic Fibroblast240.01 ± 16.54~53.3Not Specified[5]
Note: Conversion from µg/mL to µM is approximated using the molecular weight of beta-eudesmol (~222.37 g/mol ).

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol assesses cell viability based on the metabolic activity of mitochondrial reductase enzymes.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of beta-eudesmol in culture medium from a DMSO stock. Also prepare a 2X vehicle control (containing the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X beta-eudesmol dilutions or vehicle control to the appropriate wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the concentration to determine the IC50 value.[12]

Protocol 2: Analysis of Protein Expression by Western Blot

This protocol allows for the detection of specific proteins to confirm the modulation of signaling pathways (e.g., cleaved caspases, Bcl-2, p65 NF-κB).

  • Cell Lysis: After treating cells with beta-eudesmol in a 6-well plate, wash the cells with ice-cold PBS and lyse them using 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and quantify the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein (e.g., anti-Caspase-3, anti-Bcl-2) overnight at 4°C on a shaker.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to a loading control like β-actin or GAPDH.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Following treatment, collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Dose Finding cluster_exp Phase 2: On-Target & Off-Target Assays cluster_analysis Phase 3: Data Analysis start Select Cancer & Normal Cell Lines dose_response Perform Dose-Response (MTT Assay) on both cell lines start->dose_response ic50 Determine IC50 & Non-Toxic Concentration Range dose_response->ic50 treat Treat Cells with Selected Concentrations ic50->treat apoptosis Apoptosis Assay (Annexin V / PI) treat->apoptosis western Mechanism Assay (Western Blot for Caspases, Bcl-2) treat->western ros Off-Target Assay (ROS Measurement) treat->ros analyze Analyze & Compare Results between Cell Lines apoptosis->analyze western->analyze ros->analyze conclusion Conclude Therapeutic Window & Mechanism analyze->conclusion apoptosis_pathway cluster_upstream Upstream Signaling cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade bEudesmol Beta-Eudesmol JNK JNK Activation bEudesmol->JNK Bcl2 Bcl-2 Downregulation JNK->Bcl2 Mito Mitochondrial Membrane Potential Decrease JNK->Mito Bcl2->Mito inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bEudesmol Beta-Eudesmol NFkB_inactive p65/p50 (Inactive) bEudesmol->NFkB_inactive suppresses expression NFkB_active p65/p50 (Active) bEudesmol->NFkB_active inhibits activity stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex stimulus->IKK IkB IκBα IKK->IkB phosphorylates IkB->NFkB_inactive binds NFkB_inactive->NFkB_active IκBα degradation DNA DNA NFkB_active->DNA translocates & binds Transcription Pro-inflammatory Gene Expression DNA->Transcription

References

Addressing limited aqueous solubility of beta-eudesmol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: β-Eudesmol

Welcome to the technical support center for β-eudesmol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the limited aqueous solubility of β-eudesmol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is β-eudesmol and why is its aqueous solubility limited?

A1: β-eudesmol is a bioactive sesquiterpenoid alcohol found in the rhizomes of Atractylodes lancea.[1][2] Its chemical structure, characterized by a large, nonpolar sesquiterpene core, results in high lipophilicity (logP estimate of 4.568) and consequently, very low water solubility.[3] This poor solubility can pose significant challenges for in vitro and in vivo studies.

Q2: What is the reported aqueous solubility of β-eudesmol?

A2: The aqueous solubility of β-eudesmol is reported to be low. Studies have shown its solubility to be in the range of 7.29 to 32.48 µg/mL, depending on the pH of the medium.[4][5] It exhibits slightly higher solubility in intestinal pH environments (pH 5.8-6.1) compared to gastric pH (pH 1.1).[4] Due to its low solubility and moderate lipophilicity, β-eudesmol is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[4][5]

Troubleshooting Guide: Solubility Enhancement

Issue: My β-eudesmol is not dissolving in my aqueous buffer for cell culture experiments.

This is a common issue due to the hydrophobic nature of β-eudesmol. Below are several strategies to improve its solubility, ranging from simple co-solvents to more advanced formulation techniques.

Solution 1: Using Organic Co-solvents

For many in vitro assays, the most straightforward approach is to first dissolve β-eudesmol in a small amount of an organic solvent to create a concentrated stock solution, which can then be diluted into the aqueous experimental medium.

Recommended Solvents:

  • Dimethyl sulfoxide (B87167) (DMSO): The most common choice. β-eudesmol is soluble in DMSO at concentrations up to 25 mg/mL.[6]

  • Ethanol/Methanol: β-eudesmol is soluble in alcohol.[2][3]

  • Chloroform, Dichloromethane, Acetone, Ethyl Acetate: Also effective solvents for creating stock solutions.[7][8]

Key Consideration: It is critical to keep the final concentration of the organic solvent in the cell culture medium low (typically <0.1% - 0.3% for DMSO ) to avoid solvent-induced cytotoxicity or other off-target effects.[9]

Experimental Protocol: Preparation of a β-Eudesmol Stock Solution using DMSO
  • Weighing: Accurately weigh the desired amount of β-eudesmol powder in a sterile, light-protected vial (e.g., an amber glass vial).[9]

  • Solvent Addition: Calculate and add the required volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Dissolution: Vortex the solution thoroughly. If precipitation occurs, gentle warming in a 37°C water bath or brief sonication can aid in complete dissolution.[9] Ensure no crystals are visible before proceeding.

  • Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[8]

  • Working Solution: Prepare the final working concentration by diluting the stock solution directly into your pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution.

Solution 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble molecules like β-eudesmol, forming an "inclusion complex" that is significantly more water-soluble.[10][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[10]

Quantitative Data: Solubility of β-Cyclodextrins in Water

Cyclodextrin Type Solubility in Water at 25°C (% w/v)
α-Cyclodextrin 14.5
β-Cyclodextrin 1.85
γ-Cyclodextrin 23.2

This table highlights the relatively low solubility of native β-cyclodextrin, which is why more soluble derivatives like HP-β-CD are often preferred.[11]

Experimental Protocol: Preparation of a β-Eudesmol/HP-β-CD Inclusion Complex

This protocol is adapted from general methods for creating drug-cyclodextrin complexes.[13][14]

  • Molar Ratio Determination: Start with a 1:1 or 1:2 molar ratio of β-eudesmol to HP-β-CD.

  • Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD by dissolving the required amount in purified water or a relevant buffer.

  • β-Eudesmol Solution: Separately, dissolve β-eudesmol in a minimal amount of a volatile organic solvent, such as ethanol.

  • Complexation: Add the β-eudesmol solution drop-wise to the stirring HP-β-CD solution.

  • Solvent Removal: Stir the mixture at room temperature for 24-48 hours to allow for complex formation and evaporation of the organic solvent. Alternatively, the solvent can be removed under vacuum using a rotary evaporator.

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the β-eudesmol-HP-β-CD inclusion complex. This powder should be readily soluble in aqueous media.

  • Characterization (Optional): Confirm complex formation using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) or Nuclear Magnetic Resonance (NMR).[14]

Solution 3: Advanced Formulations (Nanoparticles)

For in vivo applications or when co-solvents and cyclodextrins are not suitable, advanced formulations like nanoparticles can be employed. These techniques encapsulate β-eudesmol within a carrier system to improve solubility, stability, and bioavailability.

  • Polymer Micelles: These are nanosized carriers with a hydrophobic core that can dissolve β-eudesmol and a hydrophilic shell that allows for dispersion in aqueous solutions.[15]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing β-eudesmol within a polymer matrix, converting its crystalline form into a more soluble amorphous state.[15][16]

  • Nanocrystals/Nanosuspensions: Reducing the particle size of β-eudesmol to the nanometer range increases the surface area, leading to enhanced dissolution rates.[17]

These methods typically require specialized equipment, such as microfluidic devices or hot-melt extruders, for their preparation.[16][18]

Visual Guides and Workflows

Workflow for Selecting a Solubilization Method

G start Start: β-Eudesmol Solubility Issue exp_type What is the experimental system? start->exp_type invitro In Vitro (e.g., cell culture) exp_type->invitro In Vitro invivo In Vivo (e.g., animal model) exp_type->invivo In Vivo cosolvent Use Co-solvent (e.g., DMSO) invitro->cosolvent cyclodextrin Try Cyclodextrin (e.g., HP-β-CD) invivo->cyclodextrin nanoparticle Advanced Formulation (e.g., Nanoparticles) invivo->nanoparticle check_conc Is final solvent conc. <0.1% and non-toxic? cosolvent->check_conc success Proceed with Experiment check_conc->success Yes check_conc->cyclodextrin No cyclodextrin->success nanoparticle->success G cluster_0 Before Complexation cluster_1 After Complexation be β-Eudesmol (Hydrophobic) water1 Aqueous Environment be->water1 Poorly Soluble complex Inclusion Complex (Hydrophilic Exterior) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water2 Aqueous Environment complex->water2 Soluble G stimulus Inflammatory Stimulus (e.g., PMA, H2O2) p38 p38 MAPK stimulus->p38 nfkb NF-κB stimulus->nfkb caspase1 Caspase-1 stimulus->caspase1 response Inflammatory Response (e.g., IL-6, TNF-α production) p38->response nfkb->response caspase1->response be β-Eudesmol be->p38 be->nfkb be->caspase1

References

Stabilizing beta-eudesmol for long-term storage and experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and experimental use of β-eudesmol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for long-term storage of β-eudesmol?

A1: For long-term stability, β-eudesmol should be stored as a solid at -20°C.[1] It is recommended to store it in its original, securely sealed container in a cool, dry, and well-ventilated area, protected from light.[2]

Q2: How should I prepare stock solutions of β-eudesmol?

A2: Stock solutions are typically prepared by dissolving β-eudesmol in an appropriate solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or other organic solvents.[2][3][4] For cell culture experiments, DMSO is a common choice.[2][4] It is advisable to prepare fresh solutions for each experiment or store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles.[3] Some suppliers recommend that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3]

Q3: What are the typical concentrations of β-eudesmol used in experiments?

A3: The effective concentration of β-eudesmol can vary depending on the specific application. For in vitro studies, concentrations often range from 10 µM to 200 µM.[5] For in vivo studies in mice, dosages have been reported in the range of 2.5 to 100 mg/kg.[6]

Q4: Is β-eudesmol stable in aqueous solutions?

A4: β-Eudesmol has low aqueous solubility.[7] Due to its lipophilic nature, it is prone to instability in aqueous media over extended periods. For experiments in aqueous buffers, it is crucial to first dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute it to the final concentration in the aqueous medium immediately before use.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in stored β-eudesmol solid. Oxidation or degradation due to improper storage.Ensure storage at -20°C in a tightly sealed container, protected from light and moisture. Consider purging the container with an inert gas like argon or nitrogen before sealing.
Precipitation of β-eudesmol in aqueous experimental media. Low aqueous solubility.Increase the final concentration of the co-solvent (e.g., DMSO) if permissible for the experimental system. Prepare a more diluted stock solution before adding to the aqueous media. Use sonication to aid dissolution.[4]
Inconsistent experimental results between batches. Degradation of stock solution.Prepare fresh stock solutions for each experiment. If using frozen aliquots, avoid repeated freeze-thaw cycles. Visually inspect for any signs of precipitation or color change before use.
Unexpected side effects or off-target activity in cell culture. Solvent toxicity.Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is below the toxic threshold for the specific cell line being used (typically <0.5%). Run a vehicle control (media with the same concentration of solvent) to differentiate between the effects of the solvent and β-eudesmol.

Experimental Protocols

Protocol 1: Preparation of β-Eudesmol Stock Solution for In Vitro Studies
  • Objective: To prepare a 10 mM stock solution of β-eudesmol in DMSO.

  • Materials:

    • β-Eudesmol (solid)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the required amount of β-eudesmol in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex the tube until the β-eudesmol is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.[2]

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of β-Eudesmol in Experimental Buffer by HPLC
  • Objective: To determine the stability of β-eudesmol in a specific aqueous buffer over time.

  • Materials:

    • β-Eudesmol stock solution (e.g., 10 mM in DMSO)

    • Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)[8]

    • Acetonitrile and water (HPLC grade)

  • Procedure:

    • Prepare a solution of β-eudesmol in the experimental buffer at the desired final concentration by diluting the stock solution.

    • Immediately after preparation (t=0), inject an aliquot into the HPLC system to determine the initial peak area of β-eudesmol.

    • Incubate the solution under the desired experimental conditions (e.g., 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the incubated solution into the HPLC system.

    • Monitor the peak area of β-eudesmol over time. A decrease in peak area indicates degradation.

    • The mobile phase and detection wavelength should be optimized for β-eudesmol analysis (e.g., acetonitrile-water mobile phase and detection at 200 nm).[8]

Quantitative Data Summary

Table 1: Solubility of β-Eudesmol

SolventSolubilityReference
ChloroformSlightly Soluble[9]
MethanolSlightly Soluble[9]
DMSO25 mg/mL (112.43 mM)[4]
WaterLow[7]

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationNotesReference
Solid-20°C≥ 4 yearsIn a tightly sealed container, protected from light.[1]
Stock Solution (in DMSO)-20°C1 monthStored under nitrogen.[3]
Stock Solution (in DMSO)-80°C6 monthsStored under nitrogen.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_exp Experimental Use cluster_analysis Analysis a Weigh β-Eudesmol b Dissolve in DMSO a->b c Aliquot Stock Solution b->c d Store at -20°C or -80°C c->d e Thaw Aliquot d->e f Dilute in Media e->f g Perform Assay f->g h Data Collection g->h

Caption: Experimental workflow for β-eudesmol from preparation to analysis.

degradation_pathway A β-Eudesmol B Oxidation A->B D Hydrolysis A->D C Hydroxylated Derivatives B->C E Ring Opening/Rearrangement D->E

Caption: Potential degradation pathways of β-eudesmol.

signaling_pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response stim Growth Factors (VEGF, bFGF) erk ERK1/2 stim->erk creb CREB erk->creb jnk JNK apop Apoptosis jnk->apop Induces prolif Cell Proliferation creb->prolif Promotes beta_eudesmol β-Eudesmol beta_eudesmol->erk Inhibits beta_eudesmol->jnk Activates

Caption: Simplified signaling pathways affected by β-eudesmol.

References

Technical Support Center: Accounting for Beta-Eudesmol Metabolism by CYP2C19 and CYP3A4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the metabolism of beta-eudesmol (B191218), with a specific focus on the roles of cytochrome P450 enzymes CYP2C19 and CYP3A4.

Frequently Asked Questions (FAQs)

Q1: Which cytochrome P450 enzymes are primarily responsible for the metabolism of beta-eudesmol?

A1: Studies have shown that CYP2C19 and CYP3A4 are the major CYP enzymes involved in the metabolism of beta-eudesmol.[1][2]

Q2: What are the key kinetic parameters for beta-eudesmol metabolism?

A2: In human liver microsomes, the Michaelis-Menten constant (Km) for beta-eudesmol metabolism was found to be 16.76 μM, and the maximum velocity (Vmax) was 3.35 nmol/min·mg protein.[1] The disappearance half-life (t1/2) was 17.09 minutes, with an intrinsic clearance (CLint) of 0.20 mL/min·mg protein.[1]

Q3: Does beta-eudesmol have any inhibitory effects on CYP enzymes?

A3: Yes, beta-eudesmol has been shown to have inhibitory effects on both CYP2C19 and CYP3A4.[1][2] This suggests a potential for drug-drug interactions when co-administered with other drugs that are substrates for these enzymes.

Q4: What is the binding affinity of beta-eudesmol to CYP3A4?

A4: Ligand-binding difference spectroscopy has shown that beta-eudesmol binds to CYP3A4 with a binding constant (Ks) of 77 ± 23 μM.[3][4]

Troubleshooting Guide

This guide addresses common issues that may arise during in-vitro experiments studying beta-eudesmol metabolism.

Problem Possible Cause Troubleshooting Steps
High variability in metabolic rates between experiments. 1. Inconsistent co-factor (NADPH) concentration. 2. Variability in the activity of human liver microsomes (HLM) or recombinant CYP enzymes. 3. Instability of beta-eudesmol at incubation temperature (37°C).1. Ensure fresh and consistent concentrations of NADPH are used in all assays. Prepare NADPH solutions immediately before use. 2. Qualify each new lot of HLM or recombinant enzymes. Use a positive control substrate for each enzyme to verify activity. 3. Include a control incubation without NADPH to account for any non-enzymatic degradation of beta-eudesmol at 37°C.[1]
No or very low metabolism of beta-eudesmol observed. 1. Inactive enzymes. 2. Incorrect substrate concentration. 3. Sub-optimal assay conditions (e.g., pH, incubation time).1. Test the activity of your CYP2C19 and CYP3A4 enzymes using known substrates (e.g., S-mephenytoin for CYP2C19, midazolam for CYP3A4). 2. Ensure the beta-eudesmol concentration is appropriate for the expected Km. A concentration around the Km value (e.g., 10-20 μM) is a good starting point.[1] 3. Verify that the pH of the incubation buffer is 7.4. Optimize incubation time; for initial experiments, a time course study (e.g., 0, 5, 15, 30, 60 minutes) is recommended.
Unexpected inhibition of metabolism. 1. Contaminants in the beta-eudesmol sample. 2. The vehicle (solvent) used to dissolve beta-eudesmol is inhibiting the enzymes.1. Check the purity of your beta-eudesmol stock. 2. Ensure the final concentration of the solvent (e.g., DMSO, methanol) in the incubation is low (typically ≤ 0.5%) and run a vehicle control to assess its effect on enzyme activity.
Difficulty in quantifying beta-eudesmol. 1. Low sensitivity of the analytical method. 2. Poor extraction recovery from the incubation matrix.1. If using HPLC, consider using a more sensitive detector or switching to a more sensitive method like LC-MS/MS.[5][6] 2. Optimize the extraction procedure. Test different organic solvents for liquid-liquid extraction to maximize the recovery of the lipophilic beta-eudesmol.

Experimental Protocols

Reaction Phenotyping using Recombinant Human CYPs

This experiment aims to identify the specific CYP isoforms responsible for the metabolism of a test compound.

Methodology:

  • Preparation:

    • Prepare a stock solution of beta-eudesmol in an appropriate solvent (e.g., methanol (B129727) or DMSO).

    • Thaw recombinant human CYP enzymes (rCYPs) for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 on ice.

    • Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare a 1 mM NADPH solution in the same buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate a mixture containing the potassium phosphate buffer, the specific rCYP enzyme, and beta-eudesmol (e.g., at a final concentration of 10 μM) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Include a negative control for each rCYP without NADPH to account for any non-enzymatic degradation.

    • Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol), which also serves to precipitate the protein.

    • Vortex and centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the remaining concentration of beta-eudesmol using a validated analytical method, such as HPLC or LC-MS/MS.

    • Calculate the percentage of beta-eudesmol metabolized by each rCYP isoform.

Enzyme Kinetics in Human Liver Microsomes (HLM)

This experiment determines the Km and Vmax of beta-eudesmol metabolism.

Methodology:

  • Preparation:

    • Prepare stock solutions of beta-eudesmol to achieve a range of final concentrations (e.g., 7.5–150 μM).[1]

    • Thaw HLM on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) and a 1 mM NADPH solution.

  • Incubation:

    • In a series of tubes, pre-incubate HLM (e.g., 0.2 mg/mL) and different concentrations of beta-eudesmol in the potassium phosphate buffer at 37°C for 5 minutes.

    • Initiate the reactions by adding NADPH.

    • Run parallel incubations without NADPH as controls.

    • Collect samples at multiple time points (e.g., 0, 5, 10, 20, 40 minutes) to ensure the reaction rate is linear.

  • Reaction Termination and Sample Preparation:

    • Terminate the reactions at each time point with a cold organic solvent.

    • Process the samples as described in the reaction phenotyping protocol.

  • Analysis and Data Fitting:

    • Quantify the depletion of beta-eudesmol over time for each initial substrate concentration.

    • Calculate the initial velocity (V0) of the reaction at each beta-eudesmol concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Data Presentation

Table 1: Kinetic Parameters of Beta-Eudesmol Metabolism in Human Liver Microsomes

ParameterValueReference
Km (μM)16.76[1]
Vmax (nmol/min·mg protein)3.35[1]
t1/2 (min)17.09[1]
CLint (mL/min·mg protein)0.20[1]

Table 2: Selective Chemical Inhibitors for CYP Phenotyping Studies

CYP IsoformSelective InhibitorConcentration (μM)Reference
CYP1A2⍺-Naphthoflavone1[1]
CYP2C9Sulfaphenazole10[1]
CYP2C19Troglitazone10[1]
CYP2D6Quinidine1[1]
CYP3A4/5Ketoconazole1[1]

Visualizations

Beta_Eudesmol_Metabolism_Pathway cluster_input Input Compound cluster_enzymes Metabolizing Enzymes cluster_output Metabolic Outcome Beta-Eudesmol Beta-Eudesmol CYP2C19 CYP2C19 Beta-Eudesmol->CYP2C19 Metabolism CYP3A4 CYP3A4 Beta-Eudesmol->CYP3A4 Metabolism Metabolites Metabolites CYP2C19->Metabolites CYP3A4->Metabolites

Caption: Metabolic pathway of beta-eudesmol.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Beta-Eudesmol Stock D Pre-incubate at 37°C A->D B Prepare Buffers & NADPH E Initiate Reaction with NADPH B->E C Thaw Enzymes/Microsomes C->D D->E F Incubate for a defined time E->F G Terminate Reaction F->G H Sample Preparation G->H I LC-MS/MS or HPLC Analysis H->I J Data Interpretation I->J

Caption: General workflow for in-vitro metabolism studies.

Troubleshooting_Logic Start Inconsistent Results? Check_Reagents Verify Reagent Stability (e.g., NADPH) Start->Check_Reagents Yes Resolved Problem Resolved Start->Resolved No Check_Enzyme Confirm Enzyme Activity (Positive Controls) Check_Reagents->Check_Enzyme Reagents OK Check_Reagents->Resolved Reagents Faulty Check_Compound Assess Compound Stability (No-NADPH Control) Check_Enzyme->Check_Compound Enzymes Active Unresolved Further Investigation Needed Check_Enzyme->Unresolved Enzymes Inactive Check_Compound->Resolved Compound Stable Check_Compound->Unresolved Compound Unstable

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

A Comparative Analysis of Beta-Eudesmol and Alpha-Eudesmol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two sesquiterpenoid isomers, beta-eudesmol (B191218) and alpha-eudesmol (B1203450). The information presented is based on available experimental data to assist researchers in evaluating their potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of alpha-eudesmol and beta-eudesmol have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Notably, alpha-eudesmol has demonstrated greater potency in several cancer cell lines compared to beta-eudesmol.

IsomerCell LineCell TypeIC₅₀ (µg/mL)IC₅₀ (µM)Reference
Alpha-Eudesmol B16-F10Murine Melanoma5.38 ± 1.10~24.2[1][2]
K562Human Chronic Myelogenous Leukemia10.60 ± 1.33~47.7[1][2]
Beta-Eudesmol B16-F10Murine Melanoma16.51 ± 1.21~74.3[1][2]
HepG2Human Hepatocellular Carcinoma24.57 ± 2.75~110.5[1][2]
KKU-100Human Cholangiocarcinoma-47.62 ± 9.54 (24h)[3]
KKU-100Human Cholangiocarcinoma-37.46 ± 12.58 (48h)[3]

Mechanisms of Action: Apoptotic Signaling Pathways

Both alpha-eudesmol and beta-eudesmol have been shown to induce apoptosis, or programmed cell death, in cancer cells. Their cytotoxic effects are mediated through the activation of specific signaling cascades.

Beta-Eudesmol Induced Apoptosis

Beta-eudesmol has been demonstrated to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[4][5] In human leukemia HL-60 cells, beta-eudesmol activates c-Jun N-terminal kinases (JNK), leading to the downregulation of the anti-apoptotic protein Bcl-2 and the release of cytochrome c from the mitochondria.[6][7] This triggers a caspase cascade, involving the cleavage of caspase-9 and caspase-3, ultimately leading to apoptosis.[6][7] In cholangiocarcinoma cell lines, beta-eudesmol treatment resulted in increased expression of p53 and p21, as well as the pro-apoptotic protein Bax, and the activation of caspases-3, -8, and -9.[4][5]

beta_eudesmol_pathway beta_eudesmol Beta-Eudesmol jnk JNK Activation beta_eudesmol->jnk p53_p21 p53/p21 Expression beta_eudesmol->p53_p21 caspase8 Caspase-8 Activation beta_eudesmol->caspase8 bcl2 Bcl-2 Downregulation jnk->bcl2 bax Bax Upregulation p53_p21->bax cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Beta-Eudesmol Apoptotic Signaling Pathway
Alpha-Eudesmol Induced Apoptosis

Studies on eudesmol isomers, including alpha-eudesmol, have shown their ability to induce caspase-mediated apoptosis in human hepatocellular carcinoma HepG2 cells.[1][2] This process is characterized by a loss of mitochondrial membrane potential and an increase in caspase-3 activation, suggesting the involvement of the intrinsic apoptotic pathway.[1][2]

alpha_eudesmol_pathway alpha_eudesmol Alpha-Eudesmol mitochondria Mitochondrial Dysfunction alpha_eudesmol->mitochondria caspase3 Caspase-3 Activation mitochondria->caspase3 apoptosis Apoptosis caspase3->apoptosis

Alpha-Eudesmol Apoptotic Signaling Pathway

Experimental Protocols

The following are generalized protocols for common cytotoxicity assays used to evaluate the effects of compounds like beta-eudesmol and alpha-eudesmol.

General Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of test compounds involves cell culture, treatment with the compound, and subsequent measurement of cell viability or death using various assays.

experimental_workflow cell_culture Cell Seeding and Culture treatment Treatment with Eudesmol Isomers (Varying Concentrations and Durations) cell_culture->treatment incubation Incubation treatment->incubation assay Cytotoxicity/Viability Assays incubation->assay mtt MTT Assay assay->mtt ldh LDH Assay assay->ldh data_analysis Data Analysis and IC50 Determination mtt->data_analysis ldh->data_analysis

General Experimental Workflow
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of beta-eudesmol or alpha-eudesmol for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[8]

Principle: LDH is a stable cytoplasmic enzyme present in all cells.[8] When the plasma membrane is damaged, LDH is released into the extracellular space. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[8] The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.[8]

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which contains lactate and the tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at a wavelength of approximately 490 nm.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for rigorous scientific investigation. The experimental protocols provided are generalized and may require optimization for specific cell lines and experimental conditions.

References

Validating the Anti-Angiogenic Mechanism of Beta-Eudesmol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of beta-eudesmol's anti-angiogenic properties against other potential alternatives, supported by experimental data. Beta-eudesmol (B191218), a sesquiterpenoid alcohol primarily isolated from the rhizome of Atractylodes lancea, has demonstrated significant potential in inhibiting angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial in tumor growth and metastasis, making its inhibition a key target in cancer therapy.[2][3]

Mechanism of Action: Inhibition of Key Signaling Pathways

Beta-eudesmol exerts its anti-angiogenic effects by modulating several key signaling cascades within endothelial cells.[4] Experimental evidence points to its ability to interfere with pathways stimulated by crucial growth factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[1][5]

The primary mechanism involves the blockade of the Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[1] Beta-eudesmol has been shown to inhibit the phosphorylation of ERK1/2, a critical step in the signaling cascade that leads to endothelial cell proliferation, migration, and differentiation.[1] Furthermore, it suppresses the activation of cAMP Response Element-Binding Protein (CREB), a transcription factor involved in the expression of genes essential for angiogenesis.[3][5] In zebrafish models, beta-eudesmol was also found to downregulate the expression of the Vegfaa gene and its receptor, Vegfr2.[6]

VEGF VEGF / bFGF VEGFR VEGF Receptor VEGF->VEGFR ERK ERK1/2 VEGFR->ERK Phosphorylation CREB CREB ERK->CREB Activation Proliferation Cell Proliferation CREB->Proliferation Migration Cell Migration CREB->Migration Tube_Formation Tube Formation CREB->Tube_Formation BetaEudesmol Beta-Eudesmol BetaEudesmol->ERK Inhibits Phosphorylation BetaEudesmol->CREB Inhibits Activation

Caption: Anti-angiogenic signaling pathway of beta-eudesmol.

Comparative Performance: In Vitro and In Vivo Data

Beta-eudesmol has been evaluated in a variety of experimental models to quantify its anti-angiogenic efficacy. The following table summarizes the key findings from these studies.

Assay Cell Line / Model Treatment Concentration / Dose Observed Effect Reference
Cell Proliferation Human Umbilical Vein Endothelial Cells (HUVEC)VEGF-stimulated50-100 µMSignificant inhibition[5]
Cell Proliferation HUVECbFGF-stimulated50-100 µMSignificant inhibition[5]
Cell Proliferation Porcine Brain Microvascular Endothelial Cells (PBMEC)-50-100 µMInhibition[1]
Cell Migration HUVECbFGF-stimulated100 µMInhibition[1]
Tube Formation HUVECMatrigel100 µMInhibition[1]
In Vivo Angiogenesis Matrigel Plug Assay (Mice)--Significant inhibition[1]
In Vivo Angiogenesis Adjuvant-induced Granuloma (Mice)--Significant inhibition[1]
Gene Expression Zebrafish Embryos-6.3-50 µMDownregulation of Vegfaa and Vegfr2[6]

Comparison with Alternative Anti-Angiogenic Agents

While direct comparative studies between beta-eudesmol and other specific anti-angiogenic agents are limited in the reviewed literature, its mechanism of action can be conceptually compared to other known inhibitors.

  • Curcumin and Resveratrol : These natural compounds also exhibit pleiotropic effects, targeting multiple signaling pathways involved in angiogenesis, similar to beta-eudesmol.[3]

  • Thalidomide : A known anti-angiogenic drug, its effects have been studied in comparative contexts, although not directly with beta-eudesmol in the available literature.[1]

  • Bevacizumab (Avastin®) : A monoclonal antibody that directly targets VEGF-A.[7] This represents a more targeted approach compared to the broader inhibitory profile of beta-eudesmol, which affects downstream signaling of both VEGF and bFGF.[1][5]

The broader spectrum of activity of beta-eudesmol, affecting multiple growth factor pathways, could potentially offer advantages in overcoming resistance mechanisms that may develop with highly specific inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to evaluate the anti-angiogenic properties of beta-eudesmol.

cluster_0 In Vitro Anti-Angiogenesis Assays Start Start: Endothelial Cell Culture Proliferation Proliferation Assay (e.g., MTT, BrdU) Start->Proliferation Migration Migration Assay (e.g., Transwell) Start->Migration Tube_Formation Tube Formation Assay (Matrigel) Start->Tube_Formation Analysis Data Analysis: Quantify Inhibition Proliferation->Analysis Migration->Analysis Tube_Formation->Analysis

References

Beta-Eudesmol vs. Paclitaxel: A Comparative Guide to Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, progression, and metastasis. Consequently, the inhibition of angiogenesis has become a cornerstone of modern cancer therapy. This guide provides a detailed comparative analysis of two compounds with demonstrated anti-angiogenic properties: beta-eudesmol (B191218), a naturally occurring sesquiterpenoid alcohol, and paclitaxel (B517696), a well-established chemotherapeutic agent. We will objectively compare their mechanisms of action, present quantitative data from key experimental assays, and provide detailed experimental protocols for researchers.

Mechanisms of Action: A Tale of Two Pathways

While both beta-eudesmol and paclitaxel effectively inhibit angiogenesis, they achieve this through distinct molecular mechanisms. Paclitaxel is renowned for its role as a microtubule-stabilizing agent, whereas beta-eudesmol appears to target key signaling cascades downstream of major pro-angiogenic growth factors.

Beta-Eudesmol: This sesquiterpenoid, isolated from the rhizome of Atractylodes lancea, exerts its anti-angiogenic effects by interfering with critical signaling pathways in endothelial cells. Experimental evidence indicates that beta-eudesmol inhibits the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs).[1] The primary mechanism involves the blockade of signaling cascades initiated by Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[1] Specifically, beta-eudesmol has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and suppress the activation of cAMP Response Element-Binding protein (CREB), both of which are crucial for endothelial cell growth and survival.[1]

beta_eudesmol_pathway VEGF VEGF / bFGF VEGFR VEGFR / FGFR VEGF->VEGFR ERK ERK Phosphorylation VEGFR->ERK CREB CREB Activation VEGFR->CREB BetaEudesmol Beta-Eudesmol BetaEudesmol->ERK BetaEudesmol->CREB Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK->Angiogenesis CREB->Angiogenesis

Figure 1. Simplified signaling pathway for beta-eudesmol's anti-angiogenic action.

Paclitaxel: A member of the taxane (B156437) family of drugs, paclitaxel's primary mode of action at high, cytotoxic doses is the stabilization of microtubules, leading to cell cycle arrest and apoptosis. However, its anti-angiogenic properties are most pronounced at very low, non-toxic concentrations, a strategy known as metronomic chemotherapy. At these low doses, paclitaxel selectively inhibits the proliferation of endothelial cells with an IC50 as low as 0.1 pM, a concentration thousands of times lower than that required to inhibit many non-endothelial cell types.[2]

The anti-angiogenic mechanism of low-dose paclitaxel is multifaceted. It includes the suppression of endothelial cell proliferation and migration, and the induction of apoptosis. Furthermore, paclitaxel has been shown to down-regulate the expression of VEGF and inhibit the hypoxia-inducible factor-1 alpha (HIF-1α), a key transcription factor that controls the expression of several pro-angiogenic genes, including VEGF. The modulation of microtubule dynamics in endothelial cells, even at concentrations that do not cause mitotic arrest, is also thought to contribute to its anti-angiogenic effects.

paclitaxel_pathway Paclitaxel Low-Dose Paclitaxel Microtubules Microtubule Dynamics Paclitaxel->Microtubules HIF1a HIF-1α Expression Paclitaxel->HIF1a EC_Proliferation Endothelial Cell Proliferation & Migration Paclitaxel->EC_Proliferation Microtubules->EC_Proliferation VEGF VEGF Expression HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis EC_Proliferation->Angiogenesis

Figure 2. Key anti-angiogenic mechanisms of low-dose paclitaxel.

Comparative Efficacy: A Quantitative Overview

In Vitro Angiogenesis Assays
AssayCompoundCell TypeEffective Concentration / IC50Reference
Endothelial Cell Proliferation Beta-EudesmolHUVECInhibited at 50-100 µM[1]
PaclitaxelHUVECIC50: ~0.4 nM (72h exposure)
PaclitaxelHuman Endothelial CellsIC50: 0.1 pM[2]
Endothelial Cell Tube Formation Beta-EudesmolHUVECInhibited at 50-100 µM[1]
PaclitaxelHUVECInhibited at 1 nM[3]
Endothelial Cell Migration Beta-EudesmolHUVECInhibited at 50-100 µM (bFGF-stimulated)[1]
PaclitaxelHUVECInhibited at 1 nM[3]

Note: IC50 values can vary significantly based on experimental duration and specific cell line used.

Experimental Protocols

To facilitate the replication and further investigation of the anti-angiogenic properties of these compounds, we provide detailed protocols for three standard angiogenesis assays.

HUVEC Tube Formation Assay on Matrigel

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

tube_formation_workflow cluster_prep Preparation cluster_cell_prep Cell Culture cluster_incubation Assay cluster_analysis Analysis Thaw_Matrigel Thaw Matrigel on ice (4°C) Pre_chill Pre-chill 96-well plate (-20°C) Thaw_Matrigel->Pre_chill Coat_plate Coat wells with 50 µL Matrigel Pre_chill->Coat_plate Polymerize Incubate at 37°C for 30-60 min Coat_plate->Polymerize Seed_cells Seed 1-2 x 10^4 cells per well Polymerize->Seed_cells Harvest_HUVEC Harvest & resuspend HUVECs in assay medium Add_compounds Add test compounds (beta-eudesmol/paclitaxel) Harvest_HUVEC->Add_compounds Add_compounds->Seed_cells Incubate_assay Incubate at 37°C for 4-18 hours Seed_cells->Incubate_assay Image Image wells via microscopy Incubate_assay->Image Quantify Quantify tube length, branches, & nodes Image->Quantify

Figure 3. Experimental workflow for the HUVEC tube formation assay.

Methodology:

  • Preparation of Matrigel Plate: Thaw growth factor-reduced Matrigel overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Ensure the Matrigel is spread evenly and avoid bubbles. Incubate the plate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest the cells and resuspend them in the appropriate assay medium at a concentration of 2-4 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of beta-eudesmol or paclitaxel in the assay medium. Mix the cell suspension with the compound dilutions.

  • Seeding and Incubation: Gently add 100 µL of the cell/compound mixture to each Matrigel-coated well (final cell count of 1-2 x 10^4 cells/well). Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Imaging and Quantification: After incubation, visualize the formation of capillary-like networks using an inverted microscope. Capture images of multiple fields per well. Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software like ImageJ with an angiogenesis analyzer plugin.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis.

Methodology:

  • Egg Incubation: Obtain fertilized chicken eggs and incubate them at 37.5°C with 85% humidity for 3 days.

  • Windowing: On day 3, carefully create a small window in the eggshell to expose the developing CAM.

  • Sample Application: Prepare sterile filter paper discs or sponges soaked with known concentrations of beta-eudesmol, paclitaxel, or a control vehicle. Place the disc directly onto the CAM.

  • Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

  • Analysis: After re-incubation, fix the CAM tissue. Excise the area around the applied disc and photograph it under a stereomicroscope. Quantify angiogenesis by counting the number of blood vessel branch points converging towards the disc.

Aortic Ring Assay

This ex vivo assay provides a 3D model that recapitulates many aspects of angiogenesis.

Methodology:

  • Aorta Excision: Euthanize a rat or mouse and aseptically dissect the thoracic aorta.

  • Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1 mm thick cross-sections.

  • Embedding: Place a 200 µL layer of collagen or Matrigel in each well of a 48-well plate and allow it to polymerize at 37°C. Place one aortic ring on top of this layer. Add a second 200 µL layer of the matrix to embed the ring.

  • Culturing: Add serum-free endothelial cell growth medium containing the desired concentrations of beta-eudesmol, paclitaxel, or control vehicle to each well.

  • Analysis: Incubate the plate at 37°C for 7-14 days, replacing the medium every 2-3 days. Monitor the outgrowth of microvessels from the aortic rings using a microscope. Quantify the angiogenic response by measuring the length and number of these microvascular sprouts.

Conclusion

Both beta-eudesmol and paclitaxel demonstrate significant anti-angiogenic properties, albeit through different mechanisms and with markedly different potencies.

  • Paclitaxel stands out for its extraordinary potency, inhibiting endothelial cell proliferation and other angiogenic processes at picomolar to low nanomolar concentrations. Its established clinical use and well-understood pharmacology make it a benchmark for anti-angiogenic research. The principle of metronomic, low-dose administration is key to harnessing its anti-angiogenic effects while minimizing cytotoxicity.

  • Beta-eudesmol represents a promising natural compound that inhibits angiogenesis at micromolar concentrations by targeting the ERK and CREB signaling pathways. While significantly less potent than paclitaxel, its distinct mechanism of action suggests it could be a valuable tool for research and potentially a candidate for further development, possibly in combination therapies.

For researchers in drug development, the choice between these or similar compounds will depend on the specific therapeutic strategy. The high potency of paclitaxel is advantageous, but the unique signaling pathway targeted by beta-eudesmol may offer opportunities to overcome resistance or achieve synergistic effects with other agents. The experimental protocols provided herein offer a standardized framework for further comparative studies and the evaluation of novel anti-angiogenic candidates.

References

Comparative Analysis of Eudesmol Isomers in Inducing Apoptosis in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pro-apoptotic efficacy of α-, β-, and γ-eudesmol on human hepatocellular carcinoma cells reveals distinct potencies, with α- and γ-eudesmol emerging as more potent inducers of apoptosis than the β-isomer. This comparative guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their differential activities.

All three eudesmol isomers, which are naturally occurring sesquiterpenoid alcohols, have been demonstrated to trigger caspase-mediated apoptosis in HepG2 cells.[1][2] The primary mechanism of action involves the intrinsic apoptotic pathway, characterized by a loss of mitochondrial membrane potential and subsequent activation of caspase-3.[1][2] However, the isomers exhibit notable differences in their cytotoxic potency, as reflected by their half-maximal inhibitory concentration (IC50) values.

Cytotoxicity Profile of Eudesmol Isomers

The cytotoxic effects of α-, β-, and γ-eudesmol on HepG2 cells were evaluated after a 72-hour incubation period. The results, summarized in the table below, indicate that α- and γ-eudesmol are significantly more potent than β-eudesmol in inhibiting cell proliferation.

IsomerIC50 (µg/mL)IC50 (µM)
α-Eudesmol9.71 ± 1.5643.67
β-Eudesmol24.57 ± 2.75110.49
γ-Eudesmol9.50 ± 1.2542.72
Doxorubicin (Positive Control)0.62 ± 0.151.14
Data sourced from Bonfim et al. (2013).[1]

The IC50 values highlight the superior cytotoxic potential of α- and γ-eudesmol, with γ-eudesmol being the most potent, albeit marginally, of the three isomers. β-eudesmol demonstrates considerably weaker cytotoxicity, requiring a more than two-fold higher concentration to achieve the same level of cell growth inhibition as its isomers.

Mechanism of Apoptosis Induction

The induction of apoptosis by all three eudesmol isomers in HepG2 cells proceeds through a common signaling cascade. This pathway is initiated by the disruption of the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway. The loss of mitochondrial integrity leads to the activation of downstream effector caspases, most notably caspase-3, which orchestrates the execution phase of apoptosis.[1][2]

G cluster_extracellular Eudesmol Isomers cluster_cell HepG2 Cell alpha α-Eudesmol Mito Mitochondrial Membrane Potential Loss alpha->Mito beta β-Eudesmol beta->Mito gamma γ-Eudesmol gamma->Mito Casp3 Caspase-3 Activation Mito->Casp3 Initiates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1. Signaling pathway of eudesmol-induced apoptosis in HepG2 cells.

While the qualitative mechanism is consistent across the isomers, the quantitative differences in their ability to induce these apoptotic events have not been extensively detailed in comparative studies. The significant variance in their IC50 values, however, strongly suggests that α- and γ-eudesmol are more efficient at triggering this apoptotic cascade at lower concentrations compared to β-eudesmol.

Experimental Protocols

The following methodologies are based on the key experimental procedures used to evaluate the effects of eudesmol isomers on HepG2 cells.

Cell Culture and Treatment

HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For experimental assays, cells were seeded in appropriate well plates and allowed to adhere overnight before being treated with varying concentrations of α-, β-, or γ-eudesmol for the specified duration.

Cytotoxicity Assay ([³H]-thymidine Incorporation)

Cell proliferation was assessed using the [³H]-thymidine incorporation assay. HepG2 cells were seeded in 96-well plates and treated with eudesmol isomers for 72 hours. [³H]-thymidine (1 µCi/well) was added during the final 18 hours of incubation. Cells were then harvested, and the amount of incorporated radioactivity was measured using a liquid scintillation counter. The IC50 values were determined from the dose-response curves.[1]

Mitochondrial Membrane Potential (ΔΨm) Assay

The change in mitochondrial membrane potential was qualitatively assessed. HepG2 cells were treated with the eudesmol isomers for 24 hours. Following treatment, the cells were stained with a mitochondrial-specific fluorescent dye, such as rhodamine 123. The fluorescence intensity was observed under a fluorescence microscope to detect changes in mitochondrial membrane potential, with a decrease in fluorescence indicating depolarization.[1]

Caspase-3 Activation Assay

Caspase-3 activity was determined using a colorimetric assay kit. HepG2 cells were treated with the eudesmol isomers for 24 hours. After treatment, cells were lysed, and the cell lysate was incubated with a caspase-3-specific substrate (DEVD-pNA). The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which was quantified by measuring the absorbance at 405 nm. An increase in absorbance indicated higher caspase-3 activity.[1]

G cluster_assays Apoptosis & Cytotoxicity Assays start Seed HepG2 Cells treat Treat with Eudesmol Isomers (α, β, or γ) start->treat incubate Incubate for 24-72 hours treat->incubate cyto Cytotoxicity Assay ([³H]-thymidine) incubate->cyto mmp Mitochondrial Potential (Fluorescence Microscopy) incubate->mmp casp3 Caspase-3 Activity (Colorimetric Assay) incubate->casp3 end Data Analysis & Comparison cyto->end mmp->end casp3->end

Figure 2. Experimental workflow for comparing eudesmol isomers.

Conclusion

The available evidence clearly indicates that α-, β-, and γ-eudesmol all induce apoptosis in HepG2 cells through the mitochondrial pathway. However, a significant disparity exists in their cytotoxic potency. α- and γ-eudesmol are potent inducers of cell death, with IC50 values in the low micromolar range, making them promising candidates for further investigation in the context of hepatocellular carcinoma therapy. In contrast, β-eudesmol is considerably less active. Future research should focus on quantitative comparisons of the extent of apoptosis, mitochondrial depolarization, and caspase-3 activation to provide a more granular understanding of the structure-activity relationship among these isomers and to further elucidate the potential of α- and γ-eudesmol as anticancer agents.

References

A Comparative Guide to the Bioactivity of Beta-Eudesmol Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anticancer bioactivity of beta-eudesmol (B191218), a naturally occurring sesquiterpenoid alcohol.[1] By objectively comparing its performance across various cancer models and against other agents, this document aims to serve as a critical resource for researchers exploring its therapeutic potential. The information presented is supported by experimental data, detailed protocols, and visual representations of its molecular mechanisms.

Quantitative Analysis of Bioactivity

The efficacy of beta-eudesmol has been evaluated in a multitude of cancer cell lines and in vivo models. The following tables summarize the key quantitative data, offering a clear comparison of its potency.

Table 1: In Vitro Anticancer Activity of Beta-Eudesmol

This table outlines the half-maximal inhibitory concentration (IC50) of beta-eudesmol in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative effects.

Cancer TypeCell LineIC50 (µM)Duration (hr)Key FindingsReference
Cholangiocarcinoma HuCCT192.25 - 185.67-Potent anti-proliferative activity.[2][3][2][3]
CL-6166.75 ± 3.6948Induction of apoptosis.[4][4]
KKU-10047.62 ± 9.5424Suppression of STAT1/3 activation.[4][4]
Hepatocellular Carcinoma HepG224.57 ± 2.75 µg/mL24Induction of caspase-mediated apoptosis.[5][6][5][6]
Leukemia HL-60--Induces JNK-dependent apoptosis.[7][7]
K56215.15 ± 1.06 µg/mL-Cytotoxic activity observed.[6][8][6][8]
Melanoma B16-F1016.51 ± 1.21 µg/mL-Cytotoxic activity observed.[6][8][6][8]
Cervical Cancer HeLa10 - 100-Time- and dose-dependent inhibition.[9][10][9][10]
Gastric Cancer SGC-790110 - 100-Time- and dose-dependent inhibition.[9][10][9][10]
Lung Cancer A549--Inhibited proliferation, adhesion, and migration.[9][11][9][11]
Colon Cancer HT29, Caco-2--Inhibited proliferation.[9][11][9][11]

Note: IC50 values may vary based on experimental conditions. Some values were reported in µg/mL and are presented as such.

Table 2: In Vivo Antitumor and Anti-Angiogenic Activity of Beta-Eudesmol

This table summarizes the outcomes of in vivo studies, highlighting beta-eudesmol's ability to suppress tumor growth and neovascularization in animal models.

Animal ModelCancer Type/ModelDosageRouteKey FindingsReference
KM Mice H22 and S180 Tumors2.5 - 5 mg/kg-Significantly inhibited tumor growth.[9][10][9][10]
Nude Mice Cholangiocarcinoma Xenograft100 mg/kg for 30 days-Decreased tumor volume, inhibited lung metastasis, and prolonged survival.[2][8][2][8]
Mice Matrigel Plug Angiogenesis--Significantly inhibited angiogenesis.[12][13][12][13]
Mice Adjuvant-induced Granuloma--Significantly inhibited angiogenesis.[12][13][12][13]

Molecular Mechanisms and Signaling Pathways

Beta-eudesmol exerts its anticancer effects by modulating a complex network of signaling pathways that govern cell survival, proliferation, apoptosis, and angiogenesis.

Induction of Apoptosis

Beta-eudesmol is a potent inducer of apoptosis in various cancer cells.[8] In human leukemia HL-60 cells, it triggers the mitochondrial (intrinsic) pathway via the activation of JNK signaling.[7] This leads to the downregulation of the anti-apoptotic protein Bcl-2, release of cytochrome c, and subsequent cleavage of caspases-9 and -3.[7] In cholangiocarcinoma (CCA) cells, beta-eudesmol activates both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways, culminating in the activation of the executioner caspase-3.[14][15] This dual-pathway induction underscores its robust pro-apoptotic capability.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway BE Beta-Eudesmol Casp8 Caspase-8 BE->Casp8 Activates JNK JNK BE->JNK Casp3 Caspase-3 Casp8->Casp3 Activates Bcl2 Bcl-2 JNK->Bcl2 Inhibits Mito Mitochondria Bcl2->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Beta-eudesmol-induced apoptosis pathways.
Inhibition of Proliferation, Metastasis, and Angiogenesis

Beta-eudesmol effectively curtails cancer cell proliferation and metastasis by targeting key survival pathways. In CCA cells, it inhibits the PI3K/AKT signaling cascade, a central regulator of cell growth and survival.[2][3] This inhibition contributes to the suppression of the epithelial-mesenchymal transition (EMT), a critical process for metastasis.[2][3] Furthermore, beta-eudesmol has demonstrated significant anti-angiogenic properties.[8] It inhibits the proliferation of endothelial cells by blocking the ERK1/2 and CREB signaling pathways, which are stimulated by growth factors like VEGF and bFGF.[9][12][13]

G cluster_growth Growth Factor Signaling BE Beta-Eudesmol PI3K PI3K BE->PI3K ERK ERK1/2 BE->ERK GF VEGF / bFGF GF->PI3K GF->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Metastasis Metastasis (EMT) AKT->Metastasis CREB CREB ERK->CREB Angiogenesis Angiogenesis CREB->Angiogenesis

Inhibition of pro-survival and angiogenic pathways.

Experimental Protocols

The following are standardized methodologies for key experiments cited in the evaluation of beta-eudesmol's bioactivity.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming purple formazan (B1609692) crystals.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., HuCCT-1, HepG2) in a 96-well plate at a density of 8,000 cells/well and incubate for 24 hours.[16]

    • Treatment: Treat the cells with various concentrations of beta-eudesmol (e.g., 1.95-250 µg/ml) and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[16]

    • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes.

  • Protocol:

    • Cell Treatment: Culture and treat cells with beta-eudesmol as described above.

    • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations are quantified: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Western Blot Analysis
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into the modulation of signaling pathways.

  • Protocol:

    • Protein Extraction: Lyse beta-eudesmol-treated and control cells in RIPA buffer to extract total protein.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Separate protein samples by molecular weight using SDS-PAGE.

    • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking & Incubation: Block the membrane with non-fat milk or BSA, then incubate with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, p-AKT, p-ERK) overnight.

    • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Culture 1. Cell Culture (e.g., CCA, HepG2) Treatment 2. Treatment with Beta-Eudesmol Culture->Treatment MTT 3a. Proliferation Assay (MTT) Treatment->MTT Flow 3b. Apoptosis Assay (Flow Cytometry) Treatment->Flow WB 3c. Protein Analysis (Western Blot) Treatment->WB Xenograft 4. Tumor Xenograft (Nude Mice) WB->Xenograft Mechanism Confirmed TumorVol 5. Measure Tumor Volume & Survival

General experimental workflow for assessing bioactivity.

Comparative Summary and Conclusion

Beta-eudesmol demonstrates a multifaceted anticancer profile characterized by the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis across a wide range of cancer models.[8][9] Its ability to modulate multiple critical signaling pathways, including JNK, PI3K/AKT, and ERK, highlights its potential as a versatile therapeutic agent.[2][7][13] The compound's efficacy in both in vitro and in vivo settings, particularly against aggressive cancers like cholangiocarcinoma and hepatocellular carcinoma, is promising.[2][5][8]

While direct comparisons with conventional chemotherapeutics are still emerging, some studies suggest beta-eudesmol could act as a chemosensitizing agent, enhancing the efficacy of drugs like 5-fluorouracil (B62378) (5-FU) and doxorubicin (B1662922) (DOX).[8] Its activity across diverse cancer types warrants further preclinical and clinical investigation to fully establish its role in oncology.

G BE Beta-Eudesmol Apoptosis Induces Apoptosis BE->Apoptosis Proliferation Inhibits Proliferation BE->Proliferation Angiogenesis Suppresses Angiogenesis BE->Angiogenesis Metastasis Inhibits Metastasis BE->Metastasis Apoptosis_Targets ↑ Caspases 3, 8, 9 ↓ Bcl-2 Apoptosis->Apoptosis_Targets Proliferation_Targets ↓ PI3K/AKT ↑ p21, p53 Proliferation->Proliferation_Targets Angiogenesis_Targets ↓ ERK/CREB (VEGF/bFGF) Angiogenesis->Angiogenesis_Targets Metastasis_Targets ↓ EMT Markers (Vimentin) ↑ E-cadherin Metastasis->Metastasis_Targets

Multifaceted anticancer effects of beta-eudesmol.

References

Beta-Eudesmol: A Head-to-Head Comparison with Leading Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of beta-eudesmol (B191218), a naturally occurring sesquiterpenoid, with established anti-inflammatory drugs, dexamethasone (B1670325) and indomethacin (B1671933). The information is compiled from preclinical studies to offer an objective analysis of their respective mechanisms and efficacy.

Executive Summary

Comparative Data: Beta-Eudesmol vs. Dexamethasone

The following table summarizes the in vitro anti-inflammatory and antioxidant effects of beta-eudesmol compared to dexamethasone in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Table 1: In Vitro Anti-Inflammatory and Antioxidant Effects

ParameterBeta-EudesmolDexamethasone
Pro-Inflammatory Cytokine Inhibition
TNF-αSignificant InhibitionSignificant Inhibition
IL-6Significant InhibitionSignificant Inhibition
IL-1βSignificant InhibitionSignificant Inhibition
Anti-Inflammatory Cytokine Induction
IL-10Significant InductionSignificant Induction
Oxidative Stress Markers
Reactive Oxygen Species (ROS)Significant ReductionSignificant Reduction
Malondialdehyde (MDA)Significant ReductionSignificant Reduction
Glutathione (GSH)Significant IncreaseSignificant Increase
Superoxide Dismutase (SOD)Significant IncreaseSignificant Increase

Data is synthesized from a study evaluating the effects of beta-eudesmol and dexamethasone on LPS-induced inflammation in RAW 264.7 cells.

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of beta-eudesmol, dexamethasone, and indomethacin are mediated through distinct molecular pathways.

Beta-Eudesmol: Targeting Key Inflammatory Pathways

Beta-eudesmol exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1] The NF-κB pathway is a crucial regulator of inflammatory responses, and its inhibition by beta-eudesmol leads to a downstream reduction in the production of pro-inflammatory cytokines.

Beta_Eudesmol_Pathway cluster_NFkB_IkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->ProInflammatory_Genes activates BetaEudesmol Beta-Eudesmol BetaEudesmol->IKK inhibits

Beta-Eudesmol's inhibition of the NF-κB signaling pathway.
Dexamethasone: Glucocorticoid Receptor-Mediated Immunosuppression

Dexamethasone, a synthetic glucocorticoid, binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression. Its anti-inflammatory effects are primarily achieved through two mechanisms:

  • Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins like annexin (B1180172) A1.

  • Transrepression: The GR complex interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, thereby suppressing the expression of pro-inflammatory genes.

Dexamethasone_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR binds to GR_complex Dexamethasone-GR Complex Nucleus Nucleus GR_complex->Nucleus translocates to NFkB_AP1 NF-κB / AP-1 GR_complex->NFkB_AP1 inhibits GRE GRE Nucleus->GRE Nucleus->NFkB_AP1 Anti_Inflammatory_Genes Anti-inflammatory Gene Expression (Annexin A1) GRE->Anti_Inflammatory_Genes activates Pro_Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->Pro_Inflammatory_Genes activates

Dexamethasone's mechanism via the glucocorticoid receptor.
Indomethacin: Inhibition of Prostaglandin Synthesis

Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, indomethacin effectively reduces the inflammatory response.

Indomethacin_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1_COX2 inhibits

Indomethacin's inhibition of the cyclooxygenase pathway.

Experimental Protocols

The following provides a general methodology for the in vitro assessment of anti-inflammatory activity, as is commonly used in the comparative studies cited.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

1. Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in 24-well plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of beta-eudesmol, dexamethasone, or indomethacin for 1-2 hours.

2. Induction of Inflammation:

  • Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.

  • A control group with no drug treatment and a vehicle control group are also included.

3. Measurement of Inflammatory Mediators:

  • After a 24-hour incubation period with LPS, the cell culture supernatant is collected.

  • The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Data Analysis:

  • The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control group.

  • The half-maximal inhibitory concentration (IC50) values can be determined from the dose-response curves.

Experimental_Workflow Start Start: Culture RAW 264.7 cells Pretreat Pre-treat with Beta-Eudesmol, Dexamethasone, or Indomethacin Start->Pretreat Induce Induce inflammation with LPS (1 µg/mL) Pretreat->Induce Incubate Incubate for 24 hours Induce->Incubate Collect Collect cell supernatant Incubate->Collect ELISA Measure TNF-α and IL-6 levels using ELISA Collect->ELISA Analyze Analyze data and calculate % inhibition ELISA->Analyze

References

Verifying the Interaction of Beta-Eudesmol with Specific Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of beta-eudesmol's performance in interacting with specific molecular targets, supported by available experimental data. Beta-eudesmol (B191218), a sesquiterpenoid alcohol found in various plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuro-modulatory effects. This document summarizes key findings, presents comparative data, and details experimental methodologies to assist researchers in evaluating its potential as a therapeutic agent.

Data Presentation: A Quantitative Overview

While direct binding affinities (Kd values) for beta-eudesmol with its molecular targets are not extensively reported in the current literature, its biological activity has been quantified through functional assays, primarily by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)¹Reference
HepG2Hepatocellular Carcinoma24.57 ± 2.75~110.5[1]
B16-F10Melanoma16.51 ± 1.21~74.3[1]
K562Chronic Myelogenous Leukemia> 25> 112.4[1]
HeLaCervical Cancer10-100 µM10-100[2]
SGC-7901Gastric Cancer10-100 µM10-100[2]
BEL-7402Hepatocellular Carcinoma10-100 µM10-100[2]

¹Calculated based on the molecular weight of beta-eudesmol (222.37 g/mol ). Please note that direct conversion of IC50 from µg/mL to µM is an approximation.

A computational docking study predicted a binding affinity of -9.5 kcal/mol for beta-eudesmol with MB21D2, a potential target, though this requires experimental validation.[3]

Comparative Analysis with Alternative Compounds

A direct comparison of beta-eudesmol with other compounds targeting the same pathways is limited in the literature. However, by examining the effects on key signaling molecules, a comparative context can be established.

Inhibition of ERK Phosphorylation:

Beta-eudesmol has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key protein in cell proliferation and survival.[4][5][6] This effect is crucial for its anti-angiogenic and anti-cancer properties. For comparison, Icaritin, another natural compound, also induces sustained ERK1/2 activation leading to apoptosis in cancer cells.[7] While both compounds modulate the ERK pathway, their downstream consequences appear to differ, with beta-eudesmol generally leading to inhibition of proliferation.

Caspase Activation and Apoptosis:

Beta-eudesmol induces apoptosis through the activation of caspase-3 and caspase-9.[1][5] The pan-caspase inhibitor Z-VAD-FMK is a well-established tool for studying caspase-dependent apoptosis.[8][9][10] While beta-eudesmol promotes caspase activity to induce cell death, Z-VAD-FMK is used to block this process, highlighting their opposing roles in this pathway.

Modulation of TRPA1 Channels:

Beta-eudesmol is an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[2] Its activity can be compared to other known TRPA1 agonists like capsaicin (B1668287), the pungent compound in chili peppers. While both activate the channel, the specific downstream physiological effects and potency can vary.[11][12][13][14][15]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Beta_Eudesmol_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptotic Pathway cluster_angiogenesis Anti-angiogenic Pathway be1 Beta-Eudesmol p38 p38 MAPK be1->p38 nfkb NF-κB be1->nfkb cas1 Caspase-1 be1->cas1 inflammation Inflammation p38->inflammation nfkb->inflammation cas1->inflammation be2 Beta-Eudesmol jnk JNK be2->jnk bcl2 Bcl-2 jnk->bcl2 cas9 Caspase-9 bcl2->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis be3 Beta-Eudesmol erk ERK be3->erk angiogenesis Angiogenesis erk->angiogenesis Experimental_Workflow_ERK_Phosphorylation start Cell Culture & Treatment (e.g., HUVEC) lysis Cell Lysis start->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer (PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-ERK, Total ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

References

Beta-Eudesmol: A Comparative Guide to its Apoptosis-Inducing Pathway in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanisms by which beta-eudesmol (B191218), a naturally occurring sesquiterpenoid alcohol, induces apoptosis in various cancer cell lines. The information presented herein is supported by experimental data from multiple studies, offering a valuable resource for researchers investigating novel anticancer agents.

Comparative Efficacy of Beta-Eudesmol Across Cancer Cell Lines

Beta-eudesmol has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell type and exposure duration.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Reference
HL-60 Human Promyelocytic LeukemiaNot specified in µMNot specified[1]
HepG2 Human Hepatocellular Carcinoma24.57 ± 2.75 µg/mL24
HuCCT1 Human Cholangiocarcinoma16.80 ± 4.41 µg/mL72[2]
HuH28 Human CholangiocarcinomaNot specifiedNot specified[3]
Breast Cancer Cells Breast Cancer10, 20, 40 (concentrations used)Not specified[4]

Note: IC50 values provided in µg/mL have not been converted to µM as the molecular weight of beta-eudesmol was not consistently available across all source documents.

The Molecular Pathway of Beta-Eudesmol-Induced Apoptosis

Experimental evidence strongly indicates that beta-eudesmol primarily triggers the intrinsic (or mitochondrial) pathway of apoptosis . This is characterized by a series of intracellular events that culminate in programmed cell death. In certain cancer types, such as cholangiocarcinoma, the extrinsic pathway may also be involved.[3]

Key Molecular Events

Studies have identified several key molecular alterations in cancer cells following treatment with beta-eudesmol:

  • Mitochondrial Membrane Potential (MMP): A significant decrease in MMP is a common observation, indicating mitochondrial dysfunction.[1]

  • Cytochrome c Release: The loss of MMP leads to the release of cytochrome c from the mitochondria into the cytoplasm.[1]

  • Bcl-2 Family Proteins: Beta-eudesmol upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2.[1][4] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.

  • Caspase Activation: The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 has been consistently reported.[1][3] In cholangiocarcinoma cells, caspase-8, an initiator caspase of the extrinsic pathway, is also activated.[3]

  • PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

  • DNA Fragmentation: The culmination of the apoptotic process is the fragmentation of nuclear DNA.[1]

Involvement of the JNK/MAPK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling pathway, plays a crucial role in mediating beta-eudesmol-induced apoptosis.[1] Activation of JNK signaling has been shown to be upstream of the mitochondrial events, including the downregulation of Bcl-2 and the loss of MMP.[1] Inhibition of JNK can block beta-eudesmol-induced apoptosis, highlighting its importance in the process.[1]

Visualizing the Pathways

To illustrate the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).

BetaEudesmol_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Beta-Eudesmol Beta-Eudesmol JNK JNK/MAPK Activation Beta-Eudesmol->JNK Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Inhibition Bax Bax (Pro-apoptotic) JNK->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activation Caspase-9->Caspase-3 Activation PARP PARP Caspase-3->PARP Cleavage Apoptosis Apoptosis (DNA Fragmentation) Caspase-3->Apoptosis Cleaved_PARP Cleaved PARP

Caption: Beta-eudesmol induced apoptosis signaling pathways.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Treatment Beta-Eudesmol Treatment (Varying Concentrations & Times) Cancer Cell Culture->Treatment Cytotoxicity Assay MTT Assay (IC50 Determination) Treatment->Cytotoxicity Assay Apoptosis Quantification Flow Cytometry (Annexin V/PI Staining) Treatment->Apoptosis Quantification Protein Expression Analysis Western Blot (Key Apoptotic Proteins) Treatment->Protein Expression Analysis

Caption: General experimental workflow for assessing beta-eudesmol's apoptotic effects.

Detailed Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of beta-eudesmol and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Flow Cytometry for Apoptosis Quantification (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After treatment with beta-eudesmol, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. The intensity of the bands corresponds to the level of protein expression.

References

A Comparative Analysis of Beta-Eudesmol and Docetaxel on Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide offering an in-depth analysis of the anti-angiogenic properties of the natural sesquiterpenoid, beta-eudesmol (B191218), and the widely used chemotherapy drug, docetaxel (B913), was published today. This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed examination of their mechanisms of action, efficacy in preclinical models, and the experimental protocols used to evaluate their effects on new blood vessel formation.

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions, most notably in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. This guide explores two distinct agents in this domain: beta-eudesmol, a natural compound, and docetaxel, a synthetic taxane.

Executive Summary

This guide reveals that while both beta-eudesmol and docetaxel exhibit significant anti-angiogenic properties, they operate through different mechanisms and with varying potencies. Docetaxel, a potent anti-mitotic agent, demonstrates anti-angiogenic effects at sub-nanomolar to picomolar concentrations by disrupting microtubule dynamics in endothelial cells. In contrast, beta-eudesmol exerts its effects at micromolar concentrations by targeting specific signaling pathways that regulate endothelial cell proliferation and migration.

Comparative Data on Anti-Angiogenic Activity

The following tables summarize the quantitative data on the inhibitory effects of beta-eudesmol and docetaxel on key angiogenic processes.

Compound Assay Cell Type Inhibitory Concentration Reference
Beta-Eudesmol HUVEC ProliferationHuman Umbilical Vein Endothelial Cells50-100 µM (significant inhibition)[1][2][3]
HUVEC MigrationHuman Umbilical Vein Endothelial Cells50-100 µM[4]
HUVEC Tube FormationHuman Umbilical Vein Endothelial Cells50-100 µM[4]
Zebrafish Sub-intestinal Vessel DevelopmentZebrafish Embryos6.3-50 µM[5]
Docetaxel HUVEC ProliferationHuman Umbilical Vein Endothelial CellsIC50: 7.7 ng/ml (unstimulated), 38.0 ng/ml (stimulated)[6]
HUVEC Migration (Chemokinetic)Human Umbilical Vein Endothelial CellsIC50: 10⁻¹² M[7]
HUVEC Migration (Chemotactic)Human Umbilical Vein Endothelial CellsIC50: 10⁻¹¹ M[7]
RFPEC Migration (Chemokinetic)Rat Fat Pad Endothelial CellsIC50: ~10⁻⁹ M[7]
In Vitro Tube FormationRat Fat Pad Endothelial CellsIC50: ~10⁻⁹ M[7]
In Vivo Matrigel Plug AssayMiceID50: 5.4 mg/kg[7]

Mechanisms of Action

Beta-Eudesmol: This natural sesquiterpenoid inhibits angiogenesis primarily by interfering with key signaling cascades within endothelial cells.[8] It has been shown to block the phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1/2 and cAMP Response Element-Binding protein (CREB), both of which are crucial for endothelial cell proliferation and survival.[1][2][4][9] Furthermore, studies in zebrafish embryos have demonstrated that beta-eudesmol downregulates the expression of Vascular Endothelial Growth Factor A (Vegfa) and its receptor, Vegfr2, at both the gene and protein levels.[5]

Docetaxel: As a taxane, docetaxel's primary mechanism of action is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[10] Its anti-angiogenic effects stem from this microtubule-stabilizing activity in endothelial cells. This disruption of microtubule dynamics interferes with endothelial cell migration, a critical step in angiogenesis.[11][12] This process is associated with the inhibition of the activity of small GTPases, Rac1 and Cdc42, which are key regulators of the endothelial cytoskeleton.[11] Additionally, docetaxel has been found to downregulate the expression of pro-angiogenic factors such as VEGF and basic fibroblast growth factor (bFGF).[13][14]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

G VEGF Signaling Pathway and Inhibition by Beta-Eudesmol cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PKA PKA VEGFR2->PKA PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB Phosphorylates PKA->CREB Phosphorylates AngiogenesisGenes Angiogenesis-related Gene Expression CREB->AngiogenesisGenes Promotes Transcription VEGF VEGF VEGF->VEGFR2 Binds BetaEudesmol Beta-Eudesmol BetaEudesmol->ERK Inhibits Phosphorylation BetaEudesmol->CREB Inhibits Phosphorylation

Caption: VEGF signaling pathway and points of inhibition by beta-eudesmol.

G Docetaxel's Mechanism of Anti-Angiogenic Action Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilizes MicrotubuleDynamics Microtubule Dynamics (Polymerization/Depolymerization) Microtubules->MicrotubuleDynamics Inhibits Rac1_Cdc42 Rac1/Cdc42 Activity MicrotubuleDynamics->Rac1_Cdc42 Inhibits Cytoskeleton Endothelial Cytoskeleton Organization Rac1_Cdc42->Cytoskeleton Regulates CellMigration Endothelial Cell Migration Cytoskeleton->CellMigration Enables Angiogenesis Angiogenesis CellMigration->Angiogenesis Contributes to G Experimental Workflow for In Vitro Angiogenesis Assays cluster_assays Assay Types Start Start CultureEC Culture Endothelial Cells (e.g., HUVECs) Start->CultureEC SeedCells Seed Cells for Assay CultureEC->SeedCells Proliferation Proliferation Assay (e.g., MTT, BrdU) SeedCells->Proliferation Migration Migration Assay (e.g., Wound Healing, Boyden Chamber) SeedCells->Migration TubeFormation Tube Formation Assay (on Matrigel) SeedCells->TubeFormation TreatCompound Treat with Beta-Eudesmol or Docetaxel Incubate Incubate TreatCompound->Incubate Analyze Analyze Results Incubate->Analyze Proliferation->TreatCompound Migration->TreatCompound TubeFormation->TreatCompound

References

Safety Operating Guide

Proper Disposal Procedures for 1beta-Hydroxy-beta-eudesmol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research integrity and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of 1beta-Hydroxy-beta-eudesmol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize environmental impact and ensure a safe laboratory environment.

I. Core Principle: Precautionary Waste Management

Given the absence of comprehensive environmental impact and toxicity data for this compound, it must be treated as potentially hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] The primary disposal route is through a licensed hazardous waste management company.

II. Chemical and Physical Properties

A summary of the known properties of this compound is provided below to inform handling and disposal decisions.

PropertyValueSource
Molecular FormulaC15H26O2PubChem
Molecular Weight238.37 g/mol PubChem
AppearanceSolid (presumed)General chemical knowledge
SolubilityData not availableN/A
ToxicityData not available for this specific compound. However, related compounds like β-eudesmol have shown evidence of hepatotoxicity and cardiotoxicity in zebrafish embryos.PubMed Central

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation

  • Solid Waste: Collect any solid this compound, including residues and contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, plastic tubes) heavily contaminated with this compound should be placed in the solid hazardous waste container. Contaminated glassware should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[1] After decontamination, the glassware can be washed for reuse.

Step 2: Waste Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[1]

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[1]

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date of waste generation and the name of the responsible researcher or laboratory.

Step 3: On-site Storage

  • Store waste containers in a designated, secure area, away from general laboratory traffic.

  • Ensure containers are kept closed except when adding waste.[1]

  • Store in secondary containment to prevent spills.

  • Segregate from incompatible chemicals.

Step 4: Scheduling Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation.

  • The most common disposal method for this type of chemical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[2][3]

IV. Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.

  • Wear Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated solid hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the liquid.

  • Collect and Dispose: Place the absorbent material into the solid hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Collection and Labeling cluster_3 Storage and Disposal start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in 'Solid Hazardous Waste' container is_solid->collect_solid Solid collect_liquid Collect in 'Liquid Hazardous Waste' container is_solid->collect_liquid Liquid label_waste Label container with 'Hazardous Waste', full chemical name, and date collect_solid->label_waste collect_liquid->label_waste store_waste Store in designated, secure area with secondary containment label_waste->store_waste contact_ehs Contact Environmental Health & Safety for pickup store_waste->contact_ehs disposal Disposal via licensed hazardous waste facility (incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 1beta-Hydroxy-beta-eudesmol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 1β-Hydroxy-β-eudesmol. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this sesquiterpenoid alcohol. The information presented is based on safety data for the closely related compound, β-Eudesmol, and should be considered a baseline for safe laboratory practices. If a specific Safety Data Sheet (SDS) for 1β-Hydroxy-β-eudesmol is available, it should be consulted for any compound-specific hazards.

Personal Protective Equipment (PPE) Requirements

The selection and use of appropriate Personal Protective Equipment (PPE) is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling 1β-Hydroxy-β-eudesmol.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and dust formation that can cause eye irritation.[2]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]Prevents skin contact, which can cause irritation.[2]
Skin and Body Protection Laboratory coat. Fire/flame resistant and impervious clothing should be worn where there is a risk of ignition or significant exposure.[1]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required if working in a well-ventilated area with local exhaust ventilation.[3] If dusts or aerosols are generated and exposure limits may be exceeded, a full-face respirator should be used.[1]Minimizes the risk of inhalation, which may be harmful and cause respiratory tract irritation.[3]

Operational Plan for Handling

A systematic approach to handling 1β-Hydroxy-β-eudesmol is essential for maintaining a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to control airborne levels.[3]

Standard Operating Procedures
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Inspect gloves for any signs of degradation.[1]

  • Handling: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[3] Use non-sparking tools to prevent ignition sources.[1]

  • Hygiene: After handling, wash hands thoroughly with soap and water.[3] Do not eat, drink, or smoke in the laboratory. Contaminated work clothing should be laundered separately before reuse.

Disposal Plan

Proper disposal of 1β-Hydroxy-β-eudesmol and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, labeled, and tightly closed container for disposal.[1][3]

  • Disposal Method: Dispose of waste in accordance with federal, state, and local environmental control regulations.[3] Do not allow the chemical to enter drains or waterways.[1]

  • Contaminated Packaging and PPE: Contaminated packaging and PPE should be treated as chemical waste and disposed of according to the same regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 1β-Hydroxy-β-eudesmol, from preparation to disposal.

Workflow for Safe Handling of 1β-Hydroxy-β-eudesmol cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Hazards (Review SDS) B Select & Inspect PPE (Goggles, Gloves, Lab Coat) A->B C Work in Ventilated Area (Fume Hood) B->C D Handle with Care (Avoid Dust/Aerosol Formation) C->D E Decontaminate Work Area D->E F Personal Hygiene (Wash Hands) E->F G Segregate Waste (Chemical & Contaminated PPE) F->G H Dispose According to Regulations G->H

Caption: Logical workflow for the safe handling of 1β-Hydroxy-β-eudesmol.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.